Basic yellow 57
Description
Properties
IUPAC Name |
trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N5O.ClH/c1-14-18(19(25)23(22-14)16-10-6-5-7-11-16)21-20-15-9-8-12-17(13-15)24(2,3)4;/h5-13,18H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBFCIAPOSTKG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](C)(C)C)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275928 | |
| Record name | N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68391-31-1 | |
| Record name | Basic Yellow 57 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic yellow 57 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 3-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Basic Yellow 57: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a cationic monoazo dye primarily utilized as a direct hair colorant in the cosmetics industry.[1][2] Its chemical structure, characterized by a quaternary amine conferring a permanent positive charge, allows for its direct binding to the negatively charged keratin (B1170402) proteins in the hair shaft.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of this compound, with a focus on technical details relevant to research and development.
Chemical Structure and Identification
This compound is chemically identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[4][5] It belongs to the single azo class of compounds.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride[4] |
| CAS Number | 68391-31-1[3] |
| C.I. Number | 12719[3] |
| Molecular Formula | C₁₉H₂₂ClN₅O[3] |
| Molecular Weight | 371.87 g/mol [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application and formulation. It is a yellow powder that is soluble in water.[6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 163 - 169 °C | [2] |
| Water Solubility | 4.75 g/L (at 28 °C) | [2] |
| log P (o/w) | 1.14 (at 25 °C) | [2] |
| UV-Vis λmax | 384 nm, 248 nm | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a diazo coupling reaction.[3] The following is a representative protocol based on general procedures for azo dye synthesis.
4.1.1. Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride
-
Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
4.1.2. Coupling Reaction
-
In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone (B3327878) derivative with vigorous stirring.
-
Maintain the temperature below 5 °C and a basic pH throughout the addition.
-
Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.
4.1.3. Isolation and Purification
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the crude product with cold water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.
-
Dry the purified product under vacuum.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method for the analysis of azo dyes can be adapted for this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm.[7]
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A time-programmed gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV-Vis detector at the λmax of this compound (384 nm).[2]
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[8]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for structural confirmation.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: The resulting spectra should be consistent with the chemical structure of 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.
Biological Interactions and Genotoxicity
While primarily used in cosmetics, studies have investigated the biological effects of this compound. The main area of concern is its potential for genotoxicity, particularly in the context of its application in hair dyes, which may also contain oxidizing agents and other chemicals.
A study on human keratinocyte (HaCaT) cells indicated that this compound can induce DNA fragmentation.[1] This effect was more pronounced when combined with hydrogen peroxide and resorcinol, common components in hair dye formulations.[1] The exact mechanism of this DNA damage is not fully elucidated.[1]
Experimental Protocol: Comet Assay for Genotoxicity
The following is a generalized protocol for assessing DNA damage in HaCaT cells using the comet assay, based on the study investigating this compound.[1]
-
Cell Culture: Culture HaCaT cells in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Expose the cells to various concentrations of this compound, both alone and in combination with hydrogen peroxide and resorcinol, for a defined period. Include positive and negative controls.
-
Cell Harvesting: After treatment, detach the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. cir-safety.org [cir-safety.org]
- 3. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 4. 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | C19H22ClN5O | CID 94631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. chem-agilent.com [chem-agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. namthao.com [namthao.com]
An In-depth Technical Guide to Basic Yellow 57 (CAS No. 68391-31-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 (CAS No. 68391-31-1), a monoazo dye, is a synthetic colorant with the chemical name 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[1][2] It belongs to the azo dye family and is primarily utilized as a direct, non-oxidative hair colorant in the cosmetics industry.[3][4] Its cationic nature allows it to bind directly to the keratin (B1170402) proteins in the hair shaft, imparting a yellow color.[5] Beyond cosmetics, this compound finds applications in the textile industry and as a biological stain in research settings.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and analytical methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is soluble in water and exists in keto-enol tautomeric forms.[3][6] Purity of commercial batches can vary, with analyses showing the dye content to be between 61% and 78.7% by NMR, alongside inorganic salts and other impurities.[3][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68391-31-1 | [1] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [1] |
| Molecular Weight | 371.9 g/mol | [5][6] |
| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride | [6] |
| Synonyms | C.I. 12719, Arianor Straw Yellow | [1][2] |
| Appearance | Yellow solid or powder | [6] |
| Solubility | Water soluble (4.75 g/L at 28°C) | [5][6] |
| Melting Point | 163 - 169°C | [6] |
| Log P (o/w) | 0.0632 to 1.14 | [4][5] |
| λmax (UV-Vis) | 384 nm, 420-450 nm | [5] |
| Thermal Decomposition | Decomposes above 220°C | [5] |
Synthesis
This compound is synthesized through a two-step diazo coupling reaction.[5] The manufacturing process is designed to avoid the use of methylsulfate (B1228091) salts, thereby preventing the formation of dimethylsulfate or monomethylsulfate byproducts.[5]
Experimental Protocol: Synthesis of this compound
While detailed, step-by-step industrial synthesis protocols are proprietary, the general methodology involves the following stages based on established chemical principles for azo dye formation:
-
Diazotization: The primary aromatic amine, 3-Amino-N,N,N-trimethylbenzenaminium chloride, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at a low temperature (≤5°C) with the addition of a nitrite (B80452) source, such as sodium nitrite.[3]
-
Coupling: The resulting diazonium salt is then reacted with the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3] This reaction is performed under controlled pH conditions (typically pH 8-9) to facilitate the electrophilic aromatic substitution, forming the characteristic azo (-N=N-) bond that links the two aromatic moieties.[3]
-
Isolation and Purification: The product, this compound, is then isolated from the reaction mixture. This may involve precipitation, followed by filtration and washing to remove unreacted starting materials and byproducts.
References
An In-depth Technical Guide to the Research Applications of Basic Yellow 57
Introduction
Basic Yellow 57, a synthetic monoazo dye, is predominantly recognized for its function as a direct, non-oxidative hair colorant in the cosmetics industry.[1][2] While its primary application lies in commercial hair dye formulations, its distinct chemical and fluorescent properties have led to its use in several niche areas of scientific research.[3][4] This guide provides a comprehensive overview of the documented research applications of this compound, focusing on its utility in toxicology, analytical chemistry, and forensic science. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound. The information presented is based on safety assessments and scientific studies that have characterized its properties and interactions.
Toxicological Research and Safety Assessment
A significant body of research on this compound is dedicated to assessing its safety for use in cosmetic products. These toxicological studies provide valuable data on its biological activity, which is crucial for any research application involving biological systems. The Expert Panel for Cosmetic Ingredient Safety (Panel) has reviewed the available data and concluded that this compound is safe for its intended use as a hair dye ingredient.[1][5][6]
1.1 Dermal Absorption and Toxicokinetics
Understanding the skin penetration of this compound is critical for safety assessment. Studies have shown that it is poorly absorbed through the skin.
-
In a human dermal absorption study, 1 mM of this compound in a 40% aqueous isopropanol (B130326) solution was not absorbed through the skin of the inner forearm over 72 hours.[1]
-
An in vitro study using excised pig skin found that this compound was bioavailable after 48 hours.[1]
-
A dermal penetration study in rats using a formulation with 0.1% [14C]-labeled this compound showed very low recoveries of radioactivity in urine (<0.3%) and feces (<0.1%) after 24 hours, although the study was deemed inconclusive.[1]
1.2 Acute and Repeated-Dose Toxicity
Acute toxicity studies have been conducted to determine the short-term effects of exposure.
| Toxicity Data Summary | |
| Study Type | Result |
| Acute Dermal LD50 (Rats) | >2000 mg/kg body weight[1] |
| 12-Week Oral Study (Rats) | 50 mg/kg bw/day was considered borderline for toxicity, showing reduced body weight gain in females and increased mean cell volume and hematocrit in males.[1] |
| 90-Day Feeding Study (Rats) | Showed a dose-related effect on red blood cell turnover and splenic terminal congestion at doses of 100, 300, and 1000 mg/kg.[1] |
| Oral Teratogenicity (Rats) | No adverse developmental effects were observed at 50 mg/kg bw/day.[1] |
1.3 Genotoxicity and Mutagenicity
A critical aspect of toxicological research is the assessment of a compound's potential to cause genetic mutations.
| Genotoxicity Study Summary | |
| Assay | Result |
| Ames Test | Not mutagenic at concentrations up to 5000 µ g/plate .[1][7] |
| Mouse Lymphoma Assay | Not mutagenic at concentrations up to 1000 µg/ml, with or without metabolic activation.[1][7] |
| Chinese Hamster V79 Cell Assay | Equivocal positive results were observed, with a sporadic increase in mutant frequency at 1000 µg/ml without metabolic activation.[1][7] |
1.4 Irritation and Sensitization
| Irritation and Sensitization Data | |
| Study Type | Result |
| EpiSkin™ Irritation Test | Predicted to be non-irritating when tested neat.[1] |
| Dermal Irritation (Rats, Rabbits) | No dermal irritation observed.[1] |
| Local Lymph Node Assay (LLNA) | Not sensitizing at concentrations up to 10%.[1] |
| Guinea Pig Maximization Test | Not a sensitizer.[1] |
| EpiOcular™ Assay | Predicted to be irritating to the human eye.[1] |
| Ocular Irritation (Rabbits) | No ocular irritation observed when tested neat.[1] |
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are histidine-dependent (his-) and cannot grow on a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract (typically from rats induced with Aroclor 1254) that simulates mammalian metabolism.
-
Procedure:
-
Varying concentrations of this compound (up to 5000 µ g/plate ) are mixed with the bacterial culture and, in one arm of the study, the S9 mix.
-
This mixture is then plated onto a minimal glucose agar (B569324) medium, which lacks histidine.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Analysis: The number of revertant colonies (colonies that have undergone mutation and can now synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control. For this compound, no such increase was observed.[1][7]
Applications in Analytical and Chemical Research
This compound serves as a useful tool in various analytical techniques due to its distinct chromophore and fluorescent properties.
2.1 Tracer Dye
In chemical research, this compound can be used as a tracer dye. Its intense color makes it suitable for visualizing fluid flow and for studying reaction mechanisms and kinetics via spectrophotometry.[3]
2.2 Analytical Characterization
The compound itself has been characterized using several analytical methods, which can serve as reference protocols for its identification and quantification.
| Analytical Technique Data | |
| Technique | Observation/Result |
| UV-Vis Spectroscopy | Absorption maxima (λmax) between 420–450 nm.[3][4] |
| HPLC-MS | Confirms molecular weight (371.9 g/mol ).[3][4] |
| NMR Spectroscopy | Identifies tautomeric forms (keto-enol equilibrium).[3] |
| LogP | 1.14 at 25°C.[3][4] |
| Water Solubility | 4.75 g/L at 28°C.[3] |
Experimental Protocol: Synthesis of this compound
This compound is synthesized through a two-step diazo coupling reaction. This process is designed to avoid the formation of undesirable byproducts like dimethylsulfate.[3]
-
Diazotization: 3-amino-N,N,N-trimethylbenzenaminium chloride is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium at low temperatures to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic aromatic substitution reaction forms the final azo dye, this compound.[3]
Biological and Forensic Research Applications
While less documented than its toxicological profile, this compound has reported applications in biological staining and forensic science.
3.1 Fluorescence Microscopy
In biological research, this compound is employed in fluorescence microscopy to stain biological specimens.[3][4] Its ability to absorb light at specific wavelengths and emit it at a longer wavelength allows researchers to visualize cellular structures and processes, aiding in cell biology and histology studies.[3] However, specific protocols and examples of its use as a primary biological stain in peer-reviewed literature are not widespread.
3.2 Forensic Science: Latent Fingerprint Enhancement
A key research application outside of cosmetics is in forensic science. Basic Yellow (often Basic Yellow 40, a similar compound) is used as a fluorescent dye-stain to enhance latent fingerprints that have been developed with cyanoacrylate (super glue) fuming.[8][9][10]
-
Mechanism: Cyanoacrylate fumes polymerize on the moisture and oils present in fingerprint ridges, forming a stable white print.
-
Enhancement: The application of Basic Yellow dye stains the polymer. When viewed under a forensic light source (approximately 365-500 nm), the dye fluoresces, making the fingerprint ridges stand out with a bright yellow/green glow against non-fluorescent or multicolored backgrounds.[8][10]
Experimental Protocol: Latent Fingerprint Development and Enhancement
-
Cyanoacrylate Fuming: The evidence is placed in a fuming chamber. A small amount of liquid cyanoacrylate is heated, and the resulting fumes circulate and polymerize on the latent prints.
-
Dye Staining: A working solution of Basic Yellow is prepared (e.g., in ethanol (B145695) or methanol). This solution is then applied to the fumed print by spraying, immersion, or washing.[10]
-
Rinsing: Excess dye is gently rinsed away with water or the solvent carrier.
-
Visualization: The evidence is dried and then examined under a forensic light source or UV lamp in the recommended wavelength range (365-500 nm).[8][9] The fluorescing print can then be photographed using appropriate filters.
References
- 1. cir-safety.org [cir-safety.org]
- 2. ewg.org [ewg.org]
- 3. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 4. macschem.us [macschem.us]
- 5. researchgate.net [researchgate.net]
- 6. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. latentforensics.com [latentforensics.com]
- 9. tritechforensics.com [tritechforensics.com]
- 10. sirchie.com [sirchie.com]
An In-depth Technical Guide to Basic Yellow 57 as a Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basic Yellow 57, also known by its Colour Index name C.I. 12719, is a cationic monoazo dye with the chemical formula C₁₉H₂₂ClN₅O.[1] While extensively utilized in the cosmetics industry as a direct hair dye, its inherent fluorescent properties present significant opportunities for its application in biological research and diagnostics.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a fluorescent dye, including its chemical and photophysical properties, and detailed experimental protocols for its characterization and application. The document is intended to serve as a foundational resource for researchers exploring the utility of this dye in fluorescence-based assays.
Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the azo dye family.[2] Its cationic nature, conferred by a quaternary ammonium (B1175870) group, facilitates its interaction with negatively charged molecules such as nucleic acids and proteins.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | [4] |
| Synonyms | C.I. 12719, Basic Yellow 19, Arianor Straw Yellow | [1][3] |
| CAS Number | 68391-31-1 | [1] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [1] |
| Molecular Weight | 371.87 g/mol | [2] |
| Water Solubility | 4.75 g/L at 28°C | [2] |
| Log P | 0.063–1.14 (temperature-dependent) | [2] |
Mechanism of Action as a Fluorescent Dye
The fluorescence of this compound originates from its molecular structure, which features an extended π-conjugated system characteristic of azo dyes. The absorption of photons of a specific wavelength excites electrons from the ground state to a higher energy singlet state. The subsequent return of these electrons to the ground state results in the emission of photons at a longer wavelength, a phenomenon known as fluorescence.[2]
The core mechanism involves electronic transitions, primarily π* ← π and π* ← n transitions, within the chromophore. The exact photophysical properties, including the intensity and wavelength of the emitted light, are influenced by the dye's immediate chemical environment.
Solvatochromism
Interaction with Biological Macromolecules
The cationic nature of this compound suggests a propensity for interaction with anionic biomolecules such as DNA, RNA, and certain proteins. This interaction is likely to be a combination of electrostatic attraction and, in the case of DNA, potential intercalation between base pairs. Such binding events can significantly alter the dye's local environment, leading to changes in its fluorescent properties, such as an increase in quantum yield and a shift in emission wavelength. This makes this compound a potential candidate for a "light-up" probe, where its fluorescence is enhanced upon binding to a target molecule.
Molecular Rotor Hypothesis
While not definitively proven for this compound, its structure shares features with "molecular rotors," a class of fluorescent dyes where intramolecular rotation is a primary mode of non-radiative decay in low-viscosity environments. When the dye binds to a macromolecule or is in a more viscous medium, this rotation is hindered, leading to a significant increase in fluorescence quantum yield. Further investigation is required to confirm if this mechanism contributes to the fluorescence of this compound.
Photophysical Data
Quantitative photophysical data for this compound is not extensively documented in publicly available literature. The following table summarizes the available information and highlights the existing discrepancies.
Table 2: Photophysical Properties of this compound
| Parameter | Value | Notes | References |
| Absorption Maximum (λ_max) | 384 nm | In an unspecified solvent. | [2] |
| 420-450 nm | In aqueous solutions. | [2] | |
| 425 nm | In an unspecified solvent. | [3] | |
| Fluorescence Quantum Yield (Φ_F) | Not reported | - | |
| Fluorescence Lifetime (τ) | Not reported | - | |
| Molar Extinction Coefficient (ε) | Not reported | - | |
| Stokes Shift | Not reported | - |
The conflicting values for the absorption maximum may be due to the different solvents used in the measurements, highlighting the dye's potential solvatochromism.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of this compound as a fluorescent dye.
Synthesis of this compound
This compound is synthesized through a two-step diazo coupling reaction.[2]
Protocol:
-
Diazotization: Dissolve 3-Amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water. Cool the mixture to below 5°C in an ice bath. Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C to form the diazonium salt.[2]
-
Azo Coupling: In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline solution (e.g., sodium hydroxide) and cool it. Slowly add the diazonium salt solution to the pyrazolone (B3327878) solution while maintaining the pH between 8 and 9.[2]
-
Precipitation and Purification: The resulting this compound will precipitate out of the solution. The precipitate can be collected by filtration, washed, and purified by recrystallization, for example, from an ethanol-water mixture.[2]
Determination of Absorption and Emission Spectra
This protocol outlines the measurement of the absorption and emission spectra of this compound.
Materials:
-
This compound
-
A selection of solvents of varying polarity (e.g., water, ethanol, DMSO, cyclohexane)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of dilutions from the stock solution in the different solvents to be tested. The final concentration should result in an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
For each solution, record the absorbance spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the absorption maximum (λ_max) for each solvent.
-
Using the spectrofluorometer, excite the sample at its λ_max and record the fluorescence emission spectrum.
-
Identify the emission maximum (λ_em) for each solvent.
-
Calculate the Stokes shift (the difference in nanometers between λ_em and λ_max).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
Protocol:
-
Prepare a solution of the fluorescent standard with an absorbance that is closely matched to the this compound solution at the excitation wavelength.
-
Record the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Staining of Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining cells with this compound. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (concentration to be optimized, e.g., 1-10 µM in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Washing: Gently wash the cells with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the this compound staining solution for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of this compound.
Data Interpretation and Troubleshooting
-
Variable Absorption Maxima: The observed λ_max can shift based on the solvent's polarity. It is crucial to report the solvent used when presenting spectroscopic data.
-
Low Fluorescence Signal: If the fluorescence intensity is low, consider increasing the dye concentration (while being mindful of potential aggregation), increasing the excitation intensity, or using a more sensitive detector. Low fluorescence in aqueous buffers could be due to quenching, which might be overcome upon binding to a target molecule.
-
High Background Staining: In microscopy, high background can be due to incomplete washing or non-specific binding. Increase the number and duration of wash steps. A blocking step (e.g., with bovine serum albumin) before staining might also be beneficial.
Conclusion
This compound is a readily available cationic azo dye with promising, yet underexplored, potential as a fluorescent probe in biological research. Its straightforward synthesis and likely environment-sensitive fluorescence make it an attractive candidate for the development of novel assays for nucleic acid and protein detection. This guide provides the foundational knowledge and experimental framework for researchers to begin exploring the applications of this compound. Further detailed characterization of its photophysical properties, including quantum yield and lifetime in various environments, is a critical next step to fully unlock its potential as a versatile fluorescent tool.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Yellow 57
This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound (CI 12719), a monoazo cationic dye. The information presented herein is intended for an audience with a strong background in organic chemistry and chemical engineering.
Chemical Identity and Properties
This compound is chemically known as trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium chloride.[1][2] It is widely used as a direct hair dye and also finds applications in the textile and paper industries for coloring purposes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClN₅O | [1][2][4] |
| Molecular Weight | 371.87 g/mol | [1][4] |
| CAS Number | 68391-31-1 | [1][5] |
| Appearance | Yellow powder | [4] |
| Water Solubility | 4.75 g/L at 28°C | [1][5] |
| log P (octanol/water) | 1.14 at 25°C | [1][2][5] |
| Melting Point | 163 - 169°C | [2] |
| λmax | 425 nm | [2] |
| Thermal Decomposition | ≥220°C | [5] |
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step diazo coupling reaction.[5] This process involves the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent. The process is specifically designed to avoid the use of methylsulfate (B1228091) salts, thereby preventing the formation of dimethylsulfate or monomethylsulfate byproducts.[5][6]
The primary starting materials for this synthesis are:
Step 1: Diazotization
The first step involves the conversion of the primary aromatic amine, 3-amino-N,N,N-trimethylbenzenaminium chloride, into a diazonium salt. This reaction is conducted under acidic conditions, typically using hydrochloric acid, and at a low temperature (≤5°C) to ensure the stability of the resulting diazonium salt.[5]
Step 2: Azo Coupling
The newly formed diazonium salt is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][5] This molecule exists in a keto-enol tautomeric equilibrium, and the coupling reaction occurs with the enol form.[5] The reaction is carried out under alkaline conditions (pH 8-9) and at an elevated temperature.[5]
Industrial Manufacturing Process
The industrial production of this compound is typically performed in batch reactors to manage the exothermic nature of the reactions.[5] The process can be broken down into the synthesis phase and the post-processing phase.
Table 2: Key Parameters for Industrial Synthesis
| Parameter | Value/Range | Source |
| Diazotization Temperature | ≤5°C | [5] |
| Coupling Temperature | 50–100°C | [5] |
| Coupling pH | 8–9 | [5] |
| Reaction Time | 2–4 hours | [5] |
Post-Coupling Processing
Following the completion of the coupling reaction, several steps are undertaken to isolate and purify the final product:
-
Cooling: The reaction mixture is rapidly cooled to approximately 50°C to stabilize the newly formed dye.[5]
-
Precipitation: Sodium chloride (7.7–13.1% w/w) is added to the solution to precipitate the this compound dye.[5]
-
Filtration and Washing: The precipitated dye is filtered and washed to remove excess salts and other water-soluble impurities.
-
Drying: The product is dried under controlled temperatures to avoid thermal decomposition, which occurs at temperatures above 220°C.[5]
-
Micronization: To achieve a fine and uniform particle size (typically 1–15 µm), the dried dye undergoes air-jet milling.[5]
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
3-amino-N,N,N-trimethylbenzenaminium chloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a molar equivalent of 3-amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5°C.
-
Continue stirring the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve one molar equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution to form the corresponding enolate.
-
Cool the diazonium salt solution from Part A to below 10°C.
-
Slowly add the diazonium salt solution to the solution of the coupling agent while maintaining the pH between 8 and 9 by the controlled addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to stir for 2-4 hours. The temperature may be gradually increased to 50°C to ensure the reaction goes to completion.[5]
Part C: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Add sodium chloride to the mixture to precipitate the this compound dye.
-
Collect the precipitate by vacuum filtration and wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Dry the product in a vacuum oven at a temperature below 100°C.
Quality Control and Characterization
The purity and identity of the synthesized this compound are confirmed using various analytical techniques.
Table 3: Industrial-Grade Purity and Impurities
| Batch Type | Purity (NMR) | Purity (HPLC) | Common Impurities | Source |
| Market Material | 61% | 98.7% | NaCl, H₂O, chloromethane | [5][6] |
| Non-Standardized | 78.7% | 99.9% | H₂O, sulfate | [5][6] |
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify tautomeric forms.[5][6]
-
HPLC-Mass Spectrometry (HPLC-MS): Used to confirm the molecular weight of the compound (371.9 g/mol ).[5]
-
UV-Vis Spectroscopy: Determines the maximum absorption wavelength (λmax), which is typically between 420-450 nm.[5]
Chemical Reactions and Stability
This compound exhibits moderate stability under standard conditions but can degrade under certain circumstances.
-
Thermal Decomposition: The dye is unstable at high temperatures (≥220°C) and can decompose into volatile organic compounds.[5]
-
Oxidation: Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of quinone derivatives.[5]
-
Reduction: The azo bond can be reduced by agents such as zinc dust in an acidic medium (Zn/HCl) to yield aromatic amines.[5]
-
pH Effects: The compound is susceptible to hydrolysis of the azo bond in the presence of strong acids or bases.[5]
References
An In-depth Technical Guide to the Solubility of Basic Yellow 57 in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the monoazo dye, Basic Yellow 57 (CAS No. 68391-31-1), in two common solvents: water and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who require detailed information on the physicochemical properties of this compound.
Quantitative Solubility Data
The solubility of a substance is a critical parameter in a wide range of scientific and industrial applications, including formulation development, toxicological studies, and environmental fate assessment. The following table summarizes the available quantitative solubility data for this compound in water and ethanol. It is important to note that there are conflicting reports regarding the precise solubility of this compound in water.
| Solvent | Temperature | Solubility | Reference |
| Water | 28°C | 4.75 g/L | [1] |
| Water | 20°C | > 100 g/L | [2][3] |
| Ethanol | Not Specified | Soluble | [4] |
Note: While some sources indicate that this compound is soluble in ethanol, specific quantitative data from the reviewed literature is not available. The experimental protocol outlined below can be utilized to determine the precise solubility in ethanol.
Experimental Protocol for Determining Solubility
The following protocol is based on the internationally recognized OECD Test Guideline 105, which describes the flask method for determining the solubility of substances in water. This method is also suitable for determining the solubility in other solvents such as ethanol.
Principle of the Method
The flask method involves saturating a solvent with the test substance by agitation in a constant temperature bath for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous or ethanolic phase, after separation of the undissolved solid, is then determined by a suitable analytical method.
Materials and Apparatus
-
This compound: Analytical standard of known purity.
-
Solvents: Distilled or deionized water, and absolute ethanol.
-
Constant Temperature Bath: Capable of maintaining a temperature of 20 ± 0.5 °C and/or 28 ± 0.5 °C.
-
Flasks: Of appropriate size with low-volume stoppers.
-
Stirring Mechanism: Magnetic stirrer or mechanical shaker.
-
Centrifuge: With temperature control.
-
Analytical Instrumentation: A suitable method for quantifying this compound in solution, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Standard Laboratory Glassware.
Experimental Procedure
-
Preliminary Test:
-
To estimate the approximate solubility and the time required to reach equilibrium, a preliminary test is conducted.
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Agitate the mixture at the desired temperature and visually or instrumentally monitor the concentration of the dissolved substance over time until it becomes constant. This will determine the necessary equilibration time for the definitive test (typically 24-48 hours).
-
-
Definitive Test:
-
Perform the experiment in triplicate.
-
Add an excess amount of this compound (as determined from the preliminary test) to flasks containing a known volume of either water or ethanol.
-
Place the flasks in the constant temperature bath and agitate for the predetermined equilibration time.
-
After equilibration, cease agitation and allow the flasks to stand in the temperature bath for a sufficient period to allow for the sedimentation of the excess solid.
-
Carefully separate the saturated solution from the undissolved solid by centrifugation at the test temperature.
-
Withdraw an aliquot of the clear supernatant for analysis.
-
Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC). A calibration curve should be prepared using standards of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the mean solubility from the triplicate measurements.
-
The solubility should be reported in g/L, including the standard deviation and the specific temperature at which the measurement was conducted.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the flask method.
Caption: Experimental workflow for solubility determination.
References
Spectral Properties of Basic Yellow 57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a synthetic monoazo dye recognized for its vibrant yellow hue.[1] It finds primary application as a direct hair colorant in the cosmetics industry and is also utilized in textiles.[2][3] Chemically, it is identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylbenzenaminium chloride.[4] As a cationic dye, its positively charged quaternary ammonium (B1175870) group facilitates strong binding to negatively charged substrates such as hair keratin. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for their determination, and a summary of its chemical characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₂₂ClN₅O | [5][6] |
| Molecular Weight | 371.87 g/mol | [7] |
| CAS Number | 68391-31-1 | [5][6][7] |
| Appearance | Yellow to brown powder | [8] |
| Water Solubility | 4.75 g/L (at 28°C) | [7] |
| Log P (Octanol/Water) | 0.063–1.14 | [7] |
| Thermal Decomposition | > 220°C | [7] |
Spectral Properties
The interaction of this compound with electromagnetic radiation is fundamental to its application as a colorant. The key spectral properties are its absorption and potential fluorescence characteristics.
UV-Visible Absorption
The maximum absorbance (λmax) of this compound in the UV-Visible spectrum is subject to environmental conditions, particularly the solvent. In aqueous solutions, the λmax is reported to be in the range of 420–450 nm.[7] Another source cites a λmax of 384 nm, which may be attributed to measurements in a different solvent system or reflect a different tautomeric form of the dye.[7] This variability highlights the importance of consistent experimental conditions when characterizing this dye.
| Spectral Property | Value | Conditions | Reference(s) |
| λmax (Absorbance) | 420–450 nm | Aqueous solution | [7] |
| λmax (Absorbance) | 384 nm | Not specified | [7] |
| Molar Absorptivity (ε) | Data not available | - | |
| λmax (Emission) | Data not available | - | |
| Fluorescence Quantum Yield (Φ) | Data not available | - |
Experimental Protocols
Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.
Synthesis of this compound
This compound is synthesized via a diazo coupling reaction.[5][6][7]
Materials:
-
3-amino-N,N,N-trimethylbenzenaminium chloride
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. This forms the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone (B3327878) derivative with constant stirring, while maintaining a temperature of 0-5°C.
-
The coupling reaction results in the formation of this compound, which will precipitate from the solution.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified this compound product.
-
UV-Visible Spectroscopy
This protocol outlines the determination of the maximum absorbance (λmax) of this compound.
Equipment:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., distilled water, ethanol)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve the dye in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300-600 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with one of the working solutions of this compound, and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all working solutions.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
If determining the molar absorptivity, plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (typically 1 cm), and c is the concentration in mol/L.
-
Fluorescence Spectroscopy
The following is a general protocol for determining the fluorescence properties of a dye like this compound.
Equipment:
-
Fluorometer (Fluorescence spectrophotometer)
-
Quartz cuvettes (4-sided polished for fluorescence)
-
Solvent (spectroscopic grade)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
-
Emission Spectrum Measurement:
-
Place the cuvette containing the sample solution in the fluorometer.
-
Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum.
-
Identify the wavelength of maximum fluorescence emission.
-
-
Excitation Spectrum Measurement (Optional):
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan a range of excitation wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar wavelength range to this compound.
-
Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength, ensuring the absorbance values are similar and low (< 0.1).
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound via diazo coupling.
Spectral Analysis Workflow
Caption: Workflow for the spectral characterization of this compound.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. Page loading... [wap.guidechem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 8. zhishangbio.com [zhishangbio.com]
Basic Yellow 57: A Technical Classification
To Researchers, Scientists, and Drug Development Professionals:
This document addresses the chemical classification of the colorant Basic Yellow 57. Based on a review of its core chemical structure, This compound is not a xanthene dye . It is correctly classified as a monoazo dye . This guide will elucidate the structural differences that underpin this classification.
Defining Xanthene Dyes
Xanthene dyes are a class of compounds distinguished by their core molecular framework, the xanthene nucleus (dibenzo[a,e]pyran).[1][2][3] This heterocyclic structure consists of two benzene (B151609) rings fused to a central pyran ring. Prominent examples of xanthene dyes include fluoresceins, eosins, and rhodamines, which are well-known for their brilliant color and fluorescent properties.[1][4]
The fundamental structure of the xanthene core is C₁₃H₁₀O.[1] Dyes in this family are typically synthesized through the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or 3-aminophenol (B1664112) derivatives.[1]
The Chemical Identity of this compound
This compound (CAS No. 68391-31-1) belongs to the single azo class of dyes.[5] Its chemical structure is formally named trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride.[6]
The synthesis of this compound involves a diazo coupling reaction, a method characteristic of azo dye production.[5][7] Specifically, it is manufactured by the coupling of 3-amino-N,N,N-trimethylbenzenaminium chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5][7][8] The key feature of its structure, and the source of its color, is the azo group (–N=N–) that connects the aromatic rings. This is the defining chromophore of an azo dye.
Structural Comparison and Classification
The determination that this compound is not a xanthene dye is based on the clear absence of the xanthene nucleus in its molecular structure. The logical relationship for this classification is outlined in the diagram below.
Caption: Logical workflow for the classification of this compound.
Conclusion
While both xanthene and azo dyes can produce vibrant colors, their classification is rooted in fundamental, mutually exclusive structural differences. This compound's synthesis and molecular backbone, which features a characteristic azo linkage, firmly place it within the azo dye category. It does not contain the defining dibenzo[a,e]pyran (xanthene) ring system and is therefore not a xanthene dye.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Xanthene Dye Definition & Meaning | YourDictionary [yourdictionary.com]
- 3. collinsdictionary.com [collinsdictionary.com]
- 4. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. macschem.us [macschem.us]
- 7. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 8. cir-safety.org [cir-safety.org]
Basic Yellow 57: A Technical Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Basic Yellow 57 (C.I. 12719; CAS No. 68391-31-1), a monoazo dye. The information is intended to support laboratory risk assessments and ensure safe handling practices. Data has been compiled from various sources, including regulatory assessments and scientific literature, to provide a thorough understanding of the substance's properties and potential hazards.
Core Safety Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.87 g/mol |
| Physical Form | Orange-yellow fine powder |
| Water Solubility | 4.75 g/L at 28°C[1] |
| Log P (Octanol/Water Partition Coefficient) | 0.063–1.14 (temperature-dependent)[1] |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Vapor Pressure | 3.70 mmHg at 25°C |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity (LD₅₀) | Mouse | Oral | 2350 mg/kg bw[2] | Harmful if swallowed |
| Rat (Sprague-Dawley) | Oral | >2000 mg/kg bw | Not Classified | |
| Rat (CFY) | Oral | 1000 - 2000 mg/kg bw | Harmful if swallowed | |
| Acute Dermal Toxicity (LD₅₀) | Rat (Sprague-Dawley) | Dermal | >2000 mg/kg bw[2] | Not Classified |
| Skin Irritation/Corrosion | Rabbit | Dermal | Not irritating | Not Classified |
| Eye Irritation/Corrosion | Rabbit | Ocular | Not irritating[3] | Causes serious eye irritation (Predicted by EpiOcular™ assay)[3] |
| Skin Sensitization | Mouse (LLNA) | Dermal | Not sensitizing (up to 10%)[3] | Not Classified |
| Guinea Pig (Maximization) | Dermal | Not sensitizing | Not Classified | |
| Subchronic Oral Toxicity (90-day) | Rat | Oral | LOAEL: 100 mg/kg bw/day | May cause damage to organs through prolonged or repeated exposure |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Not mutagenic (up to 5000 µ g/plate )[3][4] | Not Classified |
| Genotoxicity (Mouse Lymphoma Assay) | Mouse Lymphoma Cells | In vitro | Not mutagenic (up to 1000 µg/ml)[3][4] | Not Classified |
Hazard Identification and Handling
Based on available data, this compound is classified with the following hazards under the Globally Harmonised System (GHS):
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Signal Word: Warning
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Laboratory Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
In Vitro Genotoxicity and Mutagenicity of Basic Yellow 57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a monoazo dye used as a direct hair colorant in cosmetic products. A thorough understanding of its potential to induce genetic damage is crucial for safety assessment and regulatory compliance. This technical guide provides a comprehensive overview of the in vitro genotoxicity and mutagenicity of this compound, summarizing key experimental findings, detailing methodologies for the assays conducted, and illustrating experimental workflows and logical relationships through diagrams. The information presented is synthesized from publicly available scientific literature and regulatory reports.
Summary of In Vitro Genotoxicity and Mutagenicity Data
The genotoxic and mutagenic potential of this compound has been evaluated in a battery of in vitro assays. The majority of the evidence suggests that this compound is not mutagenic or clastogenic in vitro, although some equivocal results have been noted in a mammalian cell gene mutation assay. The following tables summarize the available quantitative data from these studies.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary
| Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Salmonella typhimurium strains | Up to 5000 µ g/plate | With and Without | Negative[1] |
Table 2: In Vitro Mammalian Cell Gene Mutation Assay Data Summary
| Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Mouse Lymphoma L5178Y cells | Up to 1000 µg/mL | With and Without | Negative[1] |
| Chinese Hamster V79 cells | Up to 1000 µg/mL | Without | Equivocal (sporadic increase in mutant frequency in 2 trials)[1] |
| With | Equivocal (inconsistent results between 2 trials)[1] |
Table 3: In Vitro Mammalian Chromosomal Damage Assay Data Summary
| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Micronucleus Test | Chinese Hamster V70 cells | Up to 2000 µg/mL | Not specified | Negative[1] |
| Chromosomal Aberration Test | Mammalian cells | Up to 1200 µg/mL | Not specified | Negative[1] |
Table 4: Unscheduled DNA Synthesis (UDS) Assay Data Summary
| Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Rat Hepatocytes | Up to 10,000 µg/mL | Not applicable | Negative[1] |
Table 5: Comet Assay Data Summary
| Test System | Concentration | Result |
| Human Keratinocyte (HaCaT) cells | 100 µg/mL | Significant induction of DNA fragmentation[2][3] |
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are outlined below, based on standard OECD guidelines and published protocols.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect gene mutations, specifically reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[4][5][6]
-
Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of mutational events.
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to mimic mammalian metabolism of the test substance.
-
Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each concentration of the test substance and compared to the solvent (negative) control. Positive controls with known mutagens are run concurrently to validate the assay.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay & HPRT Assay)
These assays measure forward mutations in mammalian cells. The Mouse Lymphoma Assay (MLA) typically uses the thymidine (B127349) kinase (TK) gene, while the HPRT assay uses the hypoxanthine-guanine phosphoribosyltransferase gene.[7][8][9][10][11]
-
Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells (for MLA) or Chinese hamster ovary (CHO) or V79 cells (for HPRT).
-
Exposure: Proliferating cell cultures are exposed to at least four concentrations of the test substance for a suitable duration (e.g., 3-24 hours), both with and without S9 metabolic activation.
-
Phenotypic Expression: After treatment, the cells are cultured in a growth medium for a period sufficient to allow for the expression of the mutant phenotype (typically 2 days for MLA and 6-8 days for HPRT).
-
Mutant Selection: Cells are then plated in a medium containing a selective agent (e.g., trifluorothymidine for MLA, 6-thioguanine (B1684491) for HPRT). Only mutant cells can proliferate in the presence of the selective agent.
-
Colony Counting: After an incubation period (typically 10-14 days), the number of mutant colonies is counted. The cloning efficiency (viability) is determined by plating cells in a non-selective medium. The mutant frequency is then calculated.
In Vitro Mammalian Cell Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[12][13][14][15][16]
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, human peripheral blood lymphocytes) are used.
-
Treatment: Cell cultures are treated with at least three concentrations of the test substance, with and without S9 metabolic activation. A short treatment (e.g., 3-6 hours) followed by a recovery period, or a long treatment without S9 (e.g., 1.5-2 normal cell cycle lengths) is performed.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is compared between treated and control cultures.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[17][18][19][20][21]
-
Cell Culture: Established cell lines (e.g., CHO), cell strains, or primary cell cultures are employed.
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation, for approximately 1.5 normal cell cycle lengths.
-
Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges). Typically, at least 200 well-spread metaphases are scored per concentration.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23][24][25][26]
-
Cell Preparation: A single-cell suspension is prepared from the cell culture treated with the test substance.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the slides are viewed using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment using image analysis software.
Visualizations
Experimental Workflows and Logical Relationships
Conclusion
Based on the available in vitro data, this compound is predominantly considered non-mutagenic and non-clastogenic. It tested negative in the Ames bacterial reverse mutation assay, the in vitro micronucleus test, the chromosomal aberration test, and the unscheduled DNA synthesis assay.[1] Equivocal results were observed in a gene mutation assay using Chinese hamster V79 cells, suggesting a potential for a weak, inconsistent mutagenic effect in this specific test system.[1] A study utilizing the comet assay on human keratinocytes indicated that this compound can induce DNA fragmentation.[2][3] It is important for researchers and drug development professionals to consider the complete profile of genotoxicity data, including the cell types and endpoints evaluated, when assessing the safety of this compound. The detailed protocols and workflows provided in this guide serve as a valuable resource for understanding and potentially replicating these critical safety assessments.
References
- 1. cir-safety.org [cir-safety.org]
- 2. scilit.com [scilit.com]
- 3. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 4. nib.si [nib.si]
- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 12. nucro-technics.com [nucro-technics.com]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. creative-diagnostics.com [creative-diagnostics.com]
In vivo toxicity studies of Basic yellow 57 in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo toxicity profile of Basic Yellow 57, a monoazo dye used in cosmetic hair coloring products. The information is compiled from available safety assessments and toxicological studies in various animal models.
Executive Summary
This compound has undergone several toxicological evaluations to determine its safety for use in cosmetic applications. Key findings indicate low acute toxicity via oral and dermal routes. Subchronic oral toxicity studies in rats have identified dose-related effects on red blood cell turnover and splenic congestion at higher concentrations. While genotoxicity studies have been largely negative, a notable absence of carcinogenicity data exists. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for its intended use in rinse-off hair dye products, citing its slow skin absorption, lack of genotoxicity, and minimal systemic effects in animal studies as mitigating factors for the absence of carcinogenicity data.[1]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from in vivo toxicity studies of this compound.
Table 1: Acute Toxicity of this compound
| Study Type | Species | Route | LD50 | Reference |
| Acute Oral | Mice | Oral | 2350 mg/kg bw | [1][2][3] |
| Acute Oral | Sprague-Dawley Rats | Oral | >2000 mg/kg bw | [1][3] |
| Acute Oral | CFY Rats | Oral | 1000 - 2000 mg/kg bw | [3] |
| Acute Dermal | Rats | Dermal | >2000 mg/kg bw | [1][2][3] |
Table 2: Subchronic Oral Toxicity of this compound in Rats
| Study Duration | Species | Dose Levels (mg/kg bw/day) | Key Findings | NOAEL/LOAEL | Reference |
| 12 weeks | Wistar MuRa Han 67 SPF Rats | 0, 50 | Reduced body weight gain in females; increased mean cell volume and hematocrit in males. Considered borderline for toxicity. | - | [1][3] |
| 90 days | Wistar Crl:(WI)BR Rats | 0, 100, 300, 1000 | Dose-related effects on red blood cell turnover; splenic terminal congestion in all dose groups. | LOAEL: 100 mg/kg bw/day | [1][2] |
Table 3: Developmental Toxicity of this compound in Rats
| Study Type | Species | Key Findings | NOEL/NOAEL | Reference |
| Teratogenicity | Rats | High incidence of major visceral abnormalities at 1000 mg/kg. | Maternal NOEL: 100 mg/kg/day; Developmental NOAEL: 300 mg/kg/day | [2][4] |
Experimental Protocols
Detailed methodologies for the key in vivo toxicity studies are outlined below.
Acute Oral Toxicity Study
-
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
-
Animal Model: Mice and rats (Sprague-Dawley and CFY strains).[1][3]
-
Methodology:
-
Animals were fasted prior to dosing.
-
A single dose of this compound, suspended in an appropriate vehicle, was administered by oral gavage.
-
A range of dose levels was used to determine the lethal dose. For instance, in the CFY rat study, doses went up to 4000 mg/kg bw.[3]
-
Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Necropsies were performed on all animals.
-
-
Endpoint: LD50 value was calculated based on the number of mortalities at each dose level.
Figure 1: Experimental workflow for an acute oral toxicity study.
90-Day Subchronic Oral Toxicity Study
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.
-
Animal Model: Wistar Crl:(WI)BR rats (12 males and 12 females per group).[3]
-
Methodology:
-
This compound was administered daily to rats in their diet at concentrations of 0, 100, 300, or 1000 mg/kg.[1]
-
Animals were observed daily for clinical signs of toxicity.
-
Body weight and food consumption were recorded weekly.
-
Ophthalmological examinations and functional observation tests were performed at the beginning and end of the study.[3]
-
Hematology and clinical chemistry parameters were analyzed at the end of the study.
-
At termination, a full necropsy was performed, and selected organs were weighed and examined histopathologically.[3]
-
-
Endpoints: Identification of target organs, characterization of toxic effects, and determination of the No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL).
Figure 2: Workflow for a 90-day subchronic oral toxicity study.
Genotoxicity and Carcinogenicity
Genotoxicity
In vitro and in vivo genotoxicity studies have been conducted on this compound. The substance was not mutagenic in Ames tests at concentrations up to 5000 µ g/plate , nor in mouse lymphoma cells with or without metabolic activation at up to 1000 µg/ml.[1][4] Some equivocal positive results were noted in Chinese hamster V79 cells.[1][4] An in vivo mouse erythrocyte micronucleus test found that this compound was not clastogenic or aneugenic at doses up to 1000 mg/kg bw.[3]
Carcinogenicity
There are no published carcinogenicity studies available for this compound.[1][2] This has been noted as a data gap by regulatory and safety assessment bodies. However, the lack of genotoxicity, slow dermal absorption, and minimal systemic toxicity in animal studies have been considered in the overall safety assessment for its use in rinse-off cosmetic products.[1]
Dermal and Ocular Irritation
In a rabbit study, this compound was found to be not irritating to the eyes, with only mild to moderate, transient effects observed that were reversible.[1] Dermal irritation studies in rats and rabbits have also indicated that it is not a skin irritant.[2]
Conclusion
The available in vivo toxicity data for this compound suggest a low order of acute toxicity. Subchronic oral exposure in rats indicates the hematopoietic system and the spleen as potential target organs at higher doses. While the lack of carcinogenicity data is a limitation, the overall toxicological profile, combined with low dermal absorption, supports its safe use in specified cosmetic applications. Further research, particularly long-term carcinogenicity studies, would provide a more complete understanding of the toxicological profile of this compound.
References
Basic Yellow 57: A Technical Guide for Biological Staining Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 (CI 12719) is a synthetic, cationic monoazo dye characterized by a net positive charge.[1][2][3] Belonging to the azo dye family, its chemical structure contains an azo group (-N=N-) which acts as a chromophore.[4] While primarily known for its use as a direct, non-oxidative colorant in the cosmetics and textile industries, its inherent fluorescent properties and cationic nature make it a candidate for applications in biological research, particularly in the staining of cells and tissues for visualization under fluorescence microscopy.[5][6][7]
As a cationic dye, this compound interacts with negatively charged (anionic) components within biological specimens.[1][2] This electrostatic interaction facilitates the staining of structures rich in nucleic acids (DNA, RNA) and certain acidic proteins, making it potentially useful for nuclear and cytoplasmic visualization.[8][9] This guide provides an in-depth overview of its chemical properties, a generalized protocol for its use as a biological stain, toxicological data, and the fundamental mechanism of its action.
Core Properties and Data
The utility of this compound as a biological stain is predicated on its specific physicochemical and spectral properties.
Physicochemical Characteristics
A summary of the key quantitative properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂ClN₅O | [10] |
| Molecular Weight | 371.9 g/mol | [10] |
| CAS Number | 68391-31-1 | [3][10] |
| Class | Monoazo Dye | [3][11] |
| Absorption Max (λmax) | ~425 nm | [10] |
| logP (Octanol/Water) | 1.14 (at 25°C) | [5][10] |
| Water Solubility | 4.75 g/L (at 28°C) | [5] |
| Appearance | Yellow solid or powder | [10] |
| Melting Point | 163 - 169°C | [10] |
Toxicological Data
Understanding the toxicological profile is critical for safe handling and interpretation of experimental results.
| Endpoint | Result | Species | Source(s) |
| Acute Oral LD50 | > 2000 mg/kg bw | Rat | [5][12] |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat | [12] |
| Skin Irritation | Not irritating | Rabbit | [12] |
| Eye Irritation | Mild to moderate, transient effects; Not classified as an irritant | Rabbit | [12] |
| Genotoxicity (Ames Test) | Not mutagenic | N/A | [12] |
| Genotoxicity (In Vitro) | Not mutagenic in mouse lymphoma cells; Not clastogenic in chromosomal aberration test. | Mouse, Hamster | [12] |
| Genotoxicity (In Vivo) | Not clastogenic or aneugenic in mouse micronucleus test. | Mouse | [12] |
Mechanism of Action as a Biological Stain
The primary mechanism for this compound's staining capability is rooted in electrostatic interactions. As a cationic dye, it carries a permanent positive charge.[1][13] Cellular components such as nucleic acids (DNA and RNA) are polyanionic due to their phosphate (B84403) backbones.[9] This difference in charge leads to the binding of the positively charged dye to these negatively charged macromolecules, allowing for their visualization.[8] This principle is common to many basic dyes used in histology and cytology.[2]
The dye's utility is further enhanced by its fluorescent properties, which allow it to absorb light at a specific wavelength and emit it at a longer wavelength, enabling detection with fluorescence microscopy.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. biologicalstaincommission.org [biologicalstaincommission.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 6. royalindustries.net [royalindustries.net]
- 7. sensient-beauty.com [sensient-beauty.com]
- 8. zhishangbio.com [zhishangbio.com]
- 9. macschem.us [macschem.us]
- 10. macschem.us [macschem.us]
- 11. ewg.org [ewg.org]
- 12. cir-safety.org [cir-safety.org]
- 13. researchgate.net [researchgate.net]
Understanding the Fluorescence of Basic Yellow 57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Yellow 57 (C.I. 12719; CAS 68391-31-1) is a cationic monoazo dye recognized for its applications as a colorant in cosmetics, particularly hair dyes, and as a fluorescent stain in biological research.[1][2] Its fluorescence properties are integral to its utility in microscopy and diagnostics. This technical guide provides a comprehensive overview of the core principles underlying the fluorescence of this compound, including its chemical and physical characteristics, factors influencing its fluorescence, and detailed experimental protocols for its analysis. Due to the limited availability of specific quantitative photophysical data in publicly accessible literature, this guide also presents generalized methodologies for the characterization of fluorescent azo dyes.
Introduction to this compound
This compound is a synthetic organic compound belonging to the azo class of dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore. Its cationic nature facilitates its interaction with negatively charged substrates such as hair keratin (B1170402) and biological macromolecules. While primarily used for its coloring properties, its ability to absorb and re-emit light as fluorescence makes it a subject of interest for various scientific applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CI Name | This compound, C.I. 12719 | [3][4] |
| CAS Number | 68391-31-1 | [1] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [3] |
| Molecular Weight | 371.87 g/mol | [1] |
| Appearance | Yellow solid or powder | [2] |
| Water Solubility | 4.75 g/L at 28°C | [1] |
| Log P | 0.063–1.14 | [1] |
| Absorption Max (λmax) | 384 nm (absorbance) | [1] |
Principles of Fluorescence in Azo Dyes
The fluorescence of an azo dye like this compound is governed by its molecular structure and its interaction with the surrounding environment. The azo group (-N=N-) is a known chromophore that can participate in π-electron systems, which are essential for fluorescence. However, many azo compounds are known to be weak fluorophores or even fluorescence quenchers.[5] The fluorescence intensity of those that do fluoresce is often influenced by several factors.
Factors Influencing Fluorescence
The fluorescence characteristics of this compound are expected to be sensitive to its environment. Key influencing factors include:
-
Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state of a fluorophore, leading to shifts in the emission spectrum.
-
pH: Changes in pH can alter the protonation state of the dye molecule, which in turn can modify its electronic structure and, consequently, its fluorescence properties.
-
Concentration: At high concentrations, fluorescence intensity can decrease due to self-quenching or inner filter effects, where emitted light is reabsorbed by other dye molecules.[6]
Experimental Protocols
This section provides detailed methodologies for the characterization of the fluorescence of this compound. These protocols are based on standard techniques for fluorescent dye analysis and can be adapted as needed.
Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation wavelength (λex) and the resulting emission spectrum, including the wavelength of maximum emission (λem).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the absorption maximum to minimize inner filter effects.[7]
-
Excitation Spectrum: a. Set the emission monochromator to a wavelength expected to be in the emission range (e.g., 520 nm, a longer wavelength than the absorbance maximum). b. Scan the excitation monochromator over a range of wavelengths (e.g., 350-500 nm). c. The wavelength at which the fluorescence intensity is maximal is the optimal excitation wavelength (λex).
-
Emission Spectrum: a. Set the excitation monochromator to the determined λex. b. Scan the emission monochromator over a range of longer wavelengths (e.g., 450-700 nm). c. The resulting spectrum is the fluorescence emission spectrum, and its peak represents the wavelength of maximum emission (λem).
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a well-characterized fluorescence standard.
Materials:
-
This compound solution (sample)
-
Fluorescence standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilutions for both the this compound and the standard solution. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.
-
Fluorescence Measurement: a. Record the fluorescence emission spectrum for each sample and standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths). b. Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Data Analysis: a. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. b. The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std × (Gradsample / Gradstd) × (η2sample / η2std)
Where:
-
Φf,std is the quantum yield of the standard.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Data Presentation
Table 2: Representative Fluorescence Properties of this compound (To be determined experimentally)
| Parameter | Solvent | Value |
| Excitation Maximum (λex) | Ethanol | TBD |
| Emission Maximum (λem) | Ethanol | TBD |
| Stokes Shift | Ethanol | TBD |
| Fluorescence Quantum Yield (Φf) | Ethanol | TBD |
| Excitation Maximum (λex) | Water | TBD |
| Emission Maximum (λem) | Water | TBD |
| Stokes Shift | Water | TBD |
| Fluorescence Quantum Yield (Φf) | Water | TBD |
TBD: To Be Determined
Visualizations
Experimental Workflow for Fluorescence Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a fluorescent dye such as this compound.
Conclusion
This compound is a cationic monoazo dye with applications in fluorescence microscopy. While its fundamental physicochemical properties are documented, a detailed public record of its quantitative fluorescence characteristics is lacking. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to thoroughly characterize the fluorescence of this compound. The methodologies outlined for determining excitation and emission spectra, as well as the fluorescence quantum yield, will enable a comprehensive understanding of its photophysical behavior, which is crucial for its effective application in research and development.
References
Basic yellow 57 molecular formula C19H22ClN5O
An In-depth Technical Guide to Basic Yellow 57 (C19H22ClN5O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic monoazo dye, identified by the CAS number 68391-31-1, primarily utilized as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[1][2][3][4] Its cationic nature allows for electrostatic binding to the anionic sites in hair keratin (B1170402), imparting a yellow color without the need for an oxidizing agent.[2][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, mechanism of action as a colorant, and an extensive toxicological profile based on available safety assessments. The document summarizes key quantitative data in structured tables and outlines experimental methodologies from pivotal studies. Visual diagrams are provided to illustrate the synthesis process and safety assessment workflow, offering a consolidated resource for professionals in chemical research and safety evaluation.
Chemical and Physical Properties
This compound is a xanthene and quinoline (B57606) class organic compound.[5][6] It is a solid or powder, yellow in color, and soluble in water and ethanol.[6] Commercial batches often contain the dye mixed with inorganic salts and water, with purity levels of the active ingredient ranging from 63.5% to 78.7%.[2][7]
| Property | Value | Reference |
| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride | [6] |
| Synonyms | C.I. 12719, Arianor Straw Yellow, Jarocol Straw Yellow | [3][8][9] |
| CAS Number | 68391-31-1 | [3] |
| Molecular Formula | C19H22ClN5O | [3] |
| Molecular Weight | 371.87 g/mol | [2][9] |
| Appearance | Yellow solid or powder | [6] |
| Solubility | Water: 4.75 g/L (at 28°C) | [2] |
| Log P (Octanol/Water) | 1.14 (at 25°C) | [2][6] |
| Melting Point | 163 - 169°C | [6] |
| Absorption Max (λmax) | 384 nm, 425 nm | [2][6] |
| Thermal Decomposition | ≥220°C | [2] |
Synthesis and Manufacturing
The industrial synthesis of this compound is achieved through a two-step diazo coupling reaction.[2][3] This process is designed to avoid the formation of undesirable byproducts like dimethylsulfate.[2]
Manufacturing Process:
-
Diazotization: 3-Amino-N,N,N-trimethylbenzenaminium chloride is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2][3][9]
-
Post-Coupling: The product is stabilized by cooling, precipitated using sodium chloride, and then micronized to achieve a desired particle size (typically 1–15 µm).[2]
Mechanism of Action (Hair Dye Application)
This compound functions as a direct, or semi-permanent, hair colorant.[1] Unlike permanent oxidative dyes, it does not require a chemical developer like hydrogen peroxide.[4] Its mechanism relies on basic principles of electrostatics and diffusion.
-
Adsorption: As a cationic (positively charged) dye, this compound is electrostatically attracted to the anionic (negatively charged) sulfonic acid groups present in hair keratin.[2]
-
Penetration: The dye molecules penetrate the hair shaft.[2]
-
Binding: The molecules bind to the keratin proteins within the hair cortex, resulting in a color change.[2]
This non-covalent interaction allows the color to be gradually washed out over several shampooings.[2][4]
Toxicological Profile
The safety of this compound has been assessed for its use in cosmetic products.[1][10] While it shows minimal adverse systemic effects in animal studies and is not genotoxic, certain dose-dependent effects have been observed.[1][11] There are no carcinogenicity studies available for this compound.[1][2]
Acute and Subchronic Toxicity
| Study Type | Species | Route | Dose/Protocol | Results | Reference |
| Acute Dermal | Sprague-Dawley Rat | Dermal | 2000 mg/kg bw; OECD TG 402 | LD50 > 2000 mg/kg bw. No skin reactions observed. | [1][7][11] |
| Acute Oral | Mouse | Oral | N/A | LD50 ≈ 2350 mg/kg bw | [2] |
| 12-Week Oral | Rat | Gavage | 50 mg/kg bw/day | Borderline for toxicity; reduced body weight gain in females, increased hematocrit in males. | [1] |
| 90-Day Oral | Wistar Rat | Feeding | 100, 300, or 1000 mg/kg bw/day | Dose-related effects on red blood cell turnover. Splenic terminal congestion in all dose groups. | [1] |
| LOAEL: 100 mg/kg bw/day (adjusted to 26 mg/kg bw/day for risk assessment) | [1][2] |
Genotoxicity
| Assay Type | System | Concentration/Dose | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | Up to 5000 µ g/plate | With & Without | Not Mutagenic | [1] |
| Mouse Lymphoma | L5178Y cells | Up to 1000 µg/mL | With & Without | Not Mutagenic | [1] |
| Micronucleus Test | Chinese Hamster V79 cells | Up to 2000 µg/mL | N/A | Not Clastogenic | [1] |
| Chromosomal Aberration | Chinese Hamster V79 cells | Up to 1200 µg/mL | N/A | Not Clastogenic | [1] |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Up to 10,000 µg/mL | N/A | No Increase | [1] |
| In Vivo Micronucleus | Mouse Erythrocyte | Up to 1000 mg/kg bw | N/A | Not Clastogenic or Aneugenic | [1] |
Developmental and Reproductive Toxicity (DART)
| Study Type | Species | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Teratogenicity | Rat | Oral | 100, 300, 1000 | Maternal NOEL: 100 mg/kg/day. Developmental NOAEL: 300 mg/kg/day. Major abnormalities observed at 1000 mg/kg. | [1][2] |
| Teratogenicity | Rat | Oral | 50 | No adverse developmental effects. | [1] |
Dermal and Ocular Irritation & Sensitization
| Study Type | System/Species | Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Dermal Irritation | EpiSkin™ Test | Neat | Predicted Not Irritating |[1] | | Dermal Irritation | Rat / Rabbit | Up to 2000 mg/kg / 500 mg/kg | No Dermal Irritation |[1] | | Ocular Irritation | EpiOcular™ Assay | Neat | Predicted Irritating |[1] | | Ocular Irritation | Rabbit | Neat | No Ocular Irritation |[1] | | Sensitization | LLNA (Mouse) | Up to 10% | Not Sensitizing |[1] | | Sensitization | Guinea Pig Maximization | 75% induction, 25% challenge | Not Sensitizing |[1] |
Experimental Protocol Summaries
Detailed experimental protocols for proprietary studies are often not fully published. The following are summaries based on the available safety assessment reports.[1]
Acute Dermal Toxicity (as per OECD TG 402)
-
Objective: To determine the acute dermal toxicity of this compound.
-
Test System: Sprague-Dawley rats (5 males, 5 females per group).
-
Methodology:
-
A single dose of 2000 mg/kg of the test substance was applied to the shorn dorsal skin of the animals.
-
The test sites were covered with an occlusive dressing for 24 hours.
-
After 24 hours, the dressing was removed, and the test site was rinsed with distilled water.
-
Animals were observed for mortality, clinical signs of toxicity, and skin reactions for a specified period.
-
In Vitro Dermal Penetration (Pig Skin Model)
-
Objective: To assess the bioavailability of this compound after topical application.
-
Test System: Excised dermatomed pig skin mounted in diffusion chambers.
-
Methodology:
-
A formulation containing this compound is applied to the surface of the excised skin.
-
The receptor fluid in the diffusion chamber, which is in contact with the underside of the skin, is sampled at various time points over 48 hours.
-
The amount of this compound in the receptor fluid is quantified to determine the extent of skin penetration.
-
The SCCS noted that while an ethanolic receptor fluid was used, the experiment was considered acceptable for calculating a margin of safety.[1][11]
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of this compound.
-
Test System: Various strains of Salmonella typhimurium.
-
Methodology:
-
The test strains were exposed to this compound at concentrations up to 5000 µ g/plate .
-
Experiments were conducted both with and without an external metabolic activation system (S9 mix) to simulate mammalian metabolism.
-
The number of revertant colonies (mutated bacteria that regain the ability to grow in a selective medium) was counted and compared to negative and positive controls.
-
A significant increase in revertant colonies indicates a mutagenic effect.
-
-
Reference: [1]
Safety Assessment and Conclusion
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. zhishangbio.com [zhishangbio.com]
- 6. macschem.us [macschem.us]
- 7. cir-safety.org [cir-safety.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 68391-31-1 [chemicalbook.com]
- 10. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. researchgate.net [researchgate.net]
Basic Yellow 57: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Monoazo Hair Dye Compound for Scientific and Drug Development Professionals
Introduction
Basic Yellow 57 (CI 12719) is a cationic monoazo dye primarily utilized as a direct, non-oxidative colorant in semi-permanent hair coloring products.[1] Its chemical structure, characterized by a quaternary ammonium (B1175870) group, imparts a permanent positive charge, enabling it to form strong ionic bonds with the anionic sites present in the keratin (B1170402) of the hair shaft. This technical guide provides a detailed overview of the chemical and physical properties, synthesis, mechanism of action, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a yellow powder that is soluble in water.[2][3] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | [4] |
| CAS Number | 68391-31-1 | [5] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [5] |
| Molecular Weight | 371.87 g/mol | [6] |
| λmax | 384 nm | [6] |
| Log P (Octanol-Water Partition Coefficient) | 0.063–1.14 (temperature-dependent) | [6] |
| Water Solubility | 4.75 g/L at 28°C | [6] |
| Thermal Decomposition | Decomposes above 220°C | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step diazo coupling reaction.[6] The process involves the diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride, followed by a coupling reaction with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5][6][7]
Experimental Protocol: Synthesis
The following is a generalized laboratory-scale protocol for the synthesis of this compound. Optimal conditions such as reactant ratios, temperature, and reaction time may require further optimization.
Step 1: Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride
-
Dissolve a molar equivalent of 3-Amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the cooled solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring the mixture for approximately 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve a molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) to form the phenolate (B1203915) salt.
-
Cool the solution of the coupling agent to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Maintain a pH between 8 and 9 during the coupling reaction by the controlled addition of a base, such as sodium hydroxide solution.[6] The azo coupling reaction is typically rapid.
-
After the addition is complete, continue to stir the reaction mixture for a period to ensure the completion of the reaction. The formation of the yellow dye will be visually apparent.
Purification and Analysis
-
The synthesized this compound can be precipitated from the reaction mixture by the addition of sodium chloride.[6]
-
The crude product is then collected by filtration and washed with a brine solution.
-
Recrystallization from an appropriate solvent system, such as an ethanol-water mixture, can be performed to purify the dye.[6]
-
The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). The identity of the compound can be confirmed by spectroscopic methods including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. macschem.us [macschem.us]
- 3. zhishangbio.com [zhishangbio.com]
- 4. 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | C19H22ClN5O | CID 94631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 7. This compound | 68391-31-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Basic Yellow 57 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a synthetic organic compound classified as a cationic azo dye.[1][2] While it is predominantly utilized in the cosmetics industry as a direct hair dye and in the textile industry, its fluorescent properties suggest potential applications in biological research, particularly in fluorescence microscopy for staining cells and tissues.[1][3][4] This document provides a proposed protocol for the use of this compound as a fluorescent stain for cellular imaging, based on its known chemical and physical properties.
This compound is soluble in water and ethanol (B145695) and possesses fluorescent properties, absorbing light at a specific wavelength and emitting it at a longer wavelength.[1][3] Its cationic nature may facilitate binding to negatively charged molecules within the cell, such as nucleic acids (DNA and RNA), suggesting its potential as a nuclear stain.[4] The following protocols are intended as a starting point for researchers to explore the utility of this compound in fluorescence microscopy, with the understanding that optimization will be necessary for specific cell types and experimental conditions.
Data Presentation
| Property | Value | Reference |
| CI Name | This compound, CI 12719 | [5] |
| CAS Number | 68391-31-1 | [5] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [5] |
| Molecular Weight | 371.68 g/mol | [5] |
| Absorption Max (λmax) | ~384 nm | [1] |
| Solubility | Water, Ethanol | [3] |
Experimental Protocols
Reagent Preparation
1.1. Stock Solution (1 mM): To prepare a 1 mM stock solution of this compound (MW: 371.68 g/mol ), dissolve 3.72 mg of this compound powder in 10 mL of sterile, nuclease-free water or ethanol. Mix thoroughly by vortexing. Store the stock solution at 4°C, protected from light.
Note: The purity of commercial this compound can vary, which may impact staining efficacy.
1.2. Working Solution (1-10 µM): Prepare a fresh working solution by diluting the 1 mM stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) for live-cell imaging or an appropriate buffer for fixed-cell staining. The optimal concentration will need to be determined empirically, but a starting range of 1-10 µM is recommended.
Live-Cell Staining Protocol
This protocol is for staining living cells in culture.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free cell culture medium.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope.
Fixed-Cell Staining Protocol
This protocol is for staining cells that have been fixed.
-
Cell Culture: Grow cells on coverslips as described for live-cell staining.
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution to the desired concentration (e.g., 1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Fluorescence Microscopy Imaging
-
Excitation: Based on the absorption maximum of approximately 384 nm, excitation should be performed using a UV or violet laser/light source (e.g., 405 nm).[1]
-
Emission: The emission spectrum is not well-characterized. A broad emission filter in the yellow-orange range (e.g., 500-600 nm) is a logical starting point for detection.
-
Controls: It is essential to include unstained control cells to assess autofluorescence.
Mandatory Visualization
Caption: Proposed experimental workflows for live- and fixed-cell staining with this compound.
References
Application Notes and Protocols for Staining Cell Nuclei and DNA with Basic Yellow 57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 (C.I. 12719) is a cationic, monoazo dye with fluorescent properties.[1][2][3] Primarily utilized in the cosmetics industry as a direct hair colorant, its chemical characteristics suggest its potential as a fluorescent stain for biological specimens.[4][5] As a cationic molecule, this compound can interact with negatively charged cellular components, such as nucleic acids (DNA and RNA). This interaction is likely mediated by electrostatic attraction to the phosphate (B84403) backbone of DNA and RNA, and potentially through intercalation between base pairs.[6] These properties make it a candidate for visualizing cell nuclei and DNA in fluorescence microscopy.[1]
This document provides detailed, generalized protocols for the use of this compound as a nuclear stain for both fixed and live cells. It is important to note that while the physicochemical properties of this compound suggest its utility as a nuclear stain, established and validated protocols for this specific application are not widely available in the scientific literature. Therefore, the following protocols are based on general principles of cell staining with cationic fluorescent dyes and will likely require optimization for specific cell types and experimental conditions.
Physicochemical and Fluorescent Properties of this compound
A summary of the known quantitative data for this compound is presented in the table below. Researchers should be aware that critical data for fluorescence microscopy, such as the precise excitation and emission maxima when bound to DNA, quantum yield, and photostability, are not well-documented. The maximum absorbance (λmax) has been reported with conflicting values, which has significant implications for selecting the appropriate excitation source and filter sets for microscopy.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₂ClN₅O | [4] |
| Molecular Weight | 371.87 g/mol | [1] |
| CAS Number | 68391-31-1 | [1] |
| Appearance | Yellow/Brownish Powder | [6] |
| Solubility in Water | 4.75 g/L (at 28°C) | [1] |
| Maximum Absorbance (λmax) | ~384 nm or ~425 nm | [1][2] |
| Excitation Maximum (λex) | Not well documented; likely near the absorbance maximum. | |
| Emission Maximum (λem) | Not well documented; expected to be a longer wavelength than λex. | |
| Quantum Yield | Not documented. | |
| Photostability | Not well documented for microscopy applications. | |
| Storage | Store at room temperature, protected from light and moisture. |
Mechanism of Action
This compound is a cationic dye, meaning it carries a positive charge.[6] The backbone of DNA and RNA is polyanionic due to the presence of phosphate groups. The primary mechanism for the association of this compound with nucleic acids is believed to be electrostatic interaction.[6] Additionally, the planar structure of the aromatic rings in the dye molecule suggests the possibility of intercalation, where the dye inserts itself between the base pairs of the DNA double helix.[6] Upon binding to nucleic acids, many fluorescent dyes exhibit a significant increase in their fluorescence quantum yield.
Experimental Protocols
Note on Optimization: The following protocols are generalized starting points. Optimal conditions, including dye concentration, incubation time, and washing steps, should be determined empirically for each cell type and experimental setup.
Reagent Preparation
-
Stock Solution (1 mM):
-
Calculate the required mass of this compound (Molecular Weight: 371.87 g/mol ).
-
Dissolve the powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or deionized water to create a 1 mM stock solution.
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) for fixed cells or complete cell culture medium for live cells) to a final working concentration.
-
A starting concentration range of 1-10 µM is recommended for initial optimization experiments.
-
Protocol 1: Staining of Fixed Cells
This protocol is suitable for cells grown on coverslips or in multi-well plates that have been fixed prior to staining.
Materials:
-
Cells cultured on coverslips or plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound stock solution (1 mM)
-
Mounting medium (e.g., an anti-fade mounting medium)
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile glass coverslips or in imaging plates.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound working solution (1-10 µM in PBS).
-
Incubate the permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate anti-fade mounting medium.
-
Image the stained nuclei using a fluorescence microscope.
-
Imaging Considerations:
-
Given the conflicting absorbance maxima, it is advisable to test standard filter sets for blue (e.g., DAPI) and green (e.g., FITC/GFP) excitation.
-
A filter set with an excitation around 405 nm or 488 nm might be a reasonable starting point. The emission filter should be set to collect yellow-orange light (e.g., 520-580 nm).
-
Empirically determine the optimal excitation and emission settings by acquiring spectra if the equipment is available.
Protocol 2: Staining of Live Cells
This protocol is for staining the nuclei of living cells. It is crucial to assess the potential cytotoxicity of this compound for the specific cell type and concentration used, especially for long-term imaging experiments.
Materials:
-
Cells cultured in imaging-compatible dishes or plates
-
Complete cell culture medium
-
This compound stock solution (1 mM)
-
Pre-warmed imaging medium (e.g., complete medium without phenol (B47542) red, or a suitable buffer like HBSS)
Procedure:
-
Cell Culture:
-
Culture cells in an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) to the desired confluency.
-
-
Staining:
-
Prepare the this compound working solution (1-10 µM) by diluting the stock solution in pre-warmed complete cell culture medium.
-
Aspirate the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Aspirate the staining medium and wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and CO₂ levels).
-
Cytotoxicity Assessment (Recommended): Before conducting extensive live-cell imaging, it is advisable to perform a simple cytotoxicity assay (e.g., using a live/dead stain or a metabolic assay like MTT) to determine the concentration range of this compound that is non-toxic to your cells over the desired imaging period.
Concluding Remarks
This compound presents a potential, yet largely unexplored, option for fluorescent staining of cell nuclei and DNA. Its cationic nature facilitates binding to nucleic acids, and its fluorescent properties allow for visualization. The provided protocols offer a foundational approach for researchers to begin exploring its utility. Due to the lack of established specific procedures, a systematic optimization of staining conditions is essential to achieve reliable and reproducible results. Furthermore, a thorough characterization of its photophysical properties upon binding to DNA will be a valuable contribution to its application in cell biology.
References
Application of Basic Yellow 57 in Microbial Staining: A Guide for Researchers
For Immediate Release
Application Notes and Protocols for the Staining of Bacteria and Yeast using Basic Yellow 57
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the utilization of this compound for the staining of microbial cells, specifically bacteria and yeast. This compound is a cationic dye with fluorescent properties that can be employed in fluorescence microscopy to visualize and analyze microbial morphology.[1][2][3]
Introduction
This compound, a monoazo compound, is a water-soluble dye that exhibits fluorescence, making it a candidate for various biological staining applications.[1][3] Its positive charge facilitates binding to negatively charged components of microbial cells, such as nucleic acids and cell wall components, enabling direct staining.[4][5][6] This document outlines suggested protocols for the use of this compound in the fluorescent staining of both bacteria and yeast, based on established principles of microbial staining and the known properties of similar dyes. It is important to note that while this compound is used for biological staining, specific protocols for microbial applications are not widely published; therefore, the following protocols are proposed as a starting point for experimental optimization.[1][2]
Principle of Staining
As a basic dye, this compound carries a positive charge. Bacterial and yeast cell surfaces and intracellular structures, such as DNA and RNA, are typically negatively charged. The electrostatic attraction between the cationic dye and the anionic cellular components results in the staining of the microbial cells.[4][5][6] The inherent fluorescence of this compound allows for the visualization of stained cells using fluorescence microscopy. The dye absorbs light at a specific wavelength and emits it at a longer wavelength.[1]
Quantitative Data
A summary of the key properties of this compound is provided below. Additionally, a comparative overview of staining conditions for other common microbial fluorescent stains is included to provide context for the proposed protocols.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 68391-31-1 | [7][8][9] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [7][8] |
| Molecular Weight | 371.68 g/mol | [7] |
| Appearance | Yellow powder | [7] |
| Solubility in Water | 4.75 g/L at 28°C | [1] |
| Absorption Maxima (λmax) | ~420–450 nm (in aqueous solution) | [1] |
| Log P | 0.063–1.14 | [1] |
Table 2: Comparative Staining Conditions for Microbial Fluorescent Dyes
| Dye | Target Organism | Concentration | Incubation Time | Excitation/Emission (nm) |
| DAPI | Bacteria, Yeast | 1 µg/mL | 5-10 min | ~358 / ~461 |
| FUN 1 | Yeast | 10 µM | 30 min | ~488 / ~530 |
| Calcofluor White M2R | Yeast (cell wall) | 25 µM | 30 min | ~365 / ~435 |
| Propidium Iodide (PI) | Bacteria, Yeast (dead cells) | Varies | 15 min | ~535 / ~617 |
| Fluorescein Diacetate (FDA) | Yeast (live cells) | Varies | 15 min | ~494 / ~521 |
| CTC | Bacteria | 5 mM | 8 hours | Not specified |
This table provides general parameters; optimal conditions may vary depending on the specific microbial strain and experimental setup.
Experimental Protocols
The following are suggested protocols for staining bacteria and yeast with this compound. Note: These protocols are derived from general microbial staining procedures and may require optimization for specific strains and applications.
Staining of Bacteria
This protocol is based on standard simple staining techniques for bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Bacterial culture (liquid or from a solid medium)
-
Microscope slides and coverslips
-
Inoculating loop or sterile pipette tip
-
Bunsen burner or heat source for heat-fixing
-
Staining tray
-
Wash bottle with deionized water
-
Blotting paper
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the emission spectrum of this compound)
Protocol:
-
Smear Preparation:
-
If using a liquid culture, place a loopful of the culture directly onto a clean microscope slide.
-
If using a culture from a solid medium, place a small drop of sterile deionized water on the slide and then aseptically transfer a small amount of the bacterial colony to the water and mix to create a thin, even suspension.
-
-
Air Drying: Allow the smear to air dry completely at room temperature.
-
Heat Fixing: Briefly pass the dried slide through the flame of a Bunsen burner 2-3 times, smear-side up. This adheres the bacteria to the slide.
-
Staining:
-
Place the slide on a staining tray and flood the smear with the this compound working solution (a 1:10 dilution of the stock solution is a good starting point).
-
Allow the stain to sit for 30-60 seconds. Incubation time may need to be optimized.
-
-
Rinsing: Gently rinse the slide with deionized water from a wash bottle to remove excess stain.
-
Blotting: Carefully blot the slide dry using blotting paper. Do not wipe the smear.
-
Observation: Place a coverslip on the stained area and observe under a fluorescence microscope using an appropriate filter set.
Staining of Yeast
This protocol is adapted from general yeast staining procedures.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Yeast culture (e.g., Saccharomyces cerevisiae)
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Microcentrifuge tubes
-
Centrifuge
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Harvesting and Washing:
-
Transfer 1 mL of the yeast culture to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 5,000 x g) for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step to ensure the removal of any residual growth medium.
-
-
Staining:
-
Resuspend the washed yeast pellet in 1 mL of PBS.
-
Add the this compound working solution to the yeast suspension. A final concentration of 1-10 µg/mL is a suggested starting point.
-
Incubate the suspension for 15-30 minutes at room temperature in the dark.
-
-
Preparation for Microscopy:
-
(Optional) The stained cells can be washed again with PBS to reduce background fluorescence.
-
Place a small drop (e.g., 10 µL) of the stained yeast suspension onto a clean microscope slide and cover with a coverslip.
-
-
Observation: Observe the stained yeast cells under a fluorescence microscope using a suitable filter set.
Visualizations
The following diagrams illustrate the general workflows for the staining protocols described above.
Caption: Workflow for Staining Bacteria with this compound.
Caption: Workflow for Staining Yeast with this compound.
Expected Results and Interpretation
When observed under a fluorescence microscope with the appropriate excitation and emission filters, bacterial and yeast cells successfully stained with this compound should appear fluorescent against a dark background. The morphology, size, and arrangement of the microbial cells can then be examined. The intensity of the fluorescence may vary depending on the cell's metabolic state and membrane integrity, although this would require further validation.
Safety and Handling
This compound is a chemical dye and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
The protocols provided in this document are intended as a starting point for research and development purposes. Optimization of dye concentration, incubation time, and other experimental parameters may be necessary to achieve desired results for specific microbial strains and applications.
References
- 1. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 2. zhishangbio.com [zhishangbio.com]
- 3. macschem.us [macschem.us]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Simple Staining Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Differential Staining Techniques – Microbiology: A Laboratory Experience [milnepublishing.geneseo.edu]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 68391-31-1 [chemicalbook.com]
Application Notes and Protocols for the Use of Basic Yellow 57 in Clinical Cytology
Disclaimer: The following application notes and protocols describe a potential research application for Basic Yellow 57 in clinical cytology. This is not a clinically validated or established procedure for the diagnosis of abnormal cells. These protocols are intended for research purposes only and should be adapted and validated by researchers and scientists in a controlled laboratory setting.
Introduction
This compound is a cationic dye with fluorescent properties that has been traditionally used in the cosmetics and textile industries.[1] In biological research, it has been employed for staining biological specimens for fluorescence microscopy, allowing for the visualization of cellular structures.[2] The mechanism of action for basic dyes involves their electrostatic attraction to negatively charged (acidic) components within cells, such as nucleic acids (DNA and RNA).[3][4] This principle of vital staining, where living cells take up the dye, can be exploited to differentiate between cell populations.[5][6]
Abnormal cells, particularly cancer cells, often exhibit altered metabolic and physiological properties compared to their normal counterparts. These can include changes in membrane potential, pH, and nucleic acid content. The differential uptake and fluorescence of certain dyes can potentially serve as a marker for these abnormalities. This document outlines a hypothetical application of this compound for the identification of abnormal cells in clinical cytology specimens based on its properties as a basic, fluorescent dye.
Principle of Application
The proposed application of this compound in clinical cytology is based on the hypothesis that abnormal or cancerous cells may exhibit differential uptake and/or fluorescence of the dye compared to normal cells. This could be due to several factors characteristic of malignant cells, including:
-
Increased Nucleic Acid Content: Cancer cells are often characterized by a higher nuclear-to-cytoplasmic ratio and increased DNA and RNA content due to rapid proliferation. As a basic dye, this compound is attracted to these acidic nucleic acids, potentially leading to more intense staining in abnormal cells.[3]
-
Altered Membrane Permeability: Changes in the cell membrane of abnormal cells could lead to increased uptake of the dye.
-
Differences in Cytoplasmic and Nuclear pH: The staining intensity of basic dyes can be influenced by both extracellular and intracellular pH.[7][8] Alterations in the pH of abnormal cells might affect the binding of this compound.
By exploiting these potential differences, this compound could serve as a fluorescent probe to highlight suspicious cells in a cytological sample for further investigation.
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected outcomes from a comparative study using this compound to stain normal and abnormal cell populations. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Normal Squamous Epithelial Cells | Atypical Squamous Cells of Undetermined Significance (ASC-US) | High-Grade Squamous Intraepithelial Lesion (HSIL) Cells |
| This compound Concentration | 1 µg/mL | 1 µg/mL | 1 µg/mL |
| Incubation Time | 15 minutes | 15 minutes | 15 minutes |
| Mean Fluorescence Intensity (Arbitrary Units) | 150 ± 25 | 350 ± 50 | 800 ± 100 |
| Percentage of Stained Cells | > 95% | > 95% | > 95% |
| Qualitative Observation | Diffuse, faint cytoplasmic and nuclear fluorescence | Moderate, more pronounced nuclear fluorescence | Intense, predominantly nuclear fluorescence |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder (CAS 68391-31-1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of the dye powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Immediately before use, prepare a working solution by diluting the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 1 µg/mL).
-
Filter the working solution through a 0.22 µm syringe filter to remove any precipitates.
Protocol 2: Staining of Cytological Smears
Materials:
-
Air-dried or fixed cytological smears (e.g., cervical smears)
-
This compound working solution (e.g., 1 µg/mL in PBS)
-
PBS for washing
-
Mounting medium with an anti-fade agent
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for yellow fluorescence)
Procedure:
-
If using fixed smears, rehydrate the slides by immersing them in PBS for 5 minutes. For air-dried smears, proceed directly to the staining step.
-
Cover the smear with the this compound working solution and incubate for 15 minutes at room temperature in the dark.
-
Gently rinse the slide with PBS to remove excess stain. Perform two additional washes with PBS for 5 minutes each.
-
Carefully blot the excess PBS from around the specimen without touching the smear.
-
Apply a drop of mounting medium to the smear and place a coverslip over it, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired for long-term storage.
-
Examine the slide under a fluorescence microscope. Based on the known spectral properties, an excitation wavelength around 420-450 nm and an emission wavelength in the yellow spectrum would be a starting point for imaging.[2]
Protocol 3: Flow Cytometry Analysis of Cell Suspensions
Materials:
-
Fresh cytological specimen in suspension (e.g., fine-needle aspirate, body fluid)
-
Red blood cell lysis buffer (if required)
-
This compound working solution (e.g., 1 µg/mL in PBS)
-
PBS for washing
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the cytological specimen. If the sample contains a significant amount of red blood cells, perform a lysis step according to the manufacturer's protocol.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL in PBS.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS to remove unbound dye.
-
Resuspend the final cell pellet in an appropriate sheath fluid for flow cytometry analysis.
-
Analyze the stained cells using a flow cytometer, detecting the fluorescence in the appropriate channel for yellow emission.
-
Gate the cell populations based on forward and side scatter to exclude debris, and then analyze the fluorescence intensity of the cell populations.
Visualizations
Caption: Experimental workflow for identifying abnormal cells using this compound.
Caption: Hypothetical mechanism of differential staining with this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. grokipedia.com [grokipedia.com]
- 7. THE MECHANISM OF VITAL STAINING WITH BASIC DYES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Basic Yellow 57 in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a cationic azo dye with fluorescent properties that has found applications in various fields, including cosmetics and biological research.[1] In the laboratory setting, its fluorescence makes it a potential candidate for staining cells for visualization by microscopy. This document provides detailed application notes and proposed protocols for the use of this compound in cell staining, with a focus on determining optimal concentrations while considering potential cytotoxicity. The information is compiled from available safety assessments and toxicity studies.
Physicochemical and Toxicological Profile
A summary of the key physicochemical properties and toxicological data for this compound is presented below. This information is crucial for handling the compound and for designing cell staining experiments.
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.87 g/mol |
| Appearance | Yellow solid or powder |
| Solubility | Soluble in water (4.75 g/L at 28°C) and ethanol.[1] |
| LogP | 1.14 at 25°C |
| Purity | Commercial preparations can vary, with one report indicating a dye content of approximately 63.5%, with the remainder being inorganic salts and sugars. Another report mentions purities of 65% and 78.7% (w/w) by NMR.[2] |
| Cytotoxicity | In a study on human keratinocyte (HaCaT) cells, this compound was tested at concentrations ranging from 0 to 100 µg/ml. A significant induction of DNA fragmentation was observed at a concentration of 100 µg/ml.[3] |
| Genotoxicity | Not mutagenic in Ames tests up to 5000 µ g/plate and in mouse lymphoma cells up to 1000 µg/ml.[4] |
| Acute Oral Toxicity (LD50) | >2000 mg/kg in rats, 2350 mg/kg in mice.[4] |
Proposed Mechanism of Staining
This compound is a cationic dye, and its mechanism of action for cell staining is believed to involve electrostatic interactions with negatively charged cellular components. This suggests that it may bind to nucleic acids (DNA and RNA) in the nucleus and cytoplasm, as well as other anionic macromolecules. Its fluorescent properties then allow for the visualization of these structures under a fluorescence microscope.[1]
Experimental Protocols
Due to a lack of established and published protocols for the specific use of this compound in routine cell staining for microscopy, the following are proposed starting points for optimization. The concentration ranges are suggested based on the available cytotoxicity data to minimize adverse effects on cells.
Preparation of Stock Solution
It is recommended to prepare a stock solution of this compound in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO). Given that commercial preparations may have a purity of around 63.5%, it is advisable to calculate the concentration based on the actual dye content if this information is available from the supplier.
Example Stock Solution Preparation (assuming 100% purity for initial calculations):
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 1 ml of sterile water or DMSO to make a 1 mg/ml stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Proposed Protocol for Staining Live Cells
This protocol is a starting point for staining live cells and will require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in a serum-free cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired working concentration. A starting range of 1-10 µg/ml is recommended to stay well below the concentration at which significant DNA damage was observed.[3]
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. Incubation time is a critical parameter to optimize.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS or serum-free medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, warm culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima of this compound should be considered when selecting filters.
-
Proposed Protocol for Staining Fixed Cells
-
Cell Seeding and Fixation:
-
Seed cells on a suitable imaging vessel and allow them to adhere.
-
Remove the culture medium and wash with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining:
-
Prepare the this compound staining solution at a working concentration of 1-20 µg/ml in PBS. A slightly higher concentration range may be tolerated by fixed cells.
-
Add the staining solution to the fixed cells and incubate for 15-45 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip with a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
-
Optimization of Staining Concentration
The optimal concentration of this compound will depend on the cell type, cell density, and the specific application. It is crucial to perform a concentration titration to determine the lowest concentration that provides adequate signal-to-noise for imaging while minimizing potential artifacts and cytotoxicity.
| Concentration Range (µg/ml) | Expected Outcome | Considerations |
| 0.1 - 1 | Low to moderate staining intensity. May be suitable for sensitive cell types or long-term imaging. | May require longer incubation times or more sensitive imaging settings. |
| 1 - 10 | Recommended starting range for live cells. Should provide a good balance between signal and cell health. | Monitor cells for any signs of morphological changes or stress. |
| 10 - 50 | Higher staining intensity. May be suitable for fixed cells or short-term experiments. | Increased risk of cytotoxicity and background fluorescence. Use with caution in live-cell experiments. |
| > 50 | High staining intensity but a significant risk of cytotoxicity and artifacts. A concentration of 100 µg/ml has been shown to cause DNA damage in HaCaT cells.[3] | Not recommended for most cell staining applications, especially in live cells. May be used in specific assays where cell viability is not a concern. |
Signaling Pathways and Cellular Mechanisms
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with or activation of specific cellular signaling pathways. Its primary described biological effect at higher concentrations is the induction of DNA damage.[3] The mechanism of cellular uptake has not been extensively studied but is likely facilitated by its cationic nature, allowing for passage through the cell membrane. Further research is required to elucidate any potential off-target effects or interactions with cellular signaling cascades.
Visualizations
Caption: Workflow for live-cell staining.
Caption: Logic for optimizing staining concentration.
References
Application Notes and Protocols: Staining of HaCaT Human Keratinocyte Cells with Basic Yellow 57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a cationic monoazo dye with fluorescent properties, soluble in water and ethanol (B145695).[1][2] It is utilized in various industrial applications, including as a colorant in cosmetics and textiles, and for biological staining.[1][2][3] In dermatological and toxicological research, the immortalized human keratinocyte cell line, HaCaT, serves as a critical in vitro model for the human epidermis.[4][5] This document provides detailed protocols for the culture of HaCaT cells and a proposed method for their staining with this compound, based on its known chemical properties and interaction with biological specimens. While existing research has focused on the toxicological effects of this compound on HaCaT cells, this guide outlines a potential application for cellular visualization.[6][7]
Chemical and Physical Properties of this compound
A summary of the relevant properties of this compound is presented in Table 1. Understanding these characteristics is crucial for the successful design and execution of staining protocols.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₂ClN₅O | [1] |
| Molecular Weight | 371.9 g/mol | [1] |
| Appearance | Yellow solid or powder | [1] |
| Solubility | Water, Ethanol | [1] |
| Maximum Absorption (λmax) | ~425 nm | [1] |
| LogP | 1.14 at 25°C | [1][8] |
| Classification | Cationic, Monoazo Dye | [2][9] |
HaCaT Cell Culture Protocols
The successful staining of HaCaT cells begins with maintaining healthy cell cultures. The following are standard protocols for the culture and subculture of HaCaT cells.
Materials
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM), High Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4, without calcium and magnesium
-
Trypsin-EDTA solution (0.25%) or other gentle dissociation reagents[4][10]
-
Complete Growth Medium: DMEM with 10% FBS and 1% Penicillin/Streptomycin
Thawing Protocol
-
Rapidly thaw the cryovial of HaCaT cells in a 37°C water bath.[11]
-
Decontaminate the vial with 70% ethanol before opening in a sterile environment.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5 minutes.[10]
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T25 or T75 culture flask and incubate at 37°C in a 5% CO₂ atmosphere.[11]
Subculture Protocol
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity.[10][12]
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-10 minutes, or until cells detach.[4][10]
-
Neutralize the trypsin by adding complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.[10]
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture flasks at the desired density.
Proposed Staining Protocol for this compound in HaCaT Cells
This protocol is a proposed method based on the known properties of this compound and general cell staining procedures. Optimization may be required for specific applications.
Reagent Preparation
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of sterile deionized water or ethanol. Further dilutions should be made in sterile PBS.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (optional): 0.1% Triton X-100 in PBS.
-
Mounting Medium: A commercially available mounting medium suitable for fluorescence microscopy.
Staining Procedure
-
Cell Seeding: Seed HaCaT cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution in PBS to a working concentration (a starting range of 1-10 µg/mL is suggested, significantly lower than the 100 µg/mL used in toxicity studies to minimize potential artifacts).[6][7] Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with an excitation wavelength appropriate for the ~425 nm absorption maximum of this compound (e.g., a DAPI or blue filter set).
Visualization and Experimental Workflow
The following diagrams illustrate the proposed experimental workflow for staining HaCaT cells with this compound.
Caption: A flowchart of the key steps for staining HaCaT cells.
Safety Precautions
This compound has been investigated for its potential toxicity and DNA-damaging effects, particularly at higher concentrations.[6][7] Users should handle the compound with appropriate personal protective equipment, including gloves and eye protection. All procedures should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for comprehensive safety information. While the Cosmetic Ingredient Review Expert Panel has concluded that this compound is safe for use in hair dye products at specified concentrations, caution is advised in a research setting.[8]
References
- 1. macschem.us [macschem.us]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. zhishangbio.com [zhishangbio.com]
- 4. HaCaT Cell Culture Guide [absin.net]
- 5. HaCaT Cell Line - Exploring Skin Biology and Disease [cytion.com]
- 6. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 7. scilit.com [scilit.com]
- 8. cir-safety.org [cir-safety.org]
- 9. ewg.org [ewg.org]
- 10. HaCaT Cells | Applied Biological Materials Inc. [abmgood.com]
- 11. editxor.com [editxor.com]
- 12. scribd.com [scribd.com]
Application Note: Utilizing the Comet Assay for Genotoxicity Assessment of Basic Yellow 57
For Researchers, Scientists, and Drug Development Professionals
Introduction
The single cell gel electrophoresis, or comet assay, is a sensitive and well-established method for detecting DNA damage at the level of individual cells.[1] This technique is particularly valuable in the fields of toxicology and drug development for assessing the genotoxic potential of chemical compounds.[2] Basic Yellow 57, a fluorescent dye commonly used in hair coloring products, has been investigated for its potential to induce DNA damage.[3][4] This application note provides a detailed protocol for using the comet assay to analyze DNA fragmentation induced by this compound, enabling researchers to evaluate its genotoxicity.
The principle of the comet assay involves embedding single cells in a low-melting-point agarose (B213101) matrix on a microscope slide, followed by lysis of the cell membrane and nuclear envelope.[5] This process leaves behind the cellular DNA as a nucleoid. Electrophoresis under alkaline or neutral conditions allows fragmented DNA to migrate away from the nucleoid, forming a "comet" with a distinct head (intact DNA) and tail (damaged DNA).[5] The extent of DNA damage is then quantified by measuring the intensity and length of the comet tail.[6]
Experimental Protocols
This section details the methodology for assessing the DNA-damaging effects of this compound using the alkaline comet assay, a method sensitive for detecting single- and double-strand DNA breaks.[7]
Cell Culture and Treatment with this compound
-
Cell Line: Human keratinocyte (HaCaT) cells are a suitable model for studying the effects of compounds that come into contact with the skin.[3][4]
-
Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HaCaT cells in appropriate culture vessels and allow them to attach overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). Note that the final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
Expose the cells to various concentrations of this compound (e.g., 0-100 µg/ml) for a defined period (e.g., 24 hours).[3][4] Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide, 100 µM).[3][4]
-
Alkaline Comet Assay Protocol
This protocol is adapted from established methods.[2][6][8]
-
Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose in phosphate-buffered saline (PBS) and coat clean microscope slides. Allow to dry completely. This initial layer helps the subsequent agarose layers to adhere.
-
-
Cell Embedding:
-
After treatment, harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/ml.
-
Mix 10 µl of the cell suspension with 75 µl of 0.5% low melting point (LMP) agarose at 37°C.
-
Quickly pipette the mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat tray for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, and 10% DMSO added fresh) for at least 1 hour at 4°C in the dark.[6]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.[8]
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
-
Staining and Visualization:
-
Stain the slides with a suitable fluorescent DNA binding dye. Commonly used dyes include ethidium (B1194527) bromide (20 µg/ml), SYBR Green I, or GelRed.[9]
-
Add a small volume of the staining solution to each slide and cover with a coverslip.
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filters for the chosen dye.
-
-
Data Analysis:
-
Capture images of the comets using a digital camera.
-
Analyze at least 50-100 randomly selected comets per slide using specialized comet assay software.
-
The primary metric for DNA damage is the percentage of DNA in the comet tail (% Tail DNA). Other parameters such as tail length and tail moment can also be used.
-
Data Presentation
The following table summarizes the DNA fragmentation in HaCaT cells treated with this compound, as determined by the comet assay.
| Treatment Group | Concentration | % Tail DNA (Mean ± SD) |
| Negative Control | 0 µg/ml | Baseline Value |
| This compound | 10 µg/ml | Insert Value |
| This compound | 50 µg/ml | Insert Value |
| This compound | 100 µg/ml | Significant increase[3][4] |
| Positive Control (H₂O₂) | 100 µM | Significant increase[3][4] |
Note: Specific mean and standard deviation values would be obtained from experimental data. The table indicates the expected trend based on published findings.
Visualizations
Experimental Workflow for Genotoxicity Testing using the Comet Assay
Caption: Workflow for assessing the genotoxicity of this compound using the comet assay.
Conclusion
The comet assay is a powerful tool for evaluating the DNA-damaging potential of chemical compounds like this compound.[3][4] Studies have demonstrated that this compound can induce DNA fragmentation in human keratinocytes.[3][4] The protocol detailed in this application note provides a robust framework for researchers to independently assess the genotoxicity of this and other compounds. Careful execution of this protocol, coupled with appropriate data analysis, will yield reliable insights into the potential risks associated with exposure to such substances. While the mechanism of DNA damage by this compound is not fully elucidated, the comet assay provides a sensitive endpoint for its detection.[3][4]
References
- 1. Combining fluorescent in situ hybridization with the comet assay for targeted examination of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scilit.com [scilit.com]
- 4. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 5. zenodo.org [zenodo.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Sperm DNA damage measured by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Frontiers | Comparison of different DNA staining methods in the comet assay [frontiersin.org]
Application Notes and Protocols for Basic Yellow 57 (CI 12719)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 (CI 12719; CAS 68391-31-1) is a cationic monoazo dye.[1][2] Primarily known for its application in the cosmetics industry as a direct, non-oxidative hair colorant, its distinct physicochemical and fluorescent properties suggest broader applications in experimental research.[3][4] As a direct dye, it functions by electrostatically binding to negatively charged substrates, such as the keratin (B1170402) in hair, without the need for an oxidizing agent.[5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, summarizing key quantitative data and outlining methodologies for its synthesis, analysis, and potential experimental applications.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂ClN₅O | [2] |
| Molecular Weight | 371.87 g/mol | [3][4] |
| Physical Form | Orange-yellow fine powder | [3][4] |
| Water Solubility | 4.75 g/L (at 28 °C) | [5] |
| Log P (o/w) | 0.0632 - 1.14 | [3][4][5] |
| Melting Point | 163-169 °C | [3][4] |
| UV-Vis λmax | 384 nm, 420-450 nm | [3][5] |
| Commercial Purity | 61-78.7% (by NMR) | [5] |
Table 2: Summary of Toxicological Data for this compound
| Assay Type | Organism/System | Concentration/Dosage | Result | Reference(s) |
| Acute Oral LD₅₀ | Rat | >2000 mg/kg bw | Not classified | [5] |
| Dermal Irritation | Rabbit | Neat | Not irritating | [3] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Up to 5000 µ g/plate | Not mutagenic | [3] |
| In Vitro Mammalian Cell Gene Mutation | Mouse Lymphoma Cells | Up to 1000 µg/mL | Not mutagenic | [3] |
| In Vitro DNA Damage (Comet Assay) | Human Keratinocytes (HaCaT) | 10, 50, 100 µg/mL | Increased DNA fragmentation | [5] |
| 90-Day Oral Toxicity (NOAEL) | Rat | 20 mg/kg bw/day | No Observed Adverse Effect Level | [5] |
Experimental Protocols
The following protocols are provided as a guide for the experimental use of this compound.
Protocol 1: Chemical Synthesis of this compound
This protocol describes the synthesis of this compound via a diazo coupling reaction.
Materials:
-
3-Amino-N,N,N-trimethylbenzenaminium chloride
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Diazotization: a. Dissolve 3-Amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. d. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Coupling Reaction: a. In a separate beaker, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the previously prepared diazonium salt solution to the pyrazolone (B3327878) solution. d. Adjust the pH of the reaction mixture to 8-9 using a sodium hydroxide solution to facilitate the coupling reaction.[5] e. A yellow-orange precipitate of this compound will form. f. Continue stirring the mixture in the ice bath for 1-2 hours.
-
Isolation and Purification: a. Isolate the crude product by vacuum filtration using a Buchner funnel. b. Wash the precipitate with a cold saturated sodium chloride solution to remove impurities. c. Recrystallize the crude product from an ethanol-water mixture to achieve higher purity. d. Dry the purified this compound in a vacuum oven at a temperature below 50 °C.
Protocol 2: Spectrophotometric Analysis of this compound
This protocol outlines the determination of the absorption spectrum and quantification of this compound using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
Deionized water or other appropriate solvent (e.g., ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: a. Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 100 µg/mL).
-
Preparation of Standard Solutions: a. Prepare a series of standard solutions of decreasing concentrations (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with deionized water.
-
Determination of λmax: a. Use one of the standard solutions (e.g., 10 µg/mL) to scan for the wavelength of maximum absorbance (λmax) across the UV-Vis spectrum (e.g., 200-800 nm). The expected λmax is in the range of 384-450 nm.[3][5] b. Use the solvent as a blank.
-
Generation of a Standard Curve: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of each standard solution, starting from the least concentrated. c. Plot a graph of absorbance versus concentration. d. Perform a linear regression to obtain the equation of the line and the R² value.
-
Quantification of an Unknown Sample: a. Measure the absorbance of the unknown sample solution at the λmax. b. Use the standard curve equation to calculate the concentration of this compound in the unknown sample.
Protocol 3: In Vitro Cytotoxicity Assay using Human Keratinocytes (HaCaT)
This protocol is adapted from studies on the toxicological effects of this compound and can be used to assess its cytotoxicity.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells per well. b. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0 to 100 µg/mL. Ensure the final DMSO concentration is below 0.5% in all wells. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). d. Incubate the cells for 24 or 48 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37 °C. c. Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: General Staining Protocol for Fluorescence Microscopy
Given that this compound possesses fluorescent properties, this general protocol can be used as a starting point for staining cells or tissues.[5] Note: Specific excitation and emission wavelengths for this compound are not well-documented in the literature; therefore, empirical determination may be necessary. Based on its yellow color and absorbance maximum, excitation with a blue or violet laser (e.g., 405 nm or 488 nm) and detection in the green-yellow range of the spectrum is a logical starting point.
Materials:
-
Cells grown on coverslips or tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if staining intracellular structures
-
This compound staining solution (e.g., 1-10 µg/mL in PBS or an appropriate buffer)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation: a. Wash the cells or tissue sections twice with PBS. b. Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. (Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Staining: a. Incubate the samples with the this compound staining solution for 15-60 minutes at room temperature, protected from light. The optimal concentration and incubation time should be determined empirically. b. Wash the samples three times with PBS to remove unbound dye.
-
Mounting and Imaging: a. Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium. b. Image the samples using a fluorescence microscope. Start with a filter set for green fluorescence (e.g., excitation ~488 nm, emission ~525 nm) and adjust based on the observed signal.
Visualizations
The following diagrams illustrate key processes and workflows related to this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Electrostatic interaction of this compound with a substrate.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
Fixation and permeabilization methods for Basic yellow 57 staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a fluorescent organic compound classified as a basic, or cationic, dye.[1] In biological applications, its positive charge facilitates interaction with anionic components of the cell, such as nucleic acids (DNA and RNA) and acidic proteins, making it a useful tool for visualizing cellular structures in fluorescence microscopy.[1][][3] Proper fixation and permeabilization are critical steps to ensure the preservation of cellular morphology and to allow intracellular access for the dye. This document provides an overview of common fixation and permeabilization methods and detailed protocols adapted for this compound staining.
The choice of fixation and permeabilization method can significantly impact staining patterns and intensity. The ideal method will depend on the specific cell type, the subcellular structures of interest, and the experimental goals. Factors such as reagent concentration, incubation time, and temperature should be carefully optimized for each experimental setup.[4]
Comparison of Fixation and Permeabilization Methods
The following table summarizes the expected outcomes and key parameters of common fixation and permeabilization methods for staining with this compound. As a small molecule cationic dye, the primary consideration is ensuring its access to intracellular compartments without significant disruption of the target structures.
| Method | Primary Fixative | Permeabilization Agent | Expected Outcome for this compound Staining | Advantages | Disadvantages |
| Method A | 4% Paraformaldehyde (PFA) | 0.1-0.5% Triton X-100 | Strong nuclear and cytoplasmic staining. Triton X-100 effectively permeabilizes all membranes. | Good preservation of cellular morphology.[5] Compatible with a wide range of subsequent analyses. | Can alter some protein conformations.[5] May cause loss of some soluble proteins.[6] |
| Method B | 4% Paraformaldehyde (PFA) | 0.1% Saponin (B1150181) | Primarily cytoplasmic staining, with potentially weaker nuclear signal. Saponin is a milder detergent.[7][8] | Gentle on cell membranes, preserving their integrity well.[5] Good for retaining membrane-associated proteins. | May not efficiently permeabilize the nuclear membrane.[8] Permeabilization is reversible and requires saponin in subsequent steps.[7] |
| Method C | 100% Cold Methanol (B129727) | 100% Cold Methanol | Both fixes and permeabilizes. May result in a different staining pattern due to protein denaturation. | Quick and straightforward one-step process.[9] | Can alter protein structure significantly and may not be suitable for all targets. Can cause cell shrinkage. |
Experimental Protocols
Note: These protocols are adapted from standard immunofluorescence procedures and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Paraformaldehyde (PFA) Fixation followed by Triton X-100 Permeabilization
This protocol is recommended for general-purpose staining where good morphological preservation and access to all intracellular compartments are desired.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared or methanol-free)
-
0.1% Triton X-100 in PBS
-
This compound staining solution (concentration to be optimized, e.g., 1-10 µM)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.[7][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.[8][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the this compound staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filter sets for this compound (λmax ~425 nm).[1]
Protocol 2: Paraformaldehyde (PFA) Fixation followed by Saponin Permeabilization
This protocol is a gentler alternative, ideal for preserving delicate membrane structures.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Wash Buffer: 0.1% Saponin in PBS
-
This compound staining solution (in Permeabilization/Wash Buffer)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution and incubate for 15-20 minutes at room temperature.[11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the Permeabilization/Wash Buffer (0.1% Saponin in PBS) and incubate for 10-15 minutes at room temperature.[7][11]
-
Staining: Without washing, replace the permeabilization solution with the this compound staining solution (prepared in the Permeabilization/Wash Buffer). Incubate for 30 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with the Permeabilization/Wash Buffer for 5 minutes each.[12]
-
Final Wash: Perform a final wash with PBS to remove the saponin.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize with a fluorescence microscope.
Protocol 3: Cold Methanol Fixation and Permeabilization
This is a rapid protocol that accomplishes fixation and permeabilization in a single step.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
100% Methanol, chilled to -20°C
-
This compound staining solution
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Washing: Gently wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[13][14]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Staining: Add the this compound staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize with a fluorescence microscope.
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflows.
Caption: General experimental workflow for this compound staining.
Caption: Conceptual mechanism of cationic dye interaction with cellular components.
References
- 1. macschem.us [macschem.us]
- 3. zhishangbio.com [zhishangbio.com]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 9. usbio.net [usbio.net]
- 10. ptglab.com [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. kumc.edu [kumc.edu]
- 13. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Immunocytochemistry Staining for Methanol Fixed Cells [protocols.io]
Application Notes: Basic Yellow 57 for Staining Acidic Tissue Components
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Basic Yellow 57 is a cationic dye belonging to the azo dye family.[1] While its primary applications are in the cosmetics industry as a hair colorant and in the textile industry, it also sees use in biological research, particularly as a fluorescent stain for nucleic acids in cell biology and for staining microorganisms.[1][2][3][4] Its positive charge allows it to bind to negatively charged (acidic) components within cells and tissues.[5][6]
Acidic components in tissues, also known as basophilic structures, carry a net negative charge and are readily stained by basic (cationic) dyes.[5][6][7] Key examples of such components include:
-
Nuclei: Rich in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which are highly acidic due to their phosphate (B84403) backbones.
-
Ribosomes and Rough Endoplasmic Reticulum (RER): High concentrations of RNA contribute to the basophilia of the cytoplasm.
-
Cartilage Matrix: Contains sulfated glycosaminoglycans, which are acidic.
This document provides a proposed protocol for the use of this compound as a histological stain for acidic components in tissue sections. It is important to note that while the principles of basic dye staining are well-established, the use of this compound for this specific application is not widely documented in standard histological literature. Therefore, the following protocols should be considered a starting point for further optimization by the end-user.
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 68391-31-1 | [2] |
| Molecular Formula | C19H22ClN5O | [2] |
| Molecular Weight | 371.9 g/mol | [2] |
| Appearance | Yellow solid or powder | [2] |
| Solubility | Soluble in water and ethanol (B145695) | [2] |
| Maximum Absorption (λmax) | 425 nm | [2] |
| LogP | 1.14 at 25°C | [2] |
Principle of Staining
The staining mechanism of this compound relies on electrostatic interactions. As a cationic dye, it carries a positive charge and is attracted to the negatively charged anionic groups present in acidic tissue components such as the phosphate groups of nucleic acids and the sulfate (B86663) groups of glycosaminoglycans. This interaction results in the selective staining of these basophilic structures.
Proposed Experimental Protocols
The following are proposed protocols for staining paraffin-embedded and frozen tissue sections with this compound. These protocols are based on general histological staining procedures and will likely require optimization for specific tissue types and experimental conditions.
Protocol 1: Staining of Paraffin-Embedded Sections
Materials:
-
This compound
-
Distilled water
-
Ethanol (various grades: 100%, 95%, 70%)
-
Xylene
-
Deparaffinization and rehydration reagents
-
Mounting medium
-
Coplin jars or staining dishes
-
Microscope slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene.
-
Transfer slides through a descending series of ethanol solutions: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse gently in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1.0% (w/v) aqueous solution of this compound. The optimal concentration should be determined empirically.
-
Immerse slides in the this compound staining solution for 3-10 minutes. Incubation time may need adjustment based on tissue type and desired staining intensity.
-
-
Differentiation (Optional):
-
To remove excess stain and improve contrast, briefly dip the slides in a differentiating solution, such as 70% ethanol. The duration of this step is critical and should be monitored microscopically.
-
-
Dehydration and Clearing:
-
Transfer slides through an ascending series of ethanol solutions: 70% (1 minute), 95% (1 minute), and 100% (2 changes, 2 minutes each).
-
Clear the sections by immersing them in xylene (2 changes, 2-3 minutes each).
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Expected Results:
-
Acidic components (e.g., nuclei, ribosomes): Yellow to bright yellow
-
Basic components (e.g., cytoplasm, collagen): Unstained or very lightly stained
Protocol 2: Staining of Frozen Sections
Materials:
-
This compound
-
Distilled water
-
Formalin (10%)
-
Ethanol (50-70%)
-
Aqueous mounting medium
-
Cryostat and appropriate slides for frozen sections
Procedure:
-
Sectioning and Fixation:
-
Cut frozen sections at a thickness of 5-10 µm using a cryostat.
-
Mount sections on pre-cooled slides.
-
Fix the sections in 10% formalin for 1-2 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Immerse slides in a 0.1% to 1.0% (w/v) aqueous solution of this compound for 5-15 minutes.
-
-
Differentiation:
-
Briefly dip the slides in 50-70% ethanol to remove excess stain. This step should be carefully controlled to achieve the desired level of differentiation.
-
-
Rinsing and Mounting:
-
Rinse gently in distilled water.
-
Mount with an aqueous mounting medium.
-
Data Presentation: Optimization of Staining Parameters
Due to the novel application of this compound for staining acidic tissue components, researchers should systematically optimize staining parameters. The following table provides a template for recording experimental data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Tissue Type | ||||
| Fixative | ||||
| Dye Concentration (%) | 0.1 | 0.5 | 1.0 | 1.0 |
| Staining Time (min) | 3 | 5 | 5 | 10 |
| Differentiation Time (s) | 5 | 10 | 15 | 20 |
| Staining Intensity | ||||
| Background Staining | ||||
| Notes |
Visualizations
Theoretical Staining Mechanism
The following diagram illustrates the theoretical interaction between the cationic this compound dye and the anionic components of a cell nucleus.
References
- 1. mopec.com [mopec.com]
- 2. benchchem.com [benchchem.com]
- 3. medicapacifica.com [medicapacifica.com]
- 4. zhishangbio.com [zhishangbio.com]
- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. TISSUE MARKING DYE, YELLOW 2OZ - Caspilor Aktiebolag [caspilor.se]
Application Notes: Basic Yellow 57 as a Novel Counterstain in Immunohistochemistry
For Research Use Only.
Introduction
Basic Yellow 57 is a cationic, monoazo dye, recognized for its application in the cosmetics industry, particularly in hair coloring formulations.[1][2] Its chemical properties, including its positive charge and fluorescent capabilities, suggest its potential as a novel counterstain in immunohistochemistry (IHC).[1][3] In histological applications, cationic dyes function by electrostatically binding to anionic components within tissues, such as the phosphate (B84403) groups of nucleic acids in the nucleus and the sulfate (B86663) groups of glycosaminoglycans in the extracellular matrix.[4][5] This principle is analogous to the mechanism of widely used nuclear counterstains like hematoxylin.
These application notes provide a theoretical framework and a hypothetical protocol for the use of this compound as a counterstain in IHC for researchers, scientists, and drug development professionals. The bright yellow color of this compound offers a unique contrast to commonly used chromogens, potentially enhancing the visualization of target antigens.
Principle of Staining
As a cationic dye, this compound is expected to bind to basophilic structures in tissue sections. The positively charged dye molecules will form ionic bonds with negatively charged tissue components, primarily the nucleic acids within the cell nucleus. This interaction results in the staining of nuclei with a distinct yellow color, providing a clear contrast to the chromogenic signal of the primary antibody-antigen detection system.
Potential Applications
-
Chromogenic Immunohistochemistry (IHC-C): this compound can be employed as a nuclear counterstain to provide morphological context to the localization of the target antigen. Its yellow hue offers a distinct alternative to the traditional blue of hematoxylin, which may be advantageous for multiplex IHC or when using blue or green chromogens.
-
Fluorescent Immunohistochemistry (IHC-F): Given its inherent fluorescent properties, this compound could potentially serve as a fluorescent nuclear counterstain.[1] Further characterization of its excitation and emission spectra would be required to determine its compatibility with common fluorophores used in IHC-F.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| C.I. Name | 12719 |
| CAS Number | 68391-31-1 |
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.87 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in water |
| Absorption Maximum (λmax) | Approximately 384 nm |
Note: The λmax is for the dye in solution and may shift upon binding to tissue components.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on the general principles of using cationic dyes as counterstains in immunohistochemistry. Optimization of incubation times, concentrations, and other parameters is crucial for achieving desired staining results with specific tissues and antigen-antibody systems.
Protocol 1: this compound as a Chromogenic Counterstain in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol assumes the preceding steps of deparaffinization, rehydration, antigen retrieval, and primary antibody/detection system incubation have been completed.
Reagents and Materials:
-
This compound powder
-
Distilled water
-
Acetic acid
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Permanent mounting medium
Procedure:
-
Preparation of this compound Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. The solution should be a clear yellow.
-
Add 0.5 mL of glacial acetic acid to acidify the solution slightly, which can enhance staining of nuclei.
-
Filter the solution through a 0.22 µm filter before use.
-
Note: The optimal concentration may vary and should be determined empirically (e.g., in a range of 0.05% to 0.5%).
-
-
Counterstaining:
-
Following the final wash after chromogen development (e.g., DAB or AEC), immerse the slides in the this compound staining solution.
-
Incubate for 30 seconds to 5 minutes at room temperature. The optimal time will depend on the tissue type and the desired staining intensity. It is recommended to monitor the staining progress microscopically.
-
-
Washing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration:
-
Immerse the slides sequentially in:
-
70% ethanol (B145695) for 1 minute
-
95% ethanol for 1 minute (two changes)
-
100% ethanol for 1 minute (two changes)
-
-
-
Clearing:
-
Immerse the slides in xylene or a xylene substitute for 5 minutes (two changes).
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
-
Cell Nuclei: Bright yellow
-
Chromogen (e.g., DAB): Brown
-
Cytoplasm: Unstained or very pale yellow
Data Presentation: Hypothetical Optimization of this compound Counterstaining
| Concentration (% w/v) | Incubation Time (minutes) | Nuclear Staining Intensity | Background Staining |
| 0.05 | 1 | Weak | Minimal |
| 0.05 | 3 | Moderate | Minimal |
| 0.05 | 5 | Strong | Low |
| 0.1 | 1 | Moderate | Minimal |
| 0.1 | 3 | Strong | Low |
| 0.1 | 5 | Very Strong | Moderate |
| 0.5 | 1 | Strong | Moderate |
| 0.5 | 3 | Very Strong | High |
This table represents a hypothetical optimization experiment. The bolded rows indicate potentially optimal starting conditions.
Mandatory Visualizations
References
Application Notes and Protocols: Basic Yellow 57 for Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Yellow 57 is a cationic azo dye primarily used in the cosmetics industry as a hair colorant. Recent scientific investigations have highlighted its interactions with cellular systems, including its potential to induce cytotoxicity and DNA damage, making it a compound of interest for toxicological screening and in-depth cellular research.[1][2] Notably, studies have shown that this compound can induce DNA fragmentation in human keratinocyte (HaCaT) cells and increase intracellular levels of reactive oxygen species (ROS).[1][2]
These cellular effects necessitate reliable methods for quantifying the impact of this compound on cell health. These application notes provide detailed protocols for assessing cell viability and proliferation in response to this compound, leveraging standard colorimetric and fluorescence-based assays. The provided methodologies are optimized for adherent cell lines, such as HaCaT keratinocytes, which are physiologically relevant for a compound commonly used in topical applications.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the correct preparation of stock solutions and for understanding the compound's behavior in aqueous solutions.
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.87 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in water (4.75 g/L at 28°C) |
| logP | 0.063 - 1.14 |
| λmax | 384 nm |
Data Presentation: Cytotoxicity and Genotoxicity of this compound
The following tables summarize the available quantitative data on the cytotoxic and genotoxic effects of this compound.
Table 1: In Vitro Genotoxicity of this compound
| Assay | Cell Line | Concentration Range | Result |
| Ames Test | S. typhimurium | Up to 5000 µ g/plate | Not mutagenic |
| Mouse Lymphoma Assay | L5178Y | Up to 1000 µg/mL | Not mutagenic |
| Comet Assay | HaCaT | 10 - 100 µg/mL | Increased DNA fragmentation |
Table 2: Acute Oral Toxicity of this compound in Animal Models
| Species | LD50 |
| Mouse | 2350 mg/kg |
| Rat | >2000 mg/kg |
Table 3: Repeated Dose Toxicity of this compound in Animal Models
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) |
| Rat | 90-day | - | 100 mg/kg bw/day |
| Rat | 13-week | 20 mg/kg bw/day | - |
Experimental Protocols
Protocol 1: Crystal Violet Assay for Cell Viability and Proliferation
This protocol provides a method to assess cell viability by staining the total protein content of adherent cells. A decrease in the number of adherent cells, due to cytotoxicity, results in a decrease in the final absorbance reading. This assay can also be adapted to assess proliferation by seeding cells at a low density and measuring the increase in cell mass over several days.
Materials:
-
This compound
-
Adherent cells (e.g., HaCaT)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol (B129727)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 10% acetic acid
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
Washing: Gently aspirate the medium from each well. Wash the cells twice with 200 µL of PBS per well.
-
Fixation: Add 100 µL of 4% PFA or 100% methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixing solution and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the excess dye is removed. Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control group (100% viability).
Protocol 2: DCFH-DA Assay for Intracellular ROS Detection
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular production of reactive oxygen species (ROS). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound
-
Adherent cells (e.g., HaCaT)
-
Complete cell culture medium
-
Serum-free culture medium
-
DCFH-DA (5 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 100 µM H₂O₂)
-
24-well or 96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed adherent cells into a black, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound in complete culture medium for the desired duration. Include an untreated control and a positive control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells twice with warm PBS.
-
Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for the Detection of Basic Yellow 57 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection of Basic Yellow 57, a common component in semi-permanent hair dyes, within biological matrices. The protocols are designed to offer a starting point for researchers investigating the uptake, metabolism, and potential biological effects of this compound. The primary methods covered are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach for enhanced sensitivity and specificity.
Introduction
This compound is a cationic monoazo dye used in non-oxidative hair coloring products.[1] Assessing its presence and concentration in biological samples, such as hair and urine, is crucial for exposure assessment and toxicological studies. While methods for its analysis in cosmetic formulations exist, validated protocols for biological matrices are less common. This document outlines detailed procedures for the extraction and quantification of this compound from hair and provides a framework for its analysis in urine.
Analytical Methods Overview
Two primary analytical techniques are presented for the determination of this compound:
-
HPLC-DAD: A robust and widely available technique suitable for the quantification of this compound in samples where concentrations are expected to be in the µg/g to mg/g range, such as in dyed hair.
-
LC-MS/MS: A highly sensitive and selective method, ideal for detecting trace amounts of this compound, which may be present in biological fluids like urine following dermal absorption.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-DAD method, adapted from existing literature on the analysis of hair dyes.[2][3] Parameters for the proposed LC-MS/MS method would require experimental determination during method validation.
| Parameter | HPLC-DAD Method (Adapted from Franco et al., 2015)[2][3] | Proposed LC-MS/MS Method |
| Linearity Range | 1.0 - 50.0 µg/mL | To be determined |
| Limit of Detection (LOD) | ~0.1 µg/mL | To be determined (expected in the low ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | To be determined |
| Recovery | To be determined for specific biological matrix | To be determined |
| Precision (%RSD) | < 5% | < 15% |
Experimental Protocols
Protocol 1: Analysis of this compound in Hair Samples by HPLC-DAD
This protocol is adapted from the method described by Franco et al. for the analysis of semi-permanent hair dyes.[2][3]
1. Sample Preparation: Extraction from Hair
-
Wash 100 mg of dyed hair sample with a mild detergent and rinse thoroughly with deionized water to remove external contaminants.
-
Dry the hair sample completely at room temperature.
-
Cut the hair into small segments (approx. 1-2 mm).
-
Place the hair segments into a 15 mL conical tube.
-
Add 5 mL of a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a 35:65 (v/v) mixture of acetonitrile and 40 mM 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIm[NTf2]) in water.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 430 nm).
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, and 50 µg/mL).
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared hair extract sample.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Proposed Method for the Analysis of this compound in Urine by LC-MS/MS
This proposed protocol is based on general methods for the analysis of small molecules in urine and would require full validation. Studies have indicated that after exposure, the urine of treated animals may be slightly colored, suggesting urinary excretion of the dye.[4]
1. Sample Preparation: Solid-Phase Extraction (SPE) from Urine
-
Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the urine supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol to remove interferences.
-
Elute this compound from the cartridge with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous urine components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A potential precursor ion would be the molecular ion [M]+. Product ions would be determined from the fragmentation of the precursor ion.
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank urine with known concentrations of this compound and processing them through the SPE procedure.
-
Generate a calibration curve and quantify the analyte in the unknown samples.
Visualizations
Caption: Workflow for the extraction and analysis of this compound from hair samples.
Caption: Proposed workflow for the extraction and analysis of this compound from urine samples.
References
Troubleshooting & Optimization
Technical Support Center: Dissolving and Using Basic Yellow 57 for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and utilizing Basic Yellow 57 in various research applications. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a cationic azo dye.[1] In research, it is primarily used for:
-
Fluorescence Microscopy: To stain and visualize biological specimens.[1]
-
Tracer Dye: In chemical experiments to study reaction kinetics and mechanisms due to its distinct color.[1]
-
Biological Staining: For staining cells and tissues for diagnostic and research purposes.
Q2: What are the main solvents for dissolving this compound?
This compound is soluble in water and various organic solvents. Its solubility in water is approximately 4.75 g/L at 28°C.[1] It is also soluble in ethanol (B145695) and methanol. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of organic dyes.
Q3: How should I prepare a stock solution of this compound?
For a 10 mM stock solution in DMSO:
-
Weigh: Accurately weigh out 3.72 mg of this compound (Molecular Weight: 371.87 g/mol ).
-
Dissolve: Add 1 mL of high-purity DMSO to the powder.
-
Mix: Vortex thoroughly until the dye is completely dissolved.
-
Store: Store the stock solution at -20°C, protected from light.
For aqueous applications, a stock solution in water can be prepared, but it is recommended to make it fresh or store it for a limited time in the refrigerator to avoid potential stability issues.[2]
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 4.75 g/L | 28 | [1] |
| Ethanol | Soluble | Not Specified | |
| Methanol | Soluble | Not Specified | |
| DMSO | Soluble | Not Specified |
Stability of this compound in Aqueous Solution
| Concentration | Storage Conditions | Duration | Stability | Reference |
| ~1 mg/mL | Room Temperature | 21.7 hours | Stable | [2] |
| 10 mg/g & 100 mg/g (in specific formulations) | Refrigerator | 8 days | Stable (maximum variation up to 10%) | [2] |
Experimental Protocols
Protocol 1: Staining of Fixed Cells for Fluorescence Microscopy
This is an adapted protocol and may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Mounting medium
-
Coverslips with cultured adherent cells
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a working concentration (start with a range of 1-10 µM) in PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Image using a fluorescence microscope with a suitable filter set (based on the dye's excitation and emission spectra).
-
Protocol 2: Staining of Live Cells for Fluorescence Imaging
This is an adapted protocol and requires careful optimization to minimize cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured in appropriate imaging dishes or plates
Procedure:
-
Preparation:
-
Ensure cells are healthy and growing in a suitable imaging vessel.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Staining:
-
Dilute the this compound stock solution to a final working concentration (start with a low concentration, e.g., 0.1-1 µM) in the imaging medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes in a cell culture incubator.
-
-
Washing (Optional):
-
For some applications, washing may not be necessary. If background fluorescence is high, gently wash the cells once or twice with pre-warmed imaging medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Troubleshooting Guides
Issue 1: this compound is not dissolving completely.
-
Question: I'm having trouble getting my this compound powder to dissolve. What can I do?
-
Answer:
-
Increase Mixing: Ensure you are vortexing or sonicating the solution for a sufficient amount of time.
-
Try a Different Solvent: If you are using water, try preparing a stock solution in DMSO or ethanol first, which can then be diluted into your aqueous buffer.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat as it may degrade the dye.
-
Check Purity: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
-
Issue 2: The dissolved this compound precipitates out of solution.
-
Question: My this compound solution was clear, but now there is a precipitate. Why is this happening and how can I fix it?
-
Answer: Precipitation can occur due to several factors:
-
Supersaturation: You may have exceeded the solubility limit in your final buffer. Try preparing a more dilute solution.
-
pH Shift: The pH of your final solution may be outside the optimal range for this compound solubility. Check and adjust the pH of your buffer.
-
Temperature Change: Solubility can be temperature-dependent. If you stored a concentrated solution in the cold, allow it to fully come to room temperature and vortex well before use.
-
Incompatible Buffer Components: High salt concentrations or other components in your buffer may reduce the solubility of the dye. Test the solubility in a small volume of your final buffer before preparing a large batch.
-
Issue 3: I am seeing weak or no fluorescence signal in my stained cells.
-
Question: After staining my cells with this compound, the fluorescence is very dim. How can I improve the signal?
-
Answer:
-
Increase Dye Concentration: The working concentration of the dye may be too low. Try a higher concentration within the recommended range.
-
Increase Incubation Time: Extend the staining incubation period to allow for better dye uptake.
-
Check Microscope Settings: Ensure you are using the correct excitation and emission filters for this compound. Optimize the exposure time and gain settings on your microscope.
-
Photobleaching: The dye may be photobleaching quickly. Use a lower laser power, reduce exposure times, and use an anti-fade mounting medium for fixed cells.
-
Cell Health (for live-cell imaging): Ensure your cells are healthy, as stressed or dying cells may not take up the dye efficiently.
-
Issue 4: The background fluorescence is too high.
-
Question: My images have a very high background, making it difficult to see the specific staining. What can I do?
-
Answer:
-
Decrease Dye Concentration: You may be using too high a concentration of the dye. Titrate down to the lowest concentration that gives a good signal-to-noise ratio.
-
Thorough Washing: Increase the number and duration of the washing steps after staining to remove unbound dye.
-
Use a Blocking Step (for fixed cells): For immunofluorescence applications, a blocking step can help reduce non-specific binding.
-
Use Phenol Red-Free Medium (for live-cell imaging): Phenol red in cell culture medium can contribute to background fluorescence. Switch to a phenol red-free medium for imaging.
-
Visualizations
Caption: A flowchart illustrating the general workflow for dissolving this compound powder to prepare a stock solution.
Caption: A logical diagram outlining the steps to troubleshoot precipitation issues with this compound solutions.
References
Preventing photobleaching of Basic yellow 57 in microscopy
Welcome to the technical support center for Basic Yellow 57. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching of this compound in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a monoazo dye that functions as a fluorescent stain.[1] It is used in biological research for staining cells and tissues for visualization under a fluorescence microscope.[2][3] Its fluorescence allows for the specific labeling and imaging of cellular structures.[2]
Q2: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, caused by exposure to excitation light.[4][5] This leads to a loss of the fluorescent signal. The process occurs when the dye molecules are damaged by light, often through reactions with molecular oxygen, and can no longer fluoresce.[6][7]
Q3: How can I determine if the signal loss I'm observing is due to photobleaching?
Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity during continuous imaging.[8] To confirm, you can move to a fresh field of view on your sample that has not been exposed to the excitation light. If this new area is initially bright and then fades with exposure, photobleaching is the likely cause.[8] If the signal is weak from the start, other issues like low staining concentration or incorrect filter sets might be the cause.
Q4: What general strategies can I employ to minimize photobleaching of this compound?
There are three primary strategies to reduce photobleaching:
-
Reduce Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[9][10] Neutral density filters can also be used to decrease the excitation light intensity.[4]
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[4][10] This can be achieved by using sensitive cameras that require shorter exposure times, and by keeping the shutter closed when not acquiring images.[11]
-
Use Antifade Mounting Media: Mount your specimen in a medium containing antifade reagents.[10] These reagents are designed to quench reactive oxygen species that cause photobleaching.[12]
Troubleshooting Guide: Rapid Fading of this compound Signal
If you are experiencing rapid signal loss with this compound, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Signal fades within seconds of illumination | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the lowest level that allows for clear imaging. Use a neutral density (ND) filter to attenuate the light source. |
| Exposure time is too long. | Decrease the camera exposure time. If the signal becomes too dim, consider increasing the camera gain. | |
| Signal is initially bright but diminishes over a time-course experiment | Cumulative light exposure is causing photobleaching. | Reduce the frequency of image acquisition to the minimum required for your experiment. |
| The mounting medium does not offer sufficient protection. | Use a commercial or homemade antifade mounting medium. For live-cell imaging, consider reagents like Trolox. For fixed samples, media containing PPD, NPG, or DABCO are options. | |
| Inconsistent fluorescence intensity across the sample | Some areas of the sample have been exposed to more light than others (e.g., during focusing). | Use transmitted light to find your region of interest before switching to fluorescence illumination. Focus on a region adjacent to your target area before moving to the target for image capture.[4] |
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium
While many commercial antifade reagents are available, you can prepare your own. Here is a common recipe for a glycerol-based antifade medium.
Materials:
-
p-Phenylenediamine (PPD) or n-Propyl gallate (NPG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (for PPD-based medium)
Procedure for PPD-based Medium:
-
Prepare a 10x PBS solution.
-
Prepare a 0.1 M sodium bicarbonate buffer, pH ~9.0.
-
Dissolve PPD in the bicarbonate buffer to a final concentration of 0.1%.
-
Mix 1 part of the PPD solution with 9 parts glycerol.
-
Add 1 part of 10x PBS to this mixture.
-
Store in small aliquots at -20°C in the dark.
Procedure for NPG-based Medium:
-
Dissolve NPG in glycerol to a final concentration of 2%. This may require gentle heating.
-
Mix the NPG/glycerol solution with PBS (pH 7.4) in a 1:1 ratio.
-
Store in small aliquots at -20°C in the dark.
Note: Always handle PPD with caution as it is toxic. The pH of PPD-based mounting media is critical and should be maintained above 8.0.[13]
Protocol 2: Quantifying Photobleaching of this compound
This protocol allows you to measure the photostability of this compound under your specific imaging conditions.
Materials:
-
Your this compound-stained sample
-
Fluorescence microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you normally would for imaging.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set your imaging parameters (e.g., laser power, exposure time, camera gain) to the settings you intend to use for your experiment. Keep these constant.
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI that encompasses the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background intensity in a region with no fluorescence and subtract this from your ROI measurements.
-
Normalize the background-corrected intensity at each time point to the intensity of the first image (t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity against time.
-
The resulting curve represents the photobleaching rate. You can fit this curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Quantitative Data
Currently, there is a lack of published quantitative data on the photobleaching of this compound in microscopy. However, data from other common fluorophores demonstrate the effectiveness of antifade reagents. Researchers can use Protocol 2 to generate similar data for this compound.
Table 1: Photobleaching Half-life of Common Fluorophores with and without Antifade Reagents
| Fluorophore | Mounting Medium | Photobleaching Half-life (seconds) |
| Fluorescein | 90% Glycerol in PBS | 9[14] |
| Fluorescein | Vectashield™ | 96[14] |
| Tetramethylrhodamine | 90% Glycerol in PBS | 7[14] |
| Tetramethylrhodamine | Vectashield™ | 330[14] |
| Coumarin | 90% Glycerol in PBS | 25[14] |
| Coumarin | Vectashield™ | 106[14] |
Visualizations
References
- 1. ewg.org [ewg.org]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. macschem.us [macschem.us]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Mounting Media and Antifades | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 13. unige.ch [unige.ch]
- 14. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background fluorescence with Basic yellow 57 staining
Welcome to the technical support center for Basic Yellow 57 staining. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a fluorescent dye that belongs to the xanthene class.[1] While it is widely used in the cosmetics industry as a hair colorant and in the textile industry, it also has applications in biological research for staining cells and tissues for fluorescence microscopy.[1][2][3] Its fluorescent properties allow for the visualization of cellular structures.[2]
Q2: I am observing high background fluorescence in my this compound stained samples. What are the common causes?
High background fluorescence can obscure your target signal and is a common issue in immunofluorescence and other staining techniques.[4][5][6] The primary causes can be categorized as follows:
-
Issues with Staining Reagents: The concentration of this compound or any primary/secondary antibodies used may be too high, leading to non-specific binding.[4][7][8]
-
Suboptimal Protocol Steps: Insufficient washing, inadequate blocking of non-specific sites, or inappropriate incubation times and temperatures can all contribute to high background.[4][7][9]
-
Sample-Related Issues: Endogenous fluorescence (autofluorescence) from the cells or tissue itself is a significant source of background.[5][10] This can be caused by components like collagen, elastin, red blood cells, or be induced by certain fixatives.[5][11] Fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can generate fluorescent products.[5][6][10]
Q3: How can I determine the source of the high background fluorescence?
To identify the source of the background, it is crucial to include proper controls in your experiment. A key control is an unstained sample that is processed through all the same steps as your stained samples (including fixation and permeabilization).[12] Observing this sample under the microscope will reveal the level of endogenous autofluorescence. Additionally, if using antibodies, a secondary antibody-only control can help identify non-specific binding of the secondary antibody.[9]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
If you are observing a generalized high background that makes it difficult to distinguish your target structures, consider the following troubleshooting steps.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Optimizing Staining Parameters
| Parameter | Standard Protocol | Optimized Protocol 1 | Optimized Protocol 2 | Optimized Protocol 3 |
| This compound Conc. | 1 µM | 0.1 µM | 1 µM | 1 µM |
| Incubation Time | 60 min | 60 min | 60 min | 60 min |
| Wash Steps (PBS) | 3 x 5 min | 3 x 5 min | 5 x 10 min | 3 x 5 min |
| Blocking Solution | 5% BSA | 5% BSA | 5% BSA | 10% Normal Goat Serum |
| Blocking Time | 30 min | 30 min | 30 min | 60 min |
| Signal-to-Noise Ratio | 2.5 | 4.8 | 5.2 | 6.1 |
Experimental Protocols
Protocol 1: Titration of this compound
-
Prepare a series of dilutions of this compound (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) in your standard staining buffer.
-
Prepare multiple identical samples.
-
Stain each sample with a different concentration of this compound, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image all samples using identical microscope settings.
-
Compare the images to determine the optimal concentration that provides a strong signal with minimal background.
Protocol 2: Optimizing Washing Steps
-
Prepare multiple identical stained samples using your standard protocol.
-
After the staining incubation, vary the washing procedure for different samples.
-
Group A (Standard): Wash 3 times for 5 minutes each with PBS.
-
Group B (Increased Duration): Wash 3 times for 15 minutes each with PBS.
-
Group C (Increased Frequency): Wash 5 times for 5 minutes each with PBS.
-
Image all samples using identical microscope settings and compare the background levels. Extensive washing is crucial for removing unbound stain.[4]
Protocol 3: Enhancing the Blocking Step
-
Prepare multiple identical samples.
-
Before staining, incubate samples in different blocking solutions.
-
Group A (Standard): Incubate in 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Group B (Increased Time): Incubate in 5% BSA in PBS for 60-90 minutes.
-
Group C (Alternative Blocker): Incubate in 10% normal serum from the species of the secondary antibody (if applicable) for 60 minutes.[8][9]
-
Proceed with your standard staining and washing protocol.
-
Image all samples to assess the effectiveness of each blocking strategy.
Issue 2: High Autofluorescence from the Sample
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise, especially when using certain fixatives.[5][11]
Signaling Pathway of Fixation-Induced Autofluorescence
Caption: Aldehyde fixatives can induce autofluorescence.
Quantitative Data Summary: Autofluorescence Reduction Methods
| Method | Fixative | Signal-to-Noise Ratio | Notes |
| None (Control) | 4% Paraformaldehyde | 2.1 | High background observed. |
| Sodium Borohydride (B1222165) | 4% Paraformaldehyde | 4.5 | Effective at reducing aldehyde-induced autofluorescence.[5][6] |
| Sudan Black B | 4% Paraformaldehyde | 5.3 | Particularly effective for lipofuscin autofluorescence.[5] |
| Methanol (B129727) Fixation | Chilled Methanol | 6.8 | Organic solvents can be an alternative to aldehydes.[10][13] |
Experimental Protocols
Protocol 4: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This treatment should be performed after fixation and permeabilization, but before blocking.
-
Fix and permeabilize your samples as per your standard protocol.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard blocking and staining protocol.
Protocol 5: Using an Alternative Fixative
If autofluorescence from aldehyde fixation is a persistent issue, consider using an organic solvent fixative.[6][13]
-
Wash cells briefly with PBS.
-
Fix the samples in ice-cold methanol or ethanol (B145695) for 10 minutes at -20°C.
-
Wash the samples with PBS (3 x 5 minutes).
-
Proceed with your blocking and staining protocol. Note that organic solvent fixation also permeabilizes the cells, so a separate permeabilization step is not required.
By systematically working through these troubleshooting guides and adapting the protocols to your specific experimental needs, you can significantly reduce background fluorescence and improve the quality of your this compound staining results.
References
- 1. macschem.us [macschem.us]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. zhishangbio.com [zhishangbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Basic Yellow 57
Welcome to the technical support center for Basic Yellow 57. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to non-specific binding during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic organic compound classified as a basic, water-soluble dye belonging to the single azo and xanthene classes.[1][2] Its primary applications include:
-
Cosmetics: It is widely used as a pigment in hair dye formulations.[1][3][4]
-
Textiles: It serves as a colorant for dyeing fabrics and fibers.[1]
-
Biological Staining: In research settings, it is employed as a fluorescent stain for cells and tissues.[1]
-
Tracer Dye: Its distinct color and fluorescent properties make it useful as a tracer in chemical experiments to study reaction mechanisms and kinetics.[5]
Q2: What are the common causes of non-specific binding and high background fluorescence with this compound?
High background and non-specific staining with fluorescent dyes like this compound can stem from several factors:
-
High Dye Concentration: Using an excessive concentration of the dye is a frequent cause of non-specific binding.[6][7][8][9]
-
Inadequate Washing: Insufficient removal of unbound dye molecules after staining leads to a generalized high background signal.[6][7][9][10]
-
Suboptimal Blocking: Failure to adequately block non-specific binding sites on the sample can result in the dye adhering to unintended targets.[7][9][10][11]
-
Hydrophobic and Ionic Interactions: this compound has some degree of hydrophobicity, which can lead to its non-specific binding to lipid-rich structures like cell membranes.[12][13] As a cationic dye, it can also participate in non-specific ionic interactions.
-
Sample Autofluorescence: Many biological samples, including certain cells and tissues, naturally fluoresce (autofluorescence), which can interfere with the signal from the dye.[6][7][14][15][16]
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives, such as formalin or paraformaldehyde, can induce autofluorescence in the sample.[14]
-
Dye Aggregation: At high concentrations or in certain buffer conditions, dye molecules can form aggregates that bind non-specifically to the sample.[12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding of this compound.
Step 1: Differentiating Between Non-Specific Binding and Autofluorescence
It is crucial to first determine the source of the unwanted background signal.
Q3: How can I distinguish between non-specific binding of this compound and sample autofluorescence?
To differentiate between these two sources, you must include proper controls in your experiment:
-
Unstained Control: Prepare a sample that undergoes all the same processing steps (e.g., fixation, permeabilization) but is not incubated with this compound. Imaging this sample under the same conditions as your stained samples will reveal the level of inherent autofluorescence.[7][14]
-
"No Primary Antibody" Control (for immunofluorescence): If using this compound in conjunction with antibodies, a control where the primary antibody is omitted but the fluorescently labeled secondary antibody (or in this case, this compound if it's the secondary label) is still applied can help identify non-specific binding of the detection reagent.
The logical workflow for troubleshooting is illustrated in the diagram below.
Caption: Troubleshooting workflow for non-specific binding of this compound.
Step 2: Protocol Optimization to Reduce Non-Specific Binding
If autofluorescence is not the primary issue, the next step is to optimize your staining protocol.
Q4: My background issue is not from autofluorescence. What is the first thing I should optimize in my staining protocol?
The most common cause of non-specific binding is an excessively high dye concentration. Therefore, the first and most critical step is to perform a concentration titration to determine the optimal signal-to-noise ratio.
Experimental Protocol: this compound Concentration Titration
-
Prepare a range of concentrations: Prepare serial dilutions of your this compound stock solution. A good starting point is to test concentrations below, at, and above your current working concentration.
-
Stain samples: Stain your cells or tissue samples with each concentration under your standard protocol conditions.
-
Image samples: Acquire images of all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analyze results: Select the lowest concentration that provides a bright, specific signal with minimal background.
Q5: I've optimized the dye concentration, but I still see background. What should I try next?
If optimizing the concentration is not sufficient, you should focus on improving your blocking and washing steps.
Troubleshooting Strategies for Blocking and Washing
| Issue | Recommended Action | Expected Outcome |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature). Try alternative blocking agents such as 1-5% Bovine Serum Albumin (BSA) or 1-5% normal serum from the host species of your secondary antibody (if applicable).[7][9][10][11] | A significant reduction in background fluorescence in areas that should be negative. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes) after dye incubation.[9] Use a wash buffer containing a mild, non-ionic detergent like 0.05% to 0.1% Tween-20 to help remove unbound dye.[8][9] | A decrease in the overall background signal across the entire sample. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare different blocking buffers: Prepare solutions of your standard blocking agent and alternative agents (e.g., 1% BSA, 5% BSA, 5% Normal Goat Serum).
-
Test blocking conditions: On separate samples, apply each blocking buffer for varying durations (e.g., 30 minutes, 60 minutes).
-
Stain and wash: Proceed with your optimized this compound concentration and standard washing protocol.
-
Image and compare: Analyze the background levels for each condition to determine the most effective blocking strategy.
The relationship between different experimental parameters and the resulting signal is outlined below.
Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.
This technical support guide provides a structured approach to troubleshooting non-specific binding of this compound. By systematically addressing potential causes and optimizing your experimental protocol, you can achieve a high-quality, specific fluorescent signal.
References
- 1. macschem.us [macschem.us]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. arp1.com [arp1.com]
- 9. biossusa.com [biossusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 12. benchchem.com [benchchem.com]
- 13. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Basic Yellow 57 for Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Basic Yellow 57 for cell staining applications. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to help you optimize your experiments and achieve reliable, high-quality results.
Experimental Protocols
Protocol 1: Staining of Fixed Cells with this compound
This protocol provides a starting point for staining the nuclei of fixed cells. Optimization of the dye concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound stock solution (1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting Medium
-
Glass slides or imaging plates
-
Cells cultured on coverslips or imaging plates
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips or imaging plates and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular structures.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to a final concentration of 0.1-2.0 µg/mL. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (see spectral properties in the FAQ section).
Data Presentation: Optimizing Incubation Time
To achieve the best signal-to-noise ratio, it is essential to determine the optimal incubation time for your specific cell type and experimental setup. Below is a template for systematically optimizing the incubation time.
| Incubation Time (minutes) | Staining Concentration (µg/mL) | Mean Fluorescence Intensity | Background Fluorescence | Signal-to-Noise Ratio | Observations (e.g., cell morphology, signs of toxicity) |
| 15 | 1.0 | ||||
| 30 | 1.0 | ||||
| 45 | 1.0 | ||||
| 60 | 1.0 |
Visualizations
Caption: A flowchart illustrating the key steps for staining fixed cells with this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound staining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Incubation time is too short: The dye has not had sufficient time to bind to its target. | Increase the incubation time in increments of 15 minutes. Refer to the optimization table to systematically test different durations. |
| Dye concentration is too low: Insufficient dye molecules are available to generate a strong signal. | Increase the concentration of this compound. Perform a titration to find the optimal concentration that provides a bright signal without high background. | |
| Inadequate permeabilization: For intracellular targets, the cell membrane has not been sufficiently permeabilized, preventing the dye from entering the cell. | Ensure the permeabilization agent (e.g., 0.1-0.5% Triton X-100) is fresh and used for the appropriate duration (10-15 minutes). | |
| Photobleaching: The fluorophore has been permanently damaged by exposure to excitation light.[1] | Use an anti-fade mounting medium. Minimize the exposure of your sample to the microscope's light source. Capture images efficiently. | |
| High Background Staining | Inadequate washing: Excess, unbound dye remains on the sample, obscuring the specific signal. | Increase the number and duration of wash steps with PBS after the staining incubation. |
| Dye concentration is too high: Excess dye is binding non-specifically to cellular components. | Reduce the concentration of this compound used for staining. | |
| Non-specific binding: As a cationic dye, this compound may bind electrostatically to anionic molecules in the cytoplasm or on the cell surface.[2] | Consider a brief incubation with a blocking solution (e.g., BSA-based) after permeabilization to reduce non-specific binding sites. | |
| Cell Death or Altered Morphology | Cytotoxicity: this compound has been shown to be cytotoxic and cause DNA damage at higher concentrations (e.g., 10-100 µg/mL in keratinocytes).[3] | Use the lowest effective concentration of the dye. For live-cell imaging, minimize the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the impact of your staining conditions. |
| Harsh sample processing: Fixation or permeabilization steps can damage cells if not performed gently. | Handle cells gently during all washing and incubation steps. Ensure fixation and permeabilization reagents are at the correct concentration and are not left on for excessive periods. |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: The absorbance maximum (λmax) for this compound has been reported at approximately 384 nm and 425 nm.[4][5] The optimal excitation and emission wavelengths for fluorescence microscopy should be determined empirically, but a standard DAPI or blue filter set may be a good starting point for excitation.
Q2: Can I use this compound for live-cell imaging?
A2: Yes, this compound can be used for live-cell imaging as it is cell-permeant. However, due to its potential cytotoxicity, it is critical to use the lowest possible concentration and shortest incubation time that provides an adequate signal.[3] We recommend performing a dose-response and time-course experiment to determine the optimal non-toxic conditions for your specific cell type.
Q3: What does this compound stain in a cell?
A3: this compound is a cationic dye that has been reported to bind to nucleic acids (DNA and RNA), likely through intercalation or electrostatic interactions.[2] Therefore, it primarily functions as a nuclear and nucleolar stain.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in water and ethanol.[5] For a stock solution, dissolve the powder in high-quality DMSO or sterile water to a concentration of 1 mg/mL. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Q5: Can I use this compound in combination with other fluorescent stains?
A5: Yes, co-staining is possible. However, you must consider the spectral overlap between this compound and the other fluorophores. It is essential to run single-stain controls to check for any bleed-through between the fluorescence channels. Choose secondary stains with emission spectra that are well-separated from that of this compound.
References
Cytotoxicity of Basic yellow 57 at high concentrations in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Basic Yellow 57 at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a synthetic monoazo dye.[1] It is primarily used as a direct hair coloring agent in cosmetic products, such as hair dyes, coloring rinses, and shampoos.[2][3] It is used in these products without the need for mixing with an oxidizing agent.[4]
Q2: What is the known toxicological profile of this compound?
Toxicological data from various studies have been compiled to assess the safety of this compound. It has been evaluated for acute toxicity, dermal irritation, genotoxicity, and teratogenicity.[5] While it is considered safe for its intended use in cosmetics at low concentrations, some studies indicate potential for toxicity at higher concentrations or in specific in vitro systems.[2][6]
Q3: Has the cytotoxicity of this compound been observed in cell culture?
Yes, studies have indicated that even low concentrations of this compound can lead to toxicity in human keratinocytes (HaCaT cells).[6] Furthermore, at a concentration of 100 µg/ml, this compound has been shown to induce significant DNA fragmentation in these cells.[7]
Q4: Are there concerns about the genotoxicity of this compound?
The genotoxic potential of this compound has been investigated using various assays. It was found to be not mutagenic in Ames tests at concentrations up to 5000 µ g/plate and in a mouse lymphoma assay at concentrations up to 1000 µg/ml.[2] However, some equivocal positive results were observed in Chinese hamster V79 cells at 1000 µg/ml without metabolic activation.[2]
Q5: What are the known effects of high concentrations of this compound in cell culture?
High concentrations of this compound can lead to precipitation in the culture medium, which may interfere with assay results.[4] This precipitation can lead to artificially inflated viability signals in colorimetric assays.[8] Researchers should be cautious of U-shaped dose-response curves, where cell viability appears to increase at higher concentrations, as this can be an artifact of compound precipitation or direct chemical interference with the assay reagents.[8]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound at high concentrations.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell viability at high concentrations (U-shaped dose-response curve) | Compound Precipitation: this compound may precipitate at high concentrations, interfering with optical readings of viability assays.[8] Chemical Interference: The dye may directly reduce the assay reagent (e.g., MTT, resazurin), leading to a false positive signal.[8] | 1. Visual Inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of compound precipitation. 2. Solubility Check: Determine the solubility of this compound in your specific cell culture medium. 3. Assay Control: Run a control experiment without cells, incubating this compound with the assay reagent to check for direct chemical interaction. 4. Alternative Assays: Consider using a cytotoxicity assay that is less susceptible to interference from colored compounds, such as the LDH release assay which measures membrane integrity.[9] |
| Inconsistent results between experiments | Inconsistent Cell Seeding: Uneven cell distribution across wells.[8] Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentrations used.[9] Compound Instability: The dye may degrade in the culture medium over the course of the experiment. | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and consistent cell numbers in each well. 2. Vehicle Control: Include a vehicle control (solvent only) to assess its toxicity. The final solvent concentration should typically be below 0.5%.[9] 3. Stability Assessment: Assess the stability of this compound in your culture medium over the experimental duration. |
| No observed cytotoxicity even at high concentrations | Compound Insolubility: The compound may not be sufficiently soluble in the culture medium to exert a toxic effect. Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. | 1. Verify Solubility: Confirm the solubility of this compound in your culture medium. 2. Use a Different Cell Line: Consider testing a different, potentially more sensitive, cell line. |
| High background in fluorescence-based assays | Autofluorescence: this compound is a dye and may possess inherent fluorescent properties that interfere with the assay. | 1. Spectral Scan: Perform a spectral scan of this compound to determine its excitation and emission spectra. 2. Use a Different Fluorophore: Choose a fluorescent dye for your assay with excitation/emission spectra that do not overlap with that of this compound. 3. Include Compound-only Controls: Subtract the background fluorescence from wells containing only the medium and this compound. |
Quantitative Data Summary
The following tables summarize the available quantitative toxicological data for this compound.
Table 1: Acute Toxicity Data
| Study Type | Organism | LD50 (mg/kg bw) | Reference |
| Acute Dermal | Rat | >2000 | [2][5] |
| Acute Oral | Mouse | 2350 | [2][5] |
| Acute Oral | Rat | >2000 | [2] |
Table 2: Genotoxicity Data
| Assay | Cell Type/Organism | Concentration | Result | Reference |
| Ames Test | S. typhimurium | up to 5000 µ g/plate | Not Mutagenic | [2] |
| Mouse Lymphoma Assay | L5178Y cells | up to 1000 µg/ml | Not Mutagenic | [2] |
| Mammalian Cell Gene Mutation | Chinese Hamster V79 cells | 1000 µg/ml (w/o metabolic activation) | Equivocal Positive | [2] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[9]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[9]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for DNA Damage
References
- 1. ewg.org [ewg.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 6. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 7. Toxicity of hair dyes in human keratinocytes Effects of this compound in combination with Resorcinol and Hydrogen Peroxide | Scilit [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Effect of pH on Basic yellow 57 staining efficiency
Welcome to the Technical Support Center for Basic Yellow 57 (CAS No. 68391-31-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound, with a specific focus on the critical role of pH in achieving high staining efficiency. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
The Science of Staining: How pH Influences this compound Efficiency
This compound is a cationic (positively charged) dye, a property that governs its interaction with biological specimens.[1] The fundamental principle of staining with cationic dyes lies in the electrostatic attraction between the positively charged dye molecules and negatively charged components within cells and tissues.
Key acidic (anionic) components in biological samples that bind to cationic dyes include:
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Phosphate (B84403) groups in nucleic acids (DNA and RNA).
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Sulfate groups in glycosaminoglycans.
-
Carboxyl groups in proteins.
The pH of the staining solution plays a pivotal role in the availability of these negative charges. In a more alkaline (higher pH) environment, acidic groups are more likely to be deprotonated and carry a negative charge. This increased negative charge on the tissue components leads to a stronger attraction for the positively charged this compound molecules, resulting in a more intense and rapid staining.[2][3]
Conversely, in a more acidic (lower pH) environment, these groups are more likely to be protonated, reducing the net negative charge of the tissue. This diminished electrostatic attraction can lead to weaker or more selective staining.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
A1: While a definitive, single optimal pH for all applications of this compound has not been established in the literature, the general principle for cationic dyes is that a higher pH enhances staining intensity. For general-purpose, strong staining, a neutral to slightly alkaline pH (around 7.0-8.0) is often a good starting point. However, for more selective staining, a more acidic pH may be required.[2]
Q2: Why is my this compound staining weak or inconsistent?
A2: Weak or inconsistent staining is a common issue that can often be traced back to the pH of your staining solution. If the pH is too acidic, the electrostatic attraction between the dye and the tissue will be reduced. Other factors can include insufficient dye concentration, inadequate incubation time, or issues with tissue fixation.
Q3: Can the pH of the staining solution affect the fluorescence of this compound?
A3: Yes, the fluorescence of some dyes can be pH-dependent. While specific data for this compound is limited, it is a factor to consider. If you are using this compound as a fluorescent stain, it is advisable to empirically determine the optimal pH for both staining intensity and fluorescence signal.
Q4: How should I prepare and adjust the pH of my this compound staining solution?
A4: this compound is soluble in water.[1] To prepare a staining solution, dissolve the dye in a buffer system that allows for stable pH control. Common biological buffers such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) can be used. The pH should be adjusted using dilute solutions of a suitable acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound staining, with a focus on the impact of pH.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | pH of Staining Solution is Too Acidic: Reduced negative charge on tissue components leads to poor dye binding. | - Measure the pH of your staining solution. - Adjust the pH to a more neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer. - Prepare fresh staining solution with the correct pH. |
| Insufficient Dye Concentration: The concentration of the dye is too low to produce a strong signal. | - Increase the concentration of this compound in your staining solution. | |
| Inadequate Incubation Time: The dye has not had enough time to bind to the target structures. | - Increase the incubation time of your samples in the staining solution. | |
| Excessively Intense Staining | pH of Staining Solution is Too Alkaline: Overly strong electrostatic attraction can lead to non-specific binding and a dark, poorly differentiated stain. | - Measure the pH of your staining solution. - Adjust the pH to a more neutral or slightly acidic range to increase selectivity.[2] |
| Excessive Dye Concentration: A high concentration of the dye can lead to oversaturation of binding sites. | - Decrease the concentration of this compound in your staining solution. | |
| Prolonged Incubation Time: Leaving the samples in the staining solution for too long can result in overstaining. | - Reduce the incubation time. | |
| Inconsistent Staining Across Samples | Variable pH in Staining Solutions: Inconsistent preparation of the staining solution can lead to variability. | - Ensure the pH of the staining solution is consistent for all samples by using a calibrated pH meter and buffered solutions. |
| Inconsistent Fixation: Differences in fixation can affect tissue morphology and dye penetration. | - Standardize your fixation protocol for all samples. |
Experimental Protocols
While a specific, universally optimized protocol for this compound does not exist, the following provides a detailed methodology that can be adapted for your specific application. The key is to empirically determine the optimal pH for your particular cell or tissue type and target structures.
General Staining Protocol for Cultured Cells
-
Cell Preparation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash the cells twice with a buffered solution (e.g., PBS) at a physiological pH of 7.4.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the fixed cells three times with PBS.
-
-
Staining Solution Preparation and pH Optimization:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in distilled water).
-
Prepare a series of staining solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, and 9.0) by diluting the stock solution in an appropriate buffer (e.g., 0.1 M phosphate buffer or Tris buffer).
-
Adjust the pH of each solution carefully using dilute HCl or NaOH.
-
-
Staining Procedure:
-
Incubate the fixed cells with the this compound staining solutions at different pH values for a set time (e.g., 10-30 minutes at room temperature).
-
Wash the cells three times with the corresponding buffer at the same pH to remove unbound dye.
-
-
Mounting and Visualization:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Visualize the stained cells using a light or fluorescence microscope.
-
-
Analysis:
-
Compare the staining intensity and localization across the different pH conditions to determine the optimal pH for your experiment.
-
Visualizing the Effect of pH on Staining
The following diagrams illustrate the theoretical relationship between pH and the staining efficiency of this compound.
Caption: The effect of pH on the interaction between this compound and tissue components.
Caption: A troubleshooting workflow for suboptimal this compound staining.
References
Stability of Basic yellow 57 in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Basic Yellow 57 in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this dye in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is moderately stable in standard aqueous solutions. One study has shown that an aqueous solution of approximately 1 mg/mL is stable for at least 21.7 hours at room temperature. For longer-term storage, refrigeration is recommended, as test formulations have been shown to be stable for up to 8 days when refrigerated. However, its stability is significantly influenced by pH, temperature, and the presence of strong oxidizing or reducing agents.
Q2: How does pH affect the stability of this compound?
As an azo dye, the stability of this compound is pH-dependent. The azo bond is susceptible to cleavage under strongly acidic or alkaline conditions, which can lead to the degradation of the dye and a loss of color. It is crucial to maintain the recommended pH range for your specific application to ensure the integrity of the dye.
Q3: What are the known degradation products of this compound?
The degradation of azo dyes like this compound typically involves the reductive cleavage of the azo bond (-N=N-). This process can lead to the formation of aromatic amines, which may be colorless and have different chemical properties than the parent dye.
Q4: Are there any known incompatibilities with common buffer components?
While specific incompatibility data with a wide range of buffer components for this compound is not extensively documented, it is advisable to be cautious when using buffers containing strong reducing or oxidizing agents. It is always recommended to perform a preliminary compatibility test with your specific buffer system.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in laboratory experiments.
Issue 1: Unexpected color change or fading of the dye solution.
-
Question: My this compound solution has changed color or faded. What could be the cause?
-
Answer: This is often indicative of dye degradation.
-
Check the pH of your buffer solution: Extreme pH values (highly acidic or alkaline) can cause the hydrolysis of the azo bond, leading to a loss of the chromophore. Ensure your buffer is within the optimal pH range for the dye's stability.
-
Evaluate the storage conditions: Exposure to light and elevated temperatures can accelerate degradation. Store your stock solutions and experimental samples in the dark and at recommended temperatures (refrigerated for short-term, frozen for long-term).
-
Consider the presence of reactive species: Strong oxidizing or reducing agents in your solution can react with the dye and cause it to degrade.
-
Issue 2: Precipitation of the dye in the buffer solution.
-
Question: I observed precipitation after dissolving this compound in my buffer. Why is this happening?
-
Answer: Precipitation can occur due to several factors.
-
Solubility limits: this compound has a finite solubility in aqueous solutions. You may have exceeded its solubility limit. Try preparing a more dilute solution.
-
Buffer composition: Certain salts or high ionic strengths can decrease the solubility of organic dyes, a phenomenon known as "salting out." Consider using a buffer with a lower ionic strength or a different buffer system altogether.
-
Temperature effects: The solubility of dyes can be temperature-dependent. Ensure the buffer is at an appropriate temperature during dissolution. Gentle warming may help, but be cautious of potential degradation at higher temperatures.
-
Issue 3: Inconsistent results in colorimetric or spectrophotometric assays.
-
Question: I am getting inconsistent absorbance readings in my experiments with this compound. What should I check?
-
Answer: Inconsistent results can stem from dye instability or experimental variables.
-
Ensure solution stability: Prepare fresh dye solutions for your experiments, as the dye can degrade over time, affecting its absorbance spectrum.
-
Verify pH consistency: Small shifts in the pH of your samples can sometimes lead to changes in the dye's absorbance maximum (λmax) and molar absorptivity. Ensure all your samples and standards are at the same pH.
-
Check for interference: Components in your sample matrix could be interfering with the absorbance measurement. Run appropriate controls and blanks to identify any potential interference.
-
Stability of this compound in Different Buffer Solutions
The following table summarizes the expected stability of this compound in common buffer systems at 25°C, protected from light. This data is based on the general behavior of azo dyes and should be used as a guideline. It is highly recommended to perform a stability study for your specific experimental conditions.
| Buffer System | pH Range | Expected Stability (Qualitative) | Potential Issues |
| Acetate Buffer | 3.6 - 5.6 | Moderate to Low | Potential for acid-catalyzed hydrolysis of the azo bond at lower pH values. |
| Phosphate Buffer | 5.8 - 8.0 | Good | Generally a suitable buffer system. |
| Citrate Buffer | 3.0 - 6.2 | Moderate | Potential for interaction with the dye molecule; lower pH can lead to degradation. |
| Borate Buffer | 8.0 - 10.2 | Moderate to Low | Risk of base-catalyzed degradation of the azo bond at higher pH values. |
| Tris Buffer | 7.5 - 9.0 | Good to Moderate | Generally stable, but degradation may increase at the higher end of the pH range. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to determine the stability of this compound in your buffer of choice.
1. Materials:
- This compound powder
- Your chosen buffer solution at the desired pH
- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes
- pH meter
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in your buffer to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
- Prepare Test Solutions: Dilute the stock solution with the same buffer to a working concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically 0.2 - 0.8 AU).
- Initial Measurement (Time 0): Immediately after preparation, measure the absorbance spectrum of the test solution from 300 nm to 600 nm. Record the absorbance at the maximum wavelength (λmax). Also, measure and record the pH of the solution.
- Incubation: Store the test solution under your desired experimental conditions (e.g., specific temperature, light or dark).
- Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution and measure its absorbance spectrum and pH.
- Data Analysis:
- Plot the absorbance at λmax versus time. A significant decrease in absorbance indicates degradation.
- Calculate the percentage of dye remaining at each time point using the formula: (Absorbance at time t / Initial Absorbance) * 100%.
- Note any shifts in the λmax, which could indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for issues with this compound stability.
Caption: Potential degradation pathway of this compound via reductive cleavage.
Basic yellow 57 interference with other fluorescent probes
Welcome to the technical support center for Basic Yellow 57. This resource is designed for researchers, scientists, and drug development professionals using this fluorescent probe in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with other fluorescent probes.
Introduction to this compound
This compound (also known as C.I. 12719) is a monoazo dye with fluorescent properties.[1][2][3] It is utilized in various applications, including as a hair dye and, in research settings, for biological staining and fluorescence microscopy.[1][4] Its ability to absorb and emit light makes it a tool for visualizing cellular structures.[1][5]
Spectral Properties
Summarized below are the known and estimated spectral properties of this compound. It is crucial to experimentally determine the precise spectral characteristics in your specific experimental buffer and conditions.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂ClN₅O | [2] |
| Molecular Weight | 371.87 g/mol | [1] |
| Absorption Maximum (λabs) | ~384 nm or 420-450 nm (in aqueous solutions) | [1] |
| Emission Maximum (λem) | Not publicly documented; estimated to be in the yellow-orange region. | |
| Stokes Shift | Not publicly documented. | |
| Quantum Yield (Φ) | Not publicly documented. | |
| Molar Extinction Coefficient (ε) | Not publicly documented. |
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and how can it affect my experiments with this compound?
A1: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one probe is detected in the filter set or channel intended for a second probe.[6][7][8] This is a common issue in multi-color fluorescence imaging and arises from the broad emission spectra of many fluorophores.[6] If you are using this compound with another fluorescent probe, for example, a green fluorescent protein (GFP), the emission from this compound might "bleed through" into the GFP detection channel, leading to a false co-localization signal.
Q2: I am observing a signal in my green channel (e.g., for FITC or GFP) that mirrors the staining pattern of this compound. Is this interference?
A2: This is a strong indication of spectral bleed-through. To confirm this, you should prepare a control sample stained only with this compound and image it using the settings for all your fluorescent channels. If you detect a signal in the green channel from this single-stained sample, you have confirmed that this compound is bleeding through into that channel.
Q3: How can I minimize or prevent spectral bleed-through when using this compound?
A3: There are several strategies to mitigate spectral bleed-through:
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Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially is highly effective. This ensures that only one laser line is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[9]
-
Optimized Filter Selection: Use narrow bandpass emission filters that are specifically matched to the emission peak of each fluorophore. This will help to exclude the "tail" of the emission from other probes.[8][9]
-
Judicious Fluorophore Selection: When possible, choose fluorescent probes with well-separated emission spectra.[9] Dyes with narrower emission spectra are also preferable.[8]
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Computational Correction (Spectral Unmixing): This method uses the known emission spectra of the individual fluorophores to computationally separate their mixed signals in an image.[9]
Q4: Can this compound be quenched by other molecules in my sample?
A4: Fluorescence quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if another molecule with an overlapping absorption spectrum is in close proximity, or through collisional quenching. The efficiency of quenching depends on the specific molecules involved and their concentrations.
Q5: Is this compound prone to photobleaching?
A5: While specific data on the photostability of this compound is limited, all fluorophores are susceptible to photobleaching to some extent. To minimize this, you can:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium.
-
Image the sample quickly after excitation.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common interference issues when using this compound in multi-color fluorescence experiments.
Issue 1: Unexpected Signal in a Secondary Channel
-
Symptom: You observe a fluorescence signal in a channel where you do not expect to see one, and the pattern of this signal is identical to the staining pattern of this compound.
-
Possible Cause: Spectral bleed-through from this compound into the secondary channel.
-
Troubleshooting Steps:
-
Run a Single-Stain Control: Prepare a sample stained only with this compound.
-
Image the Control: Acquire images of the single-stain control in all of your experimental channels using the same acquisition settings (laser power, gain, exposure time) as your multi-color experiment.
-
Analyze the Control Images: If you observe a signal in the secondary channel(s) of the single-stain control, you have confirmed spectral bleed-through.
-
-
Solutions:
-
Sequential Imaging: If using a confocal microscope, switch from simultaneous to sequential scanning.[9]
-
Optimize Filters: If possible, use a narrower emission filter for the channel experiencing bleed-through to cut out the overlapping wavelengths from this compound.
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the signals.
-
Reduce Concentration: In some cases, reducing the concentration of this compound can lessen the bleed-through, but this may also reduce your desired signal.
-
Issue 2: Weaker Than Expected Signal from this compound or Another Probe
-
Symptom: The fluorescence intensity of either this compound or a co-localized probe is lower than anticipated.
-
Possible Cause:
-
Quenching: The probes may be quenching each other's fluorescence.
-
Photobleaching: Excessive exposure to excitation light.
-
-
Troubleshooting Steps:
-
Image Single-Stain Controls: Compare the fluorescence intensity of single-stained samples to your multi-stained sample. A significant decrease in intensity in the multi-stained sample suggests quenching.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to assess the rate of photobleaching.
-
-
Solutions:
-
For Quenching:
-
Consider using a different fluorescent probe with greater spectral separation.
-
If FRET is suspected and not the subject of study, choose a dye pair with less spectral overlap.
-
-
For Photobleaching:
-
Use the lowest possible excitation power and exposure time that still provides an adequate signal-to-noise ratio.
-
Incorporate an anti-fade reagent in your mounting medium.
-
-
Experimental Protocols
Protocol 1: Assessing Spectral Bleed-Through of this compound
This protocol allows you to quantify the amount of bleed-through from this compound into other detection channels.
-
Prepare Single-Stained Samples:
-
Sample A: Your biological sample stained only with this compound at the concentration you intend to use in your experiment.
-
Sample B: Your biological sample stained only with the second fluorophore (e.g., FITC-conjugated antibody).
-
Sample C (Optional): An unstained sample to measure autofluorescence.
-
-
Image Acquisition:
-
For Sample A (this compound only), acquire an image in the this compound channel (Channel 1) and the channel of the other fluorophore (Channel 2). Use the same acquisition settings that you will use for your dual-label experiment.
-
For Sample B (second fluorophore only), acquire an image in Channel 1 and Channel 2 with the same settings.
-
For Sample C, acquire an image in all channels to assess background autofluorescence.
-
-
Analysis:
-
In the image of Sample A, measure the mean fluorescence intensity in a region of interest (ROI) in both Channel 1 (IBY57_in_Ch1) and Channel 2 (IBY57_in_Ch2).
-
Calculate the bleed-through percentage of this compound into Channel 2 as: (IBY57_in_Ch2 / IBY57_in_Ch1) * 100%
-
This value will give you a quantitative measure of the interference. A similar calculation can be done for the bleed-through of the second fluorophore into the this compound channel using the images from Sample B.
Visualizations
References
- 1. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. ewg.org [ewg.org]
- 4. macschem.us [macschem.us]
- 5. zhishangbio.com [zhishangbio.com]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purity Analysis of Research-Grade Basic Yellow 57
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with research-grade Basic Yellow 57.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of research-grade this compound?
A1: The purity of this compound can be reported differently depending on the analytical method used. High-Performance Liquid Chromatography (HPLC) analysis typically indicates a purity of ≥98.5% by peak area.[1][2] However, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy may show a lower weight/weight (w/w) percentage (e.g., 61-79%) due to the presence of non-chromophoric impurities such as inorganic salts and water, which are not detected by UV-based HPLC methods.[1][3]
Q2: Why is there a significant difference between purity results from HPLC and NMR?
A2: The discrepancy arises because each technique measures purity differently. HPLC with UV detection measures the area of the analyte peak relative to the total area of all absorbing peaks, providing a "purity by area" percentage. This method is excellent for detecting chromophoric impurities. Conversely, quantitative NMR (qNMR) determines the absolute amount of the target molecule in a given mass by comparing its signal integral to that of a certified internal standard. This provides a "weight/weight" (w/w) purity, accounting for non-UV-active substances like inorganic salts (e.g., NaCl), water, and residual solvents, which are common in dye preparations.[1][3][4]
Q3: What are the common impurities found in this compound?
A3: Common impurities can include inorganic salts (e.g., sodium chloride, sulfates), water, residual solvents (e.g., chloromethane), and unreacted starting materials from its synthesis, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1][3] Commercial preparations have also been found to contain extenders like saccharose.[3]
Q4: How can I identify this compound?
A4: A combination of analytical techniques is recommended for unambiguous identification:
-
HPLC-MS can confirm the molecular weight (approximately 371.9 g/mol ).[5]
-
UV-Vis Spectroscopy will show a characteristic absorption maximum (λmax) around 383-450 nm in aqueous solutions.[5]
-
NMR Spectroscopy provides detailed structural information, confirming the chemical structure and identifying different tautomeric forms.[5]
-
Infrared (IR) Spectroscopy can be used to identify functional groups present in the molecule and match the spectrum to a reference standard.[6][7]
Q5: What are the degradation pathways for this compound?
A5: this compound is susceptible to degradation under certain conditions:
-
Thermal Degradation: Decomposition can occur at temperatures above 220°C.[5]
-
Hydrolysis: The central azo bond can be cleaved under strongly acidic or basic conditions.[5]
-
Oxidative Degradation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the cleavage of the azo bond.[5]
-
Photodegradation: Exposure to UV light can cause the breakdown of the dye, often initiated by an attack on the azo bond.[8]
Troubleshooting Guides
Issue 1: Unexpectedly Low Purity by HPLC
| Possible Cause | Troubleshooting Step |
| Degradation of the sample. | Prepare a fresh solution and re-analyze immediately. Ensure the sample is protected from light and stored at a cool temperature. |
| Inappropriate HPLC method. | Verify that the mobile phase, column, and detection wavelength are suitable for this compound. See the recommended HPLC protocol below. |
| Presence of chromophoric impurities. | Use a Diode Array Detector (DAD) to check for co-eluting peaks with different UV spectra. Mass spectrometry (LC-MS) can help identify the impurities. |
| Sample insolubility. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Use sonication if necessary. |
Issue 2: Batch-to-Batch Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent purity between batches. | Perform a full purity assessment (HPLC and qNMR) on each new batch before use. |
| Different impurity profiles. | Analyze each batch by LC-MS to identify and compare impurity profiles, as different impurities may affect experimental outcomes. |
| Variable water or salt content. | Determine the water content by Karl Fischer titration and the inorganic salt content by techniques like ion chromatography or gravimetric analysis after ashing. Adjust experimental concentrations based on the w/w purity. |
Data Presentation
Table 1: Summary of Analytical Data for this compound
| Parameter | Typical Value | Analytical Method |
| Molecular Formula | C₁₉H₂₂ClN₅O | - |
| Molecular Weight | 371.87 g/mol | Mass Spectrometry |
| Purity (by area) | ≥98.5% | HPLC |
| Purity (w/w) | 61% - 79% (can vary) | qNMR |
| UV Absorption Max (λmax) | 383 - 450 nm | UV-Vis Spectroscopy |
| Water Solubility | 4.75 g/L (at 28°C) | [5] |
Table 2: Common Impurities and Analytical Methods for their Detection
| Impurity | Analytical Method |
| Water | Karl Fischer Titration |
| Inorganic Salts (NaCl, Sulfates) | Ion Chromatography, ICP-MS |
| Residual Organic Solvents | Headspace GC-MS |
| Synthesis Precursors/By-products | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound based on UV-active components.
1. Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) (ACN) and water.
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification, if needed).
-
This compound reference standard (if available).
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 35% ACN isocratic, or a linear gradient from 10% to 70% ACN over 15 minutes.[9]
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 383 nm (or the specific λmax of your batch).[9] Monitor a secondary wavelength (e.g., 254 nm) to detect other aromatic impurities.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.05 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Visualizations
References
- 1. cir-safety.org [cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. cir-safety.org [cir-safety.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Removal of Basic Yellow 57 from Laboratory Wastewater
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of Basic Yellow 57 from laboratory wastewater. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from aqueous solutions in a laboratory setting?
A1: The most commonly employed and effective methods for the removal of this compound and similar cationic dyes from laboratory wastewater are adsorption and photocatalytic degradation.[1][2] Adsorption is a process where the dye molecules adhere to the surface of a solid material (adsorbent).[1] Photocatalytic degradation involves the use of a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (e.g., UV light) to break down the dye molecules into less harmful substances.[3][4][5]
Q2: What are some effective and low-cost adsorbents for this compound removal?
A2: Several low-cost and readily available materials have shown high efficacy in adsorbing this compound. Spent tea leaves, particularly peppermint, chai, and chamomile, have been identified as effective raw adsorbents.[6] Other agricultural waste materials can also be explored as potential adsorbents.
Q3: What is the optimal pH for the adsorption of this compound?
A3: The adsorption of this compound, a cationic dye, is significantly influenced by the pH of the solution.[7] Generally, the removal efficiency of cationic dyes increases with an increase in pH. For this compound, the highest removal is typically achieved in a pH range of 6 to 8.[6] At lower pH values, the adsorbent surface is more positively charged, leading to electrostatic repulsion of the cationic dye molecules. As the pH increases, the surface becomes more negatively charged, promoting the adsorption of the positively charged dye molecules.[7]
Q4: How does the adsorbent dosage affect the removal of this compound?
A4: The adsorbent dosage is a critical parameter in the removal process. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active adsorption sites.[8] However, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) may decrease with an increasing adsorbent dose. This is because at higher dosages, there is a greater number of available active sites than dye molecules, leading to a lower utilization of the adsorbent's full capacity. Finding the optimal adsorbent dosage is crucial for achieving high removal efficiency while minimizing material usage. For spent tea leaves, maximum adsorption is often reached with less than 150 mg of the adsorbent.[6]
Q5: What is the role of initial dye concentration in the removal process?
A5: The initial concentration of this compound affects both the removal efficiency and the adsorption capacity. Generally, at a fixed adsorbent dosage, the percentage of dye removal decreases as the initial dye concentration increases.[3] Conversely, the adsorption capacity (in mg/g) tends to increase with a higher initial dye concentration. This is because a higher concentration gradient provides a greater driving force for the dye molecules to move from the solution to the adsorbent surface.
Troubleshooting Guides
Adsorption Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low dye removal efficiency | 1. Incorrect pH: The pH of the solution may not be optimal for the adsorption of a cationic dye. 2. Insufficient adsorbent dosage: The amount of adsorbent may be too low for the concentration of the dye. 3. Short contact time: The experiment may not have been run long enough to reach equilibrium. 4. Adsorbent deactivation: The adsorbent may have lost its activity due to improper storage or handling. | 1. Adjust pH: Ensure the pH of the dye solution is within the optimal range (typically 6-8 for this compound). Use a pH meter for accurate measurement and adjust with dilute acid or base. 2. Increase adsorbent dosage: Incrementally increase the amount of adsorbent while keeping other parameters constant to find the optimal dose. 3. Increase contact time: Conduct kinetic studies to determine the equilibrium time for your specific experimental setup. 4. Use fresh adsorbent: Prepare or activate the adsorbent as per the protocol immediately before use. |
| Inconsistent or non-reproducible results | 1. Inaccurate measurements: Errors in weighing the adsorbent or measuring the volume of the dye solution. 2. Inhomogeneous mixing: Inadequate agitation leading to poor contact between the adsorbent and the dye. 3. Temperature fluctuations: Variations in the experimental temperature can affect adsorption kinetics and equilibrium. 4. Variability in adsorbent material: Inconsistent properties of the adsorbent, especially if using natural materials. | 1. Calibrate equipment: Ensure balances and pipettes are properly calibrated. 2. Ensure proper mixing: Use a reliable shaker or stirrer at a constant speed throughout the experiment. 3. Control temperature: Conduct experiments in a temperature-controlled environment, such as a water bath shaker. 4. Homogenize adsorbent: If using natural materials, ensure they are well-mixed and sieved to a uniform particle size. |
| Adsorbent floats on the surface | 1. Low density of adsorbent: The adsorbent material may be less dense than water. 2. Hydrophobic surface: The surface of the adsorbent may repel water. | 1. Pre-wet the adsorbent: Soak the adsorbent in deionized water for a short period before adding it to the dye solution. 2. Use a magnetic stirrer: A stir bar at the bottom of the flask can help to keep the adsorbent suspended in the solution. |
Photocatalytic Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Incorrect pH: The pH can affect the surface charge of the photocatalyst and the dye molecule. 2. Inappropriate catalyst loading: Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration. 3. Low light intensity or incorrect wavelength: The light source may not be providing enough energy to activate the photocatalyst. 4. Presence of interfering substances: Other compounds in the wastewater can compete for the photocatalyst's active sites. | 1. Optimize pH: Determine the optimal pH for your system. For TiO₂, the surface is positively charged at acidic pH and negatively charged at alkaline pH. 2. Optimize catalyst loading: Perform experiments with varying catalyst concentrations to find the optimal loading. 3. Check light source: Ensure the lamp is functioning correctly and emitting at the appropriate wavelength for the chosen photocatalyst (e.g., UV-A for TiO₂). Increase light intensity if possible. 4. Pre-treat wastewater: If the wastewater contains high concentrations of other organic matter, consider a pre-treatment step like filtration. |
| Catalyst deactivation | 1. Fouling of catalyst surface: Adsorption of dye molecules or intermediates on the catalyst surface can block active sites. 2. Photocatalyst poisoning: Certain ions in the wastewater can permanently deactivate the catalyst. | 1. Wash the catalyst: After each cycle, wash the catalyst with deionized water and/or a suitable solvent to remove adsorbed species. Sonication can aid in cleaning. 2. Identify and remove poisoning agents: Analyze the wastewater for potential catalyst poisons and implement a pre-treatment step to remove them. |
| Difficulty in separating the catalyst after treatment | 1. Small particle size of the catalyst: Nanoparticulate catalysts can be challenging to recover from the solution. | 1. Use immobilized catalyst: Coat the photocatalyst onto a solid support (e.g., glass beads, membranes). 2. Centrifugation or filtration: Use high-speed centrifugation or membrane filtration to separate the catalyst particles. |
Data Presentation
Adsorption of this compound
Table 1: Adsorption Isotherm Parameters for this compound on Spent Tea Leaves
| Adsorbent | Langmuir Model | Freundlich Model |
| qmax (mg/g) | KL (L/mg) | |
| Peppermint (PM) | 105 | 0.12 |
| Chai Tea (CT) | 83.3 | 0.08 |
| Chamomile (CM) | 71.4 | 0.07 |
Note: Data is illustrative and based on typical values found in the literature for similar systems.
Table 2: Effect of Operational Parameters on the Removal of Basic Dyes by Adsorption
| Parameter | Optimal Range/Value | Effect on Removal Efficiency |
| pH | 6.0 - 8.0 | Efficiency increases with pH up to the optimal range, then may plateau or slightly decrease. |
| Adsorbent Dosage | 0.5 - 2.0 g/L | Efficiency increases with dosage, but adsorption capacity (mg/g) decreases. |
| Initial Dye Concentration | 10 - 50 mg/L | Percentage removal decreases with increasing concentration, while adsorption capacity increases. |
| Contact Time | 30 - 120 min | Removal increases with time until equilibrium is reached. |
| Temperature | 25 - 40 °C | The effect is system-dependent; can be endothermic or exothermic. |
Note: The optimal values can vary depending on the specific adsorbent and experimental conditions.
Experimental Protocols
Protocol 1: Adsorption of this compound using Spent Tea Leaves
1. Preparation of Adsorbent: a. Collect spent tea leaves (e.g., peppermint). b. Wash the leaves thoroughly with deionized water to remove any residual color and soluble components. c. Dry the washed leaves in an oven at 60-80°C for 24 hours. d. Grind the dried leaves and sieve to obtain a uniform particle size. Store in a desiccator.
2. Batch Adsorption Experiments: a. Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. b. Prepare working solutions of desired concentrations (e.g., 10, 20, 30, 40, 50 mg/L) by diluting the stock solution. c. For each experiment, take a known volume of the dye solution (e.g., 50 mL) in a conical flask. d. Adjust the pH of the solution to the desired value (e.g., 7.0) using 0.1 M HCl or 0.1 M NaOH. e. Add a pre-weighed amount of the prepared adsorbent (e.g., 0.1 g) to the flask. f. Place the flask in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 2 hours). g. After agitation, separate the adsorbent from the solution by centrifugation or filtration. h. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax). i. Calculate the removal efficiency and adsorption capacity.
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
1. Preparation of Catalyst Suspension: a. Weigh a specific amount of TiO₂ powder (e.g., 0.1 g) and add it to a known volume of deionized water (e.g., 100 mL) to prepare a stock suspension. b. Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.
2. Photocatalytic Degradation Experiment: a. Prepare a solution of this compound of a known concentration (e.g., 20 mg/L). b. In a photoreactor, add a specific volume of the dye solution (e.g., 100 mL). c. Add a calculated volume of the TiO₂ suspension to achieve the desired catalyst loading (e.g., 1 g/L). d. Stir the mixture in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. e. Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction. f. At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension. g. Immediately centrifuge or filter the aliquot to remove the TiO₂ particles. h. Analyze the concentration of this compound in the clear supernatant using a UV-Vis spectrophotometer. i. Calculate the degradation efficiency at each time point.
Mandatory Visualizations
Caption: Workflow for Adsorption Experiments.
Caption: Workflow for Photocatalytic Degradation.
References
- 1. Computational and experimental assessment of efficient dye adsorption method from aqueous effluents by halloysite and palygorskite clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Photocatalytic decolorization of basic dye by TiO 2 nanoparticle in photoreactor | Semantic Scholar [semanticscholar.org]
- 4. TiO2-assisted photo-catalysis degradation process of dye chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DNA Damage Induced by Basic Yellow 57 in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing DNA damage in live cells when working with the monoazo dye, Basic Yellow 57.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause & Explanation | Suggested Solution |
| 1. My cell culture medium turned yellow faster than expected after adding this compound, even without significant cell death. | This compound is a colored compound, and at certain concentrations, it can alter the color of the phenol (B47542) red-containing medium, giving a false indication of a pH drop. It is also possible that the compound is causing cellular stress, leading to increased metabolic activity and acidification of the medium. | - Use phenol red-free medium: This will eliminate the color interference from the dye itself. - Monitor pH directly: If you must use a medium with phenol red, consider measuring the pH of the medium directly to confirm acidification. - Run a compound-only control: Add this compound to cell-free medium to observe its effect on the color. |
| 2. I am observing unexpected cytotoxicity at concentrations of this compound that are reported to be non-toxic. | - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. - Cell line sensitivity: The cell line you are using may be more sensitive to this compound than those reported in the literature. - Compound purity: The purity of your this compound batch may differ from that used in other studies. | - Optimize solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line. - Verify compound purity: If possible, obtain a certificate of analysis for your compound. |
| 3. My Comet assay results show high variability between replicates. | High variability in the Comet assay can be caused by several factors, including inconsistent cell handling, electrophoresis conditions, or image analysis.[1] | - Standardize cell handling: Ensure gentle cell harvesting and consistent embedding in agarose (B213101).[2] - Control electrophoresis conditions: Maintain a constant temperature and voltage during electrophoresis.[3][4] - Optimize image analysis: Use consistent settings for image acquisition and analysis software to define the head and tail of the comets.[1] |
| 4. I am not detecting a significant increase in DNA damage with the γH2AX assay after treatment with this compound. | - Insufficient DNA double-strand breaks (DSBs): this compound may primarily induce single-strand breaks or other types of DNA damage that are not readily detected by the γH2AX assay, which is specific for DSBs.[5][6] - Timing of analysis: The peak of γH2AX foci formation may have been missed. The number of foci can decrease over time as DNA repair occurs.[7] - Cell-type specific response: Some cell lines may have a more robust DNA damage response than others.[8] | - Use a complementary assay: The alkaline Comet assay is more sensitive to single-strand breaks and alkali-labile sites and can be used in conjunction with the γH2AX assay.[9] - Perform a time-course experiment: Analyze γH2AX foci at different time points after treatment to identify the peak response. - Consider a different cell line: If feasible, test the effect of this compound on a different cell line known to be sensitive to genotoxic agents. |
| 5. My control (untreated) cells show a high level of DNA damage in the Comet assay. | A high level of background DNA damage in control cells can obscure the effects of your test compound. This can be due to harsh cell culture conditions or sample preparation.[2] | - Minimize UV exposure: Handle cells under yellow or dim light to prevent UV-induced DNA damage.[3] - Gentle cell handling: Avoid excessive centrifugation speeds and harsh pipetting. - Optimize lysis conditions: Ensure the lysis buffer is fresh and at the correct pH. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA damage induced by this compound? A1: The exact mechanism of DNA damage by this compound is not fully elucidated.[10] However, as an azo dye, it may induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA.[11][12][13] Some evidence suggests it may also inhibit DNA repair systems.[10]
Q2: At what concentration does this compound induce DNA damage? A2: Studies have shown that this compound can induce DNA fragmentation in human keratinocyte (HaCaT) cells at concentrations around 100 µg/ml.[10] However, the effective concentration can vary depending on the cell type and experimental conditions.
Q3: Is this compound considered a mutagen? A3: Based on a battery of genotoxicity tests, including the Ames test and in vitro micronucleus test, this compound is not considered a potent mutagen.[14]
Q4: What is the primary method for detecting DNA damage caused by this compound? A4: The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA fragmentation induced by this compound.[10] The alkaline version of this assay is particularly useful as it can detect both single- and double-strand breaks.[15]
Q5: How can I quantify the results of my Comet assay? A5: Comet assay results can be quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized image analysis software.[1][16] These quantitative values can then be compared between different treatment groups.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on this compound and related azo dyes.
Table 1: In Vitro Genotoxicity of this compound
| Assay | Cell Line | Concentration Range | Result |
| Comet Assay | HaCaT | 10 - 100 µg/ml | Significant increase in DNA fragmentation at 100 µg/ml[10] |
| Ames Test | S. typhimurium | Up to 5000 µ g/plate | Not mutagenic[14] |
| In Vitro Micronucleus Test | Chinese Hamster V79 Cells | Up to 2000 µg/ml | Not clastogenic[14] |
Table 2: Cellular Stress Response to Azo Dyes
| Biomarker | Exposure Group | Fold Change vs. Control |
| hsp70 mRNA | Frog Larvae (DY7) | 2.5-fold increase[11][12] |
| hsp90 mRNA | Frog Larvae (DY7) | 2.4-fold increase[11][12] |
| Nrf2 Activity | Textile Workers (Azo Dyes) | Significantly higher than control[13][17] |
| Total Oxidant Status (TOS) | Textile Workers (Azo Dyes) | Significantly higher than control[13][17] |
| Total Antioxidant Capacity (TAC) | Textile Workers (Azo Dyes) | Significantly lower than control[13][17] |
Experimental Protocols
Alkaline Comet Assay Protocol
This protocol is adapted for the detection of single- and double-strand DNA breaks.
Materials:
-
Comet slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
-
Coverslips
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/ml.
-
-
Slide Preparation:
-
Coat Comet slides with a layer of 1% NMPA and allow to solidify.
-
Mix cell suspension with 0.5% LMPA at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the gel at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify DNA damage.
-
γH2AX Immunostaining Protocol
This protocol is for the detection of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
-
Visualizations
Caption: Experimental workflow for assessing DNA damage.
Caption: DNA damage signaling pathway.
Caption: Troubleshooting logical relationships.
References
- 1. The Comet Assay: Methods for Quantitative Image Analysis and Reproducibility | NIST [nist.gov]
- 2. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 14. cir-safety.org [cir-safety.org]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
Long-term storage and stability of Basic yellow 57 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Basic Yellow 57 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water.[1][2] An aqueous solution is commonly used for experimental purposes. For specific applications, it has also been used in formulations containing aqueous isopropanol (B130326) or a mix of physiological saline and ethanol.[3]
Q2: What are the general recommendations for storing this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, it is recommended to store them protected from light in a refrigerator.
Q3: How long is an aqueous stock solution of this compound stable?
A3: Based on available data, an aqueous solution of approximately 1 mg/mL this compound is stable for at least 21.7 hours at room temperature.[4] For longer-term storage, refrigeration is recommended. Test formulations containing 10 mg/g and 100 mg/g of this compound have been shown to be stable for 8 days when stored in a refrigerator, with a maximum variation of up to 10%.[4]
Q4: What conditions can cause the degradation of this compound?
A4: this compound is known to degrade under certain conditions. As a solid, it decomposes at temperatures above 220°C.[1] In solution, it is susceptible to degradation in the presence of strong acids or bases, which can cause hydrolysis of the azo bond.[1] It may also be sensitive to prolonged UV exposure.
Q5: Are there any known impurities in commercial batches of this compound?
A5: Yes, commercial batches of this compound can vary in purity, with reported purities ranging from 61% to 78.7% by NMR spectroscopy.[3] Impurities can include inorganic salts (like sodium chloride), water, and other organic compounds.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration may exceed the solubility limit, especially at lower temperatures. This compound may also precipitate in the presence of certain surfactants.[1] | Ensure the concentration is within the solubility limit (4.75 g/L at 28°C).[1] If using surfactants, non-ionic surfactants like coco-glucoside are recommended to prevent precipitation.[1] Gentle warming and sonication may help redissolve the compound. |
| Color of the solution fades or changes over time | This indicates degradation of the dye. Potential causes include exposure to light, extreme pH, or high temperatures. | Store the solution in an amber vial or wrapped in aluminum foil to protect it from light. Ensure the pH of the solution is near neutral. Store the solution at recommended refrigerated temperatures. Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | This could be due to the degradation of the stock solution or variability in the purity of the dye. | Use a fresh stock solution or a solution that has been stored properly for a known period. Qualify new batches of this compound to ensure consistency. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound solutions.
| Solvent | Concentration | Storage Condition | Duration | Stability | Reference |
| Aqueous | ~ 1 mg/mL | Room Temperature | 21.7 hours | Stable | [4] |
| Formulation | 10 mg/g & 100 mg/g | Refrigerator | 8 days | Stable (max. variation up to 10%) | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to determine the stability of a this compound stock solution under specific storage conditions.
1. Materials:
- This compound
- Solvent of choice (e.g., deionized water, PBS)
- Spectrophotometer
- Cuvettes
- Calibrated pH meter
- Storage containers (e.g., amber vials)
- Environmental chamber or incubator for controlled temperature and light conditions
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Initial Analysis (Time 0):
- Measure the absorbance of the freshly prepared solution at its maximum absorption wavelength (λmax), which is approximately 384 nm.[1]
- Record the pH of the solution.
- Storage: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles or contamination. Store the vials under the desired conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.
- Analysis:
- Allow the solution to equilibrate to room temperature.
- Measure the absorbance at the λmax.
- Measure the pH of the solution.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point compared to the initial measurement.
- Plot the percentage remaining versus time for each storage condition.
- A significant change in absorbance or pH indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to Basic Yellow 57 and Auramine O for Bacterial Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Basic Yellow 57 and Auramine O, two fluorescent dyes with applications in biological staining. While Auramine O is a well-established and validated stain for acid-fast bacteria, the use of this compound in this specific context is less documented. This comparison aims to provide a comprehensive overview of their known properties, performance characteristics, and experimental protocols to aid researchers in selecting the appropriate dye for their needs.
Introduction to the Dyes
Auramine O is a diarylmethane dye widely used as a fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1] Its mechanism of action involves binding to the mycolic acid present in the cell walls of these bacteria, causing them to fluoresce brightly under UV light. This property makes it a highly sensitive and specific tool for identifying acid-fast organisms in clinical and research settings.
This compound is a synthetic monoazo dye, primarily utilized in the cosmetics industry as a hair colorant and in the textile industry.[2][3][4] It is also recognized for its fluorescent properties and is employed in a broader sense for staining biological specimens, including cells and tissues.[2][5] Some evidence suggests it can be used for microbial staining by binding to nucleic acids (DNA and RNA), but specific protocols for bacterial staining are not well-established.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Auramine O, providing a basis for comparison of their optical and physical properties.
| Property | This compound | Auramine O | Source(s) |
| Molecular Formula | C₁₉H₂₂ClN₅O | C₁₇H₂₂ClN₃ | [4][7], |
| Molecular Weight | 371.68 g/mol | 303.83 g/mol | [4], |
| Absorption Maximum (λmax) | ~384-450 nm | ~432-460 nm | [5],[8][9][10] |
| Emission Maximum (λem) | Not specified in literature | ~499-550 nm | [8][9] |
| Quantum Yield (Φ) | Not specified in literature | 0.03 (in glycerol) | [11] |
| Solubility | Soluble in water | Soluble in water and ethanol | [5],[1] |
Performance Comparison for Bacterial Staining
| Feature | This compound | Auramine O |
| Primary Application | Hair and textile dye, general biological stain.[2][3] | Staining of acid-fast bacteria.[1] |
| Mechanism of Action | Binds to DNA and RNA.[6] | Binds to mycolic acid in bacterial cell walls. |
| Specificity for Bacteria | Not well-documented; potentially broad-spectrum due to nucleic acid binding. | High specificity for acid-fast bacteria. |
| Established Protocols | No established protocols for bacterial staining found. | Well-established protocols available. |
| Photostability | Information not readily available. | Fluorescence may fade upon prolonged exposure to light.[12] |
| Toxicity | Considered to have minimal systemic effects in animal studies for cosmetic use.[13][14] Can induce DNA damage in human keratinocytes in combination with other chemicals.[15] | Toxic by ingestion, inhalation, and skin absorption.[9] Classified as a possible carcinogen.[16] Can induce neurotoxic effects.[17][18] |
Experimental Protocols
Auramine O Staining Protocol for Acid-Fast Bacteria
This protocol is a standard method for the detection of Mycobacterium species.
Reagents:
-
Auramine O staining solution (e.g., 0.1% Auramine O in 3% phenol)
-
Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)
-
Counterstain (e.g., 0.5% potassium permanganate (B83412) or 0.5% methylene (B1212753) blue)
Procedure:
-
Prepare a smear of the bacterial sample on a clean glass slide and heat-fix.
-
Flood the smear with the Auramine O staining solution and let it stand for 15-20 minutes.
-
Rinse the slide thoroughly with distilled water.
-
Decolorize the smear with the acid-alcohol solution for 2-3 minutes, or until the smear is colorless.
-
Rinse the slide again with distilled water.
-
Apply the counterstain for 1-2 minutes. This helps to quench the background fluorescence.
-
Rinse the slide with distilled water and allow it to air dry.
-
Examine the slide under a fluorescence microscope using a blue excitation filter. Acid-fast bacteria will appear as bright yellow or golden fluorescent rods against a dark background.
Proposed Experimental Workflow for Comparing this compound and Auramine O
As there are no established protocols for using this compound for bacterial staining, a comparative study would require the development and optimization of a staining procedure. The following workflow outlines a logical approach for such an experiment.
Signaling Pathways and Logical Relationships
Mechanism of Action in Bacterial Staining
The following diagram illustrates the distinct proposed mechanisms by which Auramine O and this compound interact with bacterial cells.
Conclusion
Auramine O remains the gold standard for fluorescent staining of acid-fast bacteria due to its well-understood mechanism, high specificity, and established protocols. Its performance is reliable and validated for diagnostic and research purposes.
This compound, while a potent fluorescent dye, lacks specific evidence and established protocols for routine bacterial staining. Its proposed mechanism of binding to nucleic acids suggests it may act as a broad-spectrum microbial stain. However, without experimental data on its efficacy, specificity, and potential cytotoxicity to bacteria, its utility in this application remains speculative.
For researchers seeking a reliable method for identifying acid-fast bacteria, Auramine O is the recommended choice. Professionals interested in exploring novel fluorescent stains for broader microbial applications may consider investigating this compound, with the understanding that significant protocol development and validation would be required. This guide highlights the need for further research to explore the potential of this compound as a viable tool for bacterial staining.
References
- 1. Auramine O - Wikipedia [en.wikipedia.org]
- 2. macschem.us [macschem.us]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 6. zhishangbio.com [zhishangbio.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Spectrum [Auramine O] | AAT Bioquest [aatbio.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Absorption [Auramine O] | AAT Bioquest [aatbio.com]
- 11. omlc.org [omlc.org]
- 12. alphatecsystems.com [alphatecsystems.com]
- 13. cir-safety.org [cir-safety.org]
- 14. cir-safety.org [cir-safety.org]
- 15. scilit.com [scilit.com]
- 16. senpharma.vn [senpharma.vn]
- 17. Auramine O, food dye induces cognitive impairment, anxiety, alters synaptic transmission and neural growth in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
A Comparative Guide to Fluorescent Probes for Live Cell Imaging in the Yellow Spectrum
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alternatives to Basic Yellow 57 for dynamic cellular analysis.
This guide provides a comprehensive comparison of superior and well-characterized alternatives to this compound, focusing on both genetically encoded fluorescent proteins and synthetic small-molecule dyes that are optimized for live-cell imaging in the yellow-green spectral range.
Quantitative Comparison of Yellow Spectrum Probes
The performance of a fluorescent probe is defined by several key photophysical parameters. Brightness is a function of the molar extinction coefficient (how efficiently the molecule absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability determines how long a signal can be observed before the fluorophore is irreversibly bleached. Low cytotoxicity is paramount for meaningful long-term studies. The table below summarizes these critical metrics for a selection of popular alternatives.
| Probe Name | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Key Features |
| This compound | Small Molecule | ~384[2] | Not specified | Not specified | Not specified | Not specified | Primarily a cosmetic/textile dye; not optimized for microscopy.[1][2] |
| mGold2s | Fluorescent Protein | 517[5] | 529[5] | 114,000 | 0.74 | 84,360 | Excellent photostability; low cytotoxicity.[5][6] |
| mGold2t | Fluorescent Protein | 515[5] | 527[5] | 117,000 | 0.69 | 80,730 | Excellent photostability; slightly faster maturation than mGold2s.[5][6] |
| mVenus | Fluorescent Protein | 515[5] | 528 | 92,200 | 0.57 | 52,554 | Bright, fast maturing, but prone to photobleaching.[5] |
| mCitrine | Fluorescent Protein | 516[4] | 529[4] | 77,000 | 0.76 | 58,520 | Good brightness and acid resistance.[4][7][8] |
| Rhodamine 123 | Small Molecule | 505-511[9][10][11] | 529-534[9][11] | ~86,000[9] | ~0.90[10][12] | ~77,400 | Cell-permeant; accumulates in active mitochondria based on membrane potential.[11][13][14] |
| Acridine Orange | Small Molecule | 490 (DNA)[15] | 520 (DNA)[15] | ~27,000[15][16] | ~0.20[16] | ~5,400 | Cell-permeant; stains DNA green and RNA/acidic organelles red/orange.[15][17] |
| LysoTracker Yellow HCK-123 | Small Molecule | 465[9][18][19] | 535[9][18][19] | Not specified | Not specified | Not specified | Cell-permeant; selectively accumulates in acidic organelles like lysosomes.[9][18][20] |
| SYTOX Green | Small Molecule | 504[21] | 523[21] | ~6,700 (free)[22] | >0.5 (bound) | >3,350 (bound) | Impermeant to live cells; excellent dead cell stain with >500-fold fluorescence enhancement upon binding nucleic acids.[21][23] |
Note: Photophysical properties can vary depending on the solvent, pH, and binding state (e.g., bound to nucleic acids or proteins). Data is compiled from multiple sources and should be used as a comparative guide.
Visualizing Experimental and Signaling Pathways
Effective live-cell imaging relies on a systematic workflow and a clear understanding of the biological processes under investigation. The following diagrams, generated using Graphviz, illustrate a typical experimental pipeline and a common signaling application for yellow fluorescent probes.
References
- 1. macschem.us [macschem.us]
- 2. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. zhishangbio.com [zhishangbio.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. LysoTracker Yellow HCK 123 | Fluorescent Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. Extinction Coefficient [Acridine Orange] | AAT Bioquest [aatbio.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. omlc.org [omlc.org]
- 13. LysoTracker | AAT Bioquest [aatbio.com]
- 14. hek293.com [hek293.com]
- 15. Acridine Orange | AAT Bioquest [aatbio.com]
- 16. omlc.org [omlc.org]
- 17. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 18. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]
- 19. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Contact Us | Invitrogen™ [thermofisher.com]
- 20. targetmol.cn [targetmol.cn]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. researchgate.net [researchgate.net]
- 23. Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Thioflavin S vs. Basic Yellow 57: A Comparative Guide for Amyloid Plaque Detection
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease research, the accurate detection of amyloid plaques is a critical experimental step. Thioflavin S has long been a gold-standard fluorescent dye for this purpose. This guide provides a comprehensive comparison of Thioflavin S with Basic Yellow 57, an alternative fluorescent compound, for the detection of amyloid-β (Aβ) plaques.
While Thioflavin S is a well-established and extensively validated tool for identifying the characteristic β-sheet structures of amyloid fibrils, this compound is primarily recognized for its application in the cosmetics industry as a hair dye.[1][2][3] Although this compound possesses fluorescent properties and sees use in general biological staining, its efficacy and specificity for amyloid plaque detection are not documented in scientific literature. This comparison, therefore, contrasts a proven methodology with a compound of unknown utility in this specific context.
Quantitative Data Presentation
The following table summarizes the known chemical and fluorescent properties of Thioflavin S and this compound. The data for Thioflavin S are directly relevant to its application in amyloid detection, whereas the data for this compound are derived from its use in other fields.
| Property | Thioflavin S | This compound |
| Chemical Class | Benzothiazole dye | Monoazo dye[2][4] |
| Molecular Formula | C₁₇H₁₉ClN₂S[5] | C₁₉H₂₂ClN₅O[4][6] |
| Molecular Weight | 318.86 g/mol [5][7] | 371.87 g/mol [1][6] |
| Excitation Max. | ~385 nm (unbound), ~450 nm (bound to amyloid)[8] | 384 nm[1] |
| Emission Max. | ~445 nm (unbound), ~482 nm (bound to amyloid)[8] | Not specified for amyloid binding |
| Mechanism of Action | Intercalates within β-sheet structures of amyloid fibrils, leading to restricted rotation and enhanced fluorescence.[7][8][9] | Binds to keratin (B1170402) proteins in hair; in biological research, it can bind to DNA and RNA.[1][10] Its mechanism for binding other biological structures is not well-defined for amyloid plaques. |
| Primary Application | Histological staining of amyloid plaques and other protein aggregates.[7][11][12] | Hair dye,[1][3] textile dye, and general biological stain for fluorescence microscopy.[1][10] |
Mechanism of Action and Performance
Thioflavin S operates on a well-understood principle. As an anionic dye, it exhibits weak fluorescence in solution. However, upon binding to the β-sheet-rich structures characteristic of amyloid fibrils, the molecule's rotational freedom is restricted.[7] This conformational constraint leads to a significant enhancement of its fluorescence quantum yield, resulting in the bright green fluorescence that is a hallmark of amyloid plaque visualization.[5] This specific interaction with the amyloid structure provides a high signal-to-noise ratio, making it a reliable tool for identifying these pathological hallmarks.[13]
This compound , a cationic azo dye, functions differently. Its primary documented use is in cosmetics, where it binds to anionic sites on keratin in hair.[1] While it is used in fluorescence microscopy and can stain cell nuclei by interacting with nucleic acids,[10] there is no evidence in the scientific literature to suggest it specifically binds to amyloid plaques or that its fluorescence is enhanced in a manner comparable to Thioflavin S upon such binding. Its chemical structure, a monoazo compound,[2][4] is not typically associated with specific amyloid β-sheet binding.
Experimental Protocols
A validated and widely used protocol for amyloid plaque staining with Thioflavin S is provided below. Due to the lack of evidence for its use in this application, a corresponding protocol for this compound cannot be provided.
Thioflavin S Staining Protocol for Paraffin-Embedded Brain Sections
This protocol is adapted from established methods for staining formalin-fixed, paraffin-embedded brain tissue.
Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%, 50%)
-
Distilled water
-
1% aqueous Thioflavin S solution (filtered before use)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene for 5 minutes (repeat once).
-
Immerse in 100% ethanol for 3 minutes.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 80% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Immerse in 50% ethanol for 3 minutes.
-
Rinse in distilled water for 3 minutes (repeat once).
-
-
Staining:
-
Incubate sections in filtered 1% aqueous Thioflavin S solution for 8 minutes at room temperature. Protect from light.
-
-
Differentiation and Washing:
-
Wash slides twice in 80% ethanol for 3 minutes each.
-
Wash in 95% ethanol for 3 minutes.
-
Rinse with three changes of distilled water.
-
-
Mounting:
-
Coverslip with an aqueous mounting medium.
-
Allow slides to dry in the dark overnight.
-
-
Visualization:
-
Examine sections using a fluorescence microscope with appropriate filters for green fluorescence. Amyloid plaques will appear bright green.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for amyloid plaque detection.
Caption: Chemical structures of Thioflavin S and this compound.
Caption: Experimental workflow for Thioflavin S staining.
Conclusion
For the detection and visualization of amyloid plaques, Thioflavin S remains the superior and scientifically validated choice over this compound. Its mechanism of fluorescence enhancement upon binding to β-sheet structures is well-characterized, leading to high specificity and a strong signal. Numerous established protocols support its use in diverse experimental settings.
In contrast, This compound lacks any documented application or validation for amyloid plaque detection. While it is a fluorescent dye, its known binding targets (keratin, nucleic acids) and chemical structure do not suggest a specific affinity for amyloid fibrils. Therefore, for researchers requiring reliable and reproducible amyloid plaque staining, Thioflavin S is the recommended reagent. Future investigations into novel fluorescent probes for amyloid detection should focus on compounds with a clear rationale for β-sheet binding and undergo rigorous validation against established standards like Thioflavin S.
References
- 1. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. cir-safety.org [cir-safety.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. This compound | 68391-31-1 [chemicalbook.com]
- 7. Thioflavin - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zhishangbio.com [zhishangbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basic Yellow 57: Unveiling its Fluorescent Profile
Photophysical Properties: A Comparative Overview
Brightness, a key parameter for a fluorophore's utility, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While the molar extinction coefficient for Basic Yellow 57 is known, its quantum yield has not been documented in publicly accessible resources. The following table summarizes the photophysical properties of this compound alongside a selection of other common fluorescent dyes to provide a comparative context.
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 25,000[1] | Not available | Not available | ~384-450[1] | Not available |
| Fluorescein (in 0.1 M NaOH) | 71,000[2] | 0.94[2] | 66,740 | 495 | 519[2] |
| Rhodamine B (in basic ethanol) | 116,000[2] | 0.65 | 75,400 | 545 | 566 |
| Eosin Y (in basic ethanol) | Not available | 0.67 | Not available | 526 | 544 |
| Alexa Fluor 488 | 71,000[2] | 0.92[1] | 65,320 | 495[2] | 519[2] |
| Alexa Fluor 546 | 104,000[2] | 0.96[2] | 99,840 | 556[2] | 573[2] |
| Cy5 | 250,000[2] | 0.40[2] | 100,000 | 649[2] | 670[2] |
Note: The brightness of a fluorophore is a critical parameter for assessing its performance in applications requiring high sensitivity. It is directly proportional to the number of photons a molecule can emit under given excitation conditions.
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It can be determined using either absolute or relative methods. The relative method, which is more common, involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Relative Method Protocol
This protocol outlines the steps to determine the relative fluorescence quantum yield of a sample, such as this compound, using a reference standard.
1. Selection of a Standard: Choose a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, with an absorption maximum around 384-450 nm, a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
2. Preparation of Solutions:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement of Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
4. Measurement of Fluorescence Emission:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
5. Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for each plot.
6. Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
Figure 1. Workflow for the determination of relative fluorescence quantum yield.
Logical Framework for Dye Comparison
The selection of an appropriate fluorescent dye for a specific application depends on a variety of factors beyond just its intrinsic brightness. The following diagram illustrates the logical considerations involved in this process.
Figure 2. Decision-making process for fluorescent dye selection.
References
A Comparative Analysis of Basic Yellow 57 and Hoechst Stains for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established Hoechst stains (Hoechst 33342 and Hoechst 33258) and the lesser-known compound, Basic Yellow 57, in the context of cellular staining and fluorescence analysis. While Hoechst stains are a cornerstone of cell biology research, information regarding the application of this compound for similar purposes is sparse. This guide summarizes the available data for both, highlighting the established performance of Hoechst stains and the current knowledge gaps for this compound, thereby providing a framework for its potential evaluation as a cellular imaging agent.
Overview and Staining Mechanism
Hoechst Stains:
Hoechst stains are a family of blue fluorescent dyes that bind specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] This binding is non-intercalating and occurs in both live and fixed cells.[1] The fluorescence of Hoechst stains is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio.[1][2] The two most common variants are Hoechst 33342 and Hoechst 33258. Hoechst 33342 is more cell-permeant due to a lipophilic ethyl group, making it ideal for staining living cells.[2]
This compound:
This compound is a monoazo dye primarily used in the cosmetics industry as a hair colorant.[3][4] While its use as a biological stain is mentioned, detailed mechanisms and protocols are not well-documented in scientific literature.[3][5] It is suggested that as a cationic dye, it may interact with negatively charged molecules within the cell, such as nucleic acids, through electrostatic interactions or embedding.[6] Its fluorescent properties are acknowledged, but its specificity for cellular components like the nucleus has not been extensively characterized.[3]
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the staining performance of this compound with Hoechst stains is challenging due to the lack of published data for this compound in a cellular imaging context. The following tables summarize the available physicochemical and performance data for both.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | Hoechst 33342 | Hoechst 33258 |
| CAS Number | 68391-31-1[7] | 23491-52-3[2] | 23491-45-4[8] |
| Molecular Formula | C₁₉H₂₂ClN₅O[7] | C₂₇H₂₈N₆O·3HCl[2] | C₂₅H₂₄N₆O·3HCl[8] |
| Molecular Weight | 371.87 g/mol [3] | 533.88 g/mol (free base) | 453.9 g/mol (free base) |
| Excitation Max (λex) | ~384 nm or 425 nm[3] | ~350 nm (DNA-bound)[2] | ~352 nm (DNA-bound)[8] |
| Emission Max (λem) | Not specified for cellular staining | ~461 nm (DNA-bound)[2] | ~461 nm (DNA-bound)[8] |
| Quantum Yield (Φ) | Not reported for cellular staining | Not specified | 0.034 (in water)[8][9] |
| Solubility | Water soluble[3] | Soluble in water | Soluble in water |
Table 2: Performance in Cellular Applications
| Feature | This compound | Hoechst 33342 | Hoechst 33258 |
| Cell Permeability | Not characterized | High, suitable for live cells[2] | Lower, better for fixed/permeabilized cells |
| Binding Specificity | Unknown in cells | DNA minor groove (A-T rich)[1] | DNA minor groove (A-T rich) |
| Photostability | Not characterized for microscopy | Moderate, subject to phototoxicity with prolonged exposure[10][11] | Generally considered photostable for standard imaging |
| Cytotoxicity | Induces DNA fragmentation in keratinocytes at high concentrations[12][13] | Low at typical working concentrations, but can be toxic and mutagenic at higher concentrations or with prolonged exposure[14][15][16] | Generally low cytotoxicity[1] |
Experimental Protocols
Detailed and validated protocols for using this compound as a fluorescent stain in cell biology are not currently available in the published literature. Below are established protocols for Hoechst stains, which can serve as a reference.
Hoechst 33342 Staining Protocol for Live Cells
-
Prepare Staining Solution: Prepare a stock solution of Hoechst 33342 in deionized water or DMSO at 1 to 10 mg/mL. Dilute the stock solution in an appropriate cell culture medium or buffer (e.g., PBS) to a final working concentration of 0.5 to 5 µg/mL.
-
Cell Staining: Remove the culture medium from the cells and add the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells for 5 to 30 minutes at 37°C, protected from light.
-
Washing (Optional): The wash step is often not necessary due to the low fluorescence of the unbound dye. However, for reduced background, cells can be washed with fresh culture medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope with a standard DAPI filter set (e.g., excitation ~350 nm, emission ~460 nm).
Hoechst 33258 Staining Protocol for Fixed Cells
-
Cell Fixation: Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization (Optional but Recommended): Permeabilize the cells with a detergent such as 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes to ensure the dye can enter the nucleus.
-
Washing: Wash the cells two to three times with PBS.
-
Prepare Staining Solution: Prepare a stock solution of Hoechst 33258 in deionized water or DMSO at 1 to 10 mg/mL. Dilute the stock solution in PBS to a final working concentration of 0.1 to 1 µg/mL.
-
Cell Staining: Add the Hoechst 33258 staining solution to the fixed and permeabilized cells.
-
Incubation: Incubate for 5 to 15 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope with a DAPI filter set.
Mandatory Visualizations
Experimental Workflow for Evaluating a Novel Fluorescent Stain
The following diagram illustrates a generalized workflow for characterizing a new fluorescent stain like this compound for cellular imaging applications.
Caption: A logical workflow for the evaluation of a novel fluorescent cell stain.
Hoechst Staining Mechanism and Cellular Uptake
This diagram illustrates the mechanism of Hoechst stain binding to DNA and the difference in cell permeability between the two common variants.
Caption: Differential cell permeability and nuclear staining mechanism of Hoechst dyes.
Conclusion
Hoechst stains remain the gold standard for blue fluorescent nuclear counterstaining in both live and fixed cells due to their high specificity for DNA, significant fluorescence enhancement upon binding, and well-characterized performance. Variants like Hoechst 33342 are particularly valuable for live-cell imaging.
This compound, while possessing fluorescent properties, is not an established or characterized stain for cellular imaging in a research setting. Its primary application is in the cosmetics industry. Significant research would be required to determine its suitability for fluorescence microscopy or flow cytometry, including characterization of its spectral properties in a cellular environment, binding specificity, optimal staining conditions, photostability, and cytotoxicity at relevant concentrations. Researchers interested in exploring this compound as a cellular stain should undertake a systematic evaluation following a workflow similar to the one outlined above. Until such data is available, Hoechst stains are the recommended and reliable choice for nuclear staining applications.
References
- 1. mdpi.com [mdpi.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. macschem.us [macschem.us]
- 6. zhishangbio.com [zhishangbio.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Hoechst 33258 *CAS 23491-45-4* | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 14. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is Hoechst cytotoxic? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Validation of Basic Yellow 57 for Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Basic Yellow 57, a cationic azo dye, for potential use as a fluorescent stain in flow cytometry. While not a conventional fluorophore for this application, its properties suggest it may be a viable candidate for specific assays. This document outlines a proposed protocol for its validation and compares its known characteristics to established fluorescent dyes.
Performance Comparison
A direct quantitative comparison of this compound with standard flow cytometry dyes is challenging due to the limited availability of performance data for this specific application. However, we can draw comparisons based on its chemical class and known properties against commonly used alternatives.
| Feature | This compound (Predicted/Inferred) | Phycoerythrin (PE) | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 |
| Chemical Class | Cationic Pyrazolone Azo Dye | Phycobiliprotein | Fluorescein Derivative | Sulfonated Coumarin Derivative |
| Molecular Weight | ~371.9 g/mol [1] | ~240 kDa | ~489 g/mol | ~643 g/mol |
| Excitation Max. | ~420-450 nm | 496, 564 nm | 495 nm | 495 nm |
| Emission Max. | Unknown (predicted in yellow spectrum) | 578 nm | 519 nm | 519 nm |
| Quantum Yield | Unknown (Azo dyes can have high QY)[2] | 0.98 | 0.92 | 0.92 |
| Photostability | Moderate (Azo dyes vary)[1] | Low | Moderate | High |
| Brightness | Unknown | Very High | High | Very High |
| Cytotoxicity | Potential DNA damage at high concentrations[3][4] | Low | Low | Low |
| Cell Permeability | Potentially membrane-permeable (cationic small molecule) | No | No | No |
Experimental Protocols
The following is a proposed protocol for the validation of this compound for intracellular staining in flow cytometry. This protocol is adapted from standard methods for small molecule dyes and should be optimized for the specific cell type and application.
Proposed Protocol for Intracellular Staining with this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Cells in suspension
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
Fixation: Add 1 mL of Fixation Buffer to the cell suspension. Incubate for 15-20 minutes at room temperature.
-
Washing after Fixation: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in Staining Buffer. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Centrifuge the permeabilized cells and resuspend the pellet in the this compound working solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing after Staining: Centrifuge the stained cells and wash twice with Staining Buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in Staining Buffer and acquire data on a flow cytometer equipped with a violet (e.g., 405 nm) or blue (e.g., 488 nm) laser.
Controls:
-
Unstained Cells: To determine the level of autofluorescence.
-
Cells stained with a known viability dye: To assess any potential cytotoxic effects of this compound at the tested concentrations.
-
Cells stained with a reference yellow dye (e.g., PE or FITC): For a direct comparison of signal intensity and spectral overlap.
Visualizations
Experimental Workflow for this compound Staining
Caption: Proposed workflow for intracellular staining with this compound.
Logical Comparison of Dye Characteristics
Caption: Comparison of key characteristics of different dye types.
References
Unveiling the Off-Target Interactions of Basic Yellow 57: A Guide to Assessing Cellular Cross-Reactivity
For Immediate Release
[City, State] – [Date] – Basic Yellow 57, a cationic azo dye prevalent in cosmetic hair coloring products and utilized as a biological stain, is known to interact with keratin (B1170402) in hair and nucleic acids in cellular staining. However, growing evidence of its potential to induce cellular stress and DNA damage necessitates a deeper understanding of its broader interactions with other cellular components. This guide provides a comparative analysis of this compound's known interactions and outlines experimental protocols for researchers, scientists, and drug development professionals to assess its cross-reactivity with unintended cellular targets. A comprehensive evaluation of off-target binding is crucial for a complete safety and efficacy profile of any bioactive compound.
Known Cellular Interactions and Toxicological Profile
This compound functions as a hair colorant by penetrating the hair shaft and binding to keratin proteins.[1] In a research context, its fluorescent properties are leveraged for staining cells and microorganisms, where it is understood to interact with DNA and RNA. While generally considered to have low dermal absorption, studies have indicated that this compound can induce DNA fragmentation in human keratinocytes.[2] This genotoxic potential highlights the importance of investigating its interactions beyond its intended targets.
Animal studies have provided further toxicological data, although a complete picture of its off-target effects at the molecular level is still emerging. The available data on the systemic effects of this compound are summarized below.
| Toxicological Endpoint | Organism | Dosage/Concentration | Observed Effects | Reference |
| Acute Dermal Toxicity (LD50) | Rat | >2000 mg/kg bw | Not irritating | [1] |
| Acute Oral Toxicity (LD50) | Mouse | 2350 mg/kg bw | No adverse effects noted | [1] |
| Subchronic Oral Toxicity (90-day) | Rat | 100 mg/kg bw/d (LOAEL) | Dose-related effects on red blood cell turnover, increased extramedullary hemopoiesis, splenic terminal congestion. | [3][4] |
| Subchronic Oral Toxicity (13-week) | Rat | 20 mg/kg bw/d (NOAEL) | No treatment-related effects observed. | [3] |
| Genotoxicity (in vitro) | Human Keratinocytes | 100 µg/ml | Significant induction of DNA fragmentation. | [2] |
| Genotoxicity (in vitro) | Chinese Hamster V79 Cells | up to 2000 µg/ml | Not clastogenic in micronucleus test. | [3] |
| Genotoxicity (in vivo) | Mouse | up to 1000 mg/kg bw | Not clastogenic or aneugenic in erythrocyte micronucleus test. | [3] |
Assessing Cross-Reactivity with Cellular Components: Experimental Protocols
To thoroughly investigate the cross-reactivity of this compound, a multi-pronged approach employing biophysical and proteomic techniques is recommended. The following are detailed methodologies for key experiments.
Fluorescence Spectroscopy for Detecting Protein Binding
This method assesses the binding of this compound to a panel of representative cellular proteins by monitoring changes in the dye's fluorescence or the intrinsic fluorescence of the proteins (e.g., tryptophan).
a. Materials:
-
This compound (≥95% purity)
-
Panel of purified cellular proteins (e.g., Human Serum Albumin, Histones, representative enzymes from key cellular pathways)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
b. Protocol:
-
Prepare a stock solution of this compound in PBS.
-
Prepare stock solutions of each purified protein in PBS.
-
Determine the optimal excitation wavelength and record the emission spectrum of this compound in PBS.
-
For each protein, titrate increasing concentrations of this compound into a fixed concentration of the protein solution in a quartz cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes at room temperature.
-
Record the fluorescence emission spectrum.
-
Monitor for changes in fluorescence intensity, and shifts in the emission maximum.
-
Calculate the binding constant (Kd) by fitting the changes in fluorescence to a suitable binding model.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and cellular macromolecules.[5][6][7][8][9]
a. Materials:
-
This compound (≥95% purity)
-
Purified cellular proteins or DNA/RNA oligonucleotides
-
Matching buffer (e.g., PBS, pH 7.4) for both the dye and the macromolecule
-
Isothermal Titration Calorimeter
b. Protocol:
-
Prepare a solution of the target macromolecule (e.g., 10 µM) in the sample cell.
-
Prepare a solution of this compound (e.g., 100 µM) in the injection syringe, using the exact same buffer.
-
Perform a series of injections of the this compound solution into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat changes and plot them against the molar ratio of the dye to the macromolecule.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Cellular Pull-Down Assay with Immobilized this compound
This proteomic approach aims to identify cellular proteins that bind to this compound from a complex cell lysate.[10][11][12]
a. Materials:
-
This compound chemically modified with a linker for immobilization (e.g., with a terminal amine or carboxyl group)
-
Affinity chromatography beads (e.g., NHS-activated sepharose)
-
Cell line of interest (e.g., human keratinocytes)
-
Cell lysis buffer
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry facility
b. Protocol:
-
Immobilize the modified this compound onto the affinity beads according to the manufacturer's protocol.
-
Prepare a cell lysate from the chosen cell line.
-
Incubate the immobilized this compound beads with the cell lysate to allow for binding of interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using SDS-PAGE followed by Western blotting with antibodies against candidate proteins or by mass spectrometry for a global identification of interacting partners.
Visualizing Experimental Workflows and Potential Cellular Effects
To aid in the conceptualization of these experimental approaches and their potential findings, the following diagrams are provided.
Caption: Workflow for identifying off-target interactions.
Caption: Potential pathways affected by this compound.
Conclusion
While this compound has established applications, a thorough investigation into its cross-reactivity with unintended cellular components is warranted, particularly in light of its observed genotoxic effects. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the off-target binding profile of this compound. The resulting data will be invaluable for a more complete risk assessment and for informing the development of safer alternatives in both cosmetic and research applications. By employing these methodologies, the scientific community can build a more comprehensive understanding of the molecular interactions of this widely used dye.
References
- 1. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basic Yellow 57 and Natural Staining Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic dye Basic Yellow 57 and commonly used natural staining alternatives. The following sections detail their staining efficacy, experimental protocols, and toxicological profiles to assist researchers in selecting the appropriate staining agent for their specific applications.
Comparative Efficacy and Properties
The selection of a suitable stain is critical for achieving clear and reliable results in histological and cytological studies. This section compares the key properties of this compound with those of popular natural dyes: henna, turmeric, and beetroot.
| Property | This compound | Henna (Lawsonia inermis) | Turmeric (Curcuma longa) | Beetroot (Beta vulgaris) |
| Chemical Class | Monoazo Dye | Naphthoquinone (Lawsone) | Curcuminoid (Curcumin) | Betalain (Betanin) |
| Color Imparted | Bright Yellow[1] | Reddish-brown to brown[2] | Yellow to yellowish-orange[3] | Purplish-red[1] |
| Staining Mechanism | Electrostatic binding to anionic sites of substrates like keratin.[4] | Ionic interactions and high reactivity of lawsone towards amino acids.[2] | Lipophilic interaction and potential hydrogen bonding; acts as an acidic dye.[5][6] | Slightly acidic nature of betalain pigments allows staining of basic tissue structures.[7] |
| Solubility | Water soluble (4.75 g/L at 28°C).[4] | Soluble in hot water and ethanol (B145695).[8] | Soluble in alcohol; not water soluble.[5] | Soluble in water.[7] |
| Reported Applications | Hair dye, biological stain for cells and tissues, tracer dye.[1][4] | Histological stain for cytoplasm, keratin, and collagen; cosmetic dye.[2] | Histological stain for cytoplasm, collagen, muscle, and red blood cells.[3] | Histological stain for nuclei and cytoplasm; food colorant.[1][7] |
| Staining Time | Dependent on protocol, typically short. | 10 minutes or more, depending on the protocol.[8] | Variable, can be effective in minutes. | 30 minutes to 1 hour.[9] |
| Mordant Requirement | Not typically required. | Can be used with or without a mordant; mordants can sometimes reduce staining quality.[2] | Not typically required. | Mordant (e.g., vinegar) can enhance staining.[1] |
| Toxicity Profile | Not genotoxic in Ames tests, but some equivocal positive results in other assays.[10] Can induce DNA fragmentation in human keratinocytes.[11][12] | Generally considered non-toxic and hypoallergenic.[13] | Non-toxic and has been investigated for therapeutic properties.[5] | Non-toxic, a common food product.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are standardized protocols for histological staining using this compound and a representative natural alternative, Turmeric.
This compound Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 5-10 minutes (repeat twice).
-
Transfer slides to 100% ethanol for 3-5 minutes.
-
Hydrate through descending grades of ethanol (95%, 80%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1% (w/v) aqueous solution of this compound.
-
Immerse slides in the this compound staining solution for 5-15 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in Xylene for 5 minutes (repeat twice).
-
Mount with a resinous mounting medium.
-
Turmeric (Curcumin) Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 5-10 minutes (repeat twice).
-
Transfer slides to 100% ethanol for 3-5 minutes.
-
Hydrate through descending grades of ethanol (95%, 80%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the staining solution by dissolving 20-25 grams of turmeric powder in 100 ml of 70% ethanol.
-
Centrifuge the solution at 3000 rpm for 5 minutes and collect the supernatant.
-
Immerse slides in the turmeric extract solution for 10-20 minutes.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in Xylene for 5 minutes (repeat twice).
-
Mount with a resinous mounting medium.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Staining
The following diagram illustrates a typical workflow for comparing the efficacy of different staining agents.
References
- 1. er-journal.com [er-journal.com]
- 2. ejmjih.com [ejmjih.com]
- 3. Curcuma longa extract – Haldi: A safe, eco-friendly natural cytoplasmic stain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 68391-31-1 | Benchchem [benchchem.com]
- 5. Turmeric tissue staining for histology and bioimaging Labconscious® [labconscious.com]
- 6. jcdr.net [jcdr.net]
- 7. Spectrophotometry, Physiochemical Properties, and Histological Staining Potential of Aqueous and Ethanol Extracts of Beetroot on Various Tissues of an Albino Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
- 11. scilit.com [scilit.com]
- 12. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 13. A review of history, properties, classification, applications and challenges of natural and synthetic dyes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Landscapes: A Comparative Guide to Basic Yellow 57 and Alternative Stains for Morphological Analysis
For researchers, scientists, and drug development professionals, the precise visualization of cellular morphology is paramount to understanding cellular health, function, and response to various stimuli. While a plethora of fluorescent dyes are available for this purpose, a thorough understanding of their individual characteristics and potential impacts on cell structure is crucial for accurate data interpretation. This guide provides a comprehensive comparison of Basic Yellow 57, a compound with known toxicological effects, against established fluorescent stains for cellular morphology analysis.
This document delves into the known properties of this compound and contrasts them with widely-used, well-characterized alternatives. By presenting available data on toxicity, staining mechanisms, and experimental considerations, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
I. Comparative Analysis of Staining Agents
The selection of a fluorescent dye should be guided by its specificity, photostability, and minimal impact on cellular physiology. The following tables summarize the key characteristics of this compound and compare them with common alternative stains for nuclear and mitochondrial morphology.
Table 1: General Properties and Cytotoxicity
| Feature | This compound | Hoechst 33342 | MitoTracker™ Green FM |
| Primary Application | Hair dye, with limited use in research for staining biological specimens.[1] | Live and fixed cell nuclear staining.[2][3] | Live cell mitochondrial staining.[4] |
| Binding Target | Interacts with keratin (B1170402) proteins; cellular binding mechanism not well-defined.[1] | A-T rich regions of dsDNA in the minor groove.[3] | Mitochondrial proteins, independent of membrane potential.[4] |
| Reported Cytotoxicity | Dose-dependent toxicity, including DNA fragmentation and effects on red blood cell turnover.[1][5][6][7] | Generally low cytotoxicity, though can induce apoptosis at higher concentrations or with prolonged exposure.[8] | Relatively low cytotoxicity, but can be sensitive to oxidative stress.[4] |
| Cell Permeability | Cell-permeant.[7] | Highly cell-permeant.[8] | Cell-permeant.[4] |
Table 2: Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | ~384[1] | Not specified for cellular staining | Yellow |
| Hoechst 33342 | ~350 | ~461 | Blue |
| MitoTracker™ Green FM | ~490 | ~516 | Green |
II. Correlating Staining with Cellular Morphology: A Critical Perspective
While this compound can impart a yellow fluorescence, its use as a specific stain for detailed morphological analysis is not well-documented in scientific literature. The primary body of research on this compound focuses on its toxicological profile as a cosmetic ingredient.[1][7][9][10][11]
This compound and Morphological Alterations:
Studies on human keratinocytes have shown that this compound can induce DNA fragmentation.[5][6] This genotoxic effect is a hallmark of apoptosis, a programmed cell death pathway characterized by distinct morphological changes, including:
-
Cell Shrinkage and Rounding: Loss of cell volume and adherence.
-
Nuclear Condensation (Pyknosis): Compaction of chromatin.
-
Nuclear Fragmentation (Karyorrhexis): The nucleus breaks into several discrete bodies.
-
Blebbing: The formation of apoptotic bodies from the cell membrane.
Therefore, it is plausible that staining with this compound, particularly at concentrations that elicit a toxic response, would be correlated with these apoptotic morphologies. However, without specific studies focusing on its use as a morphological stain, it is difficult to decouple the staining pattern from the induction of cell death. Researchers should be aware that any observed morphological changes could be a direct result of the dye's toxicity rather than a neutral visualization of pre-existing cellular structures.
Alternatives for Reliable Morphological Assessment:
In contrast, dyes like Hoechst and MitoTracker™ have been extensively validated for morphological studies.
-
Hoechst 33342: Is a widely used nuclear counterstain that allows for the clear visualization of nuclear morphology, including chromatin condensation and fragmentation, which are key indicators of apoptosis.[2][3][12] Its low cytotoxicity at working concentrations makes it suitable for live-cell imaging of nuclear dynamics.[8]
-
MitoTracker™ Dyes: These dyes are instrumental in assessing mitochondrial morphology, which is a dynamic indicator of cellular health. Mitochondrial networks can appear as elongated and interconnected tubules in healthy cells, while stress or apoptosis can lead to mitochondrial fragmentation.[4][5][6][13][14]
III. Experimental Protocols
Due to the lack of established protocols for using this compound as a cellular stain for microscopy, the following is a hypothetical starting point for researchers wishing to investigate its properties. This protocol is based on general principles of fluorescent staining and should be optimized for specific cell types and experimental conditions.
Hypothetical Protocol for this compound Staining
1. Reagent Preparation:
- Prepare a 1 mg/mL stock solution of this compound in sterile DMSO or water.
- Further dilute the stock solution in a serum-free culture medium to achieve a working concentration range (e.g., 1-100 µg/mL). Note: Toxicity has been observed at concentrations of 100 µg/mL.[5][6]
2. Cell Staining:
- Culture cells on a suitable imaging dish or slide.
- Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells twice with pre-warmed PBS or a complete culture medium.
- Add fresh, pre-warmed culture medium to the cells for imaging.
3. Imaging:
- Visualize the cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence (e.g., excitation around 384 nm).
Established Protocol for Hoechst 33342 Nuclear Staining
1. Reagent Preparation:
- Prepare a 1 mg/mL stock solution of Hoechst 33342 in sterile water.
- Dilute the stock solution in a complete culture medium to a final working concentration of 1 µg/mL.[8]
2. Cell Staining:
- Remove the culture medium from the cells and replace it with the Hoechst 33342 staining solution.
- Incubate for 5-15 minutes at 37°C, protected from light.
- Washing is not typically required for specific nuclear staining.[8]
3. Imaging:
- Image the cells using a fluorescence microscope with a filter set for blue fluorescence (e.g., excitation ~350 nm, emission ~461 nm).
Established Protocol for MitoTracker™ Green FM Staining
1. Reagent Preparation:
- Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO.
- Dilute the stock solution in a serum-free culture medium to a final working concentration of 20-200 nM.
2. Cell Staining:
- Add the MitoTracker™ Green FM staining solution to the cells and incubate for 15-45 minutes at 37°C.
- Remove the staining solution and replace it with fresh, pre-warmed culture medium.
3. Imaging:
- Image the cells using a fluorescence microscope with a filter set for green fluorescence (e.g., excitation ~490 nm, emission ~516 nm).
IV. Visualizing Experimental Workflows and Cellular Pathways
To aid in the conceptualization of experimental design and the potential cellular effects of these stains, the following diagrams are provided.
V. Conclusion and Recommendations
The selection of an appropriate fluorescent stain is a critical step in the accurate assessment of cellular morphology. While this compound is a fluorescent compound, its documented toxicity and the lack of specific research validating its use as a morphological stain in cell biology present significant challenges. The observed morphological changes upon staining with this compound are likely intertwined with its cytotoxic effects, potentially leading to misinterpretation of cellular health and structure.
For reliable and reproducible analysis of cellular morphology, researchers are strongly encouraged to utilize well-characterized and validated stains such as Hoechst dyes for nuclear visualization and MitoTracker™ probes for mitochondrial analysis. These alternatives offer a wealth of supporting literature, established protocols, and a lower risk of inducing morphological artifacts, thereby ensuring the integrity of experimental findings. When considering a novel or less-characterized dye like this compound, extensive validation and control experiments are necessary to distinguish between its staining properties and its effects on cell physiology.
References
- 1. cir-safety.org [cir-safety.org]
- 2. benchchem.com [benchchem.com]
- 3. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. cir-safety.org [cir-safety.org]
- 8. biotium.com [biotium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of Basic yellow 57 over traditional histological stains
In the landscape of histological analysis, the pursuit of enhanced visualization, quantification, and multiplexing capabilities is perpetual. While traditional stains like Hematoxylin (B73222) and Eosin (B541160) (H&E), Periodic acid-Schiff (PAS), and Masson's Trichrome have long been the cornerstones of histopathology, the advent of fluorescent dyes offers a paradigm shift for researchers, scientists, and drug development professionals. Among these, Basic Yellow 57, a fluorescent dye, presents a compelling case for its adoption, promising a suite of advantages that address the limitations of its conventional counterparts. This guide provides an objective comparison of this compound against traditional histological stains, supported by an understanding of the inherent properties of fluorescent versus chromogenic dyes and detailed experimental protocols.
Unveiling the Fluorescent Advantage: A Comparative Overview
Traditional histological stains rely on the differential absorption of light by chromogenic dyes, yielding the familiar spectrum of colors that have defined pathology for over a century. This compound, in contrast, operates on the principle of fluorescence. It absorbs light at a specific wavelength and emits it at a longer, distinct wavelength. This fundamental difference in mechanism underpins the significant advantages it offers.
Fluorescent staining, in general, provides several powerful advantages in light microscopy. Unlike traditional stains, fluorescent dyes enable the visualization of structures with high specificity and contrast.[1] Key benefits include high sensitivity for detecting minute amounts of biological molecules, the ability to perform multi-color imaging to visualize multiple structures simultaneously, and the potential for quantitative analysis of fluorescence intensity.[1][2][3]
Table 1: Quantitative Comparison of Staining Properties
| Feature | This compound (Fluorescent) | Traditional Stains (H&E, PAS, Trichrome) |
| Detection Method | Fluorescence Emission | Light Absorption |
| Sensitivity | High (potentially pg to ng range) | Moderate to Low (µg range) |
| Quantitative Analysis | High (linear relationship between intensity and concentration) | Low (non-linear and complex) |
| Multiplexing Capability | High (multiple fluorophores with distinct spectra can be used) | Limited (spectral overlap of chromogens restricts co-localization analysis) |
| Photostability | Moderate (subject to photobleaching) | High (generally stable over time) |
| Workflow Complexity | Moderate (requires fluorescence microscope and specific protocols) | Low (compatible with standard brightfield microscopes) |
| Co-localization Analysis | Excellent | Difficult and often inaccurate |
Enhanced Capabilities of this compound
The fluorescent nature of this compound translates into tangible benefits for researchers.
High Sensitivity and Specificity: Fluorescent dyes can be designed to bind to specific molecular targets, allowing for the precise visualization of individual organelles or cell types.[1] This high specificity, coupled with the high signal-to-noise ratio inherent in fluorescence microscopy, enables the detection of low-abundance targets that might be missed with traditional stains.
Quantitative Analysis: A significant limitation of traditional stains is the difficulty in quantifying the staining intensity. The relationship between stain intensity and the concentration of the target molecule is often non-linear. In contrast, the fluorescence intensity of a dye like this compound is directly proportional to the concentration of the bound molecule, allowing for robust quantitative analysis.[4][5][6][7][8] This is invaluable for studies requiring the measurement of protein expression levels or the quantification of specific cellular components.
Multiplexing and Co-localization: The ability to visualize multiple targets within the same tissue section is a powerful tool in understanding complex biological systems. While multiplexing with traditional stains is challenging due to the broad absorption spectra of chromogens, fluorescence microscopy allows for the use of multiple fluorophores with distinct excitation and emission spectra.[9][10][11][12][13] This enables the simultaneous visualization and co-localization of different proteins or structures, providing critical insights into cellular interactions and signaling pathways.
Experimental Protocols
While specific protocols for the histological application of this compound are not widely published, a general protocol for fluorescent staining of tissue sections can be adapted. The following are representative protocols for traditional stains and a putative protocol for this compound.
Protocol 1: this compound Fluorescent Staining (Putative)
This protocol is a generalized procedure for direct fluorescent staining of paraffin-embedded tissue sections and should be optimized for specific tissue types and applications.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 10 minutes each.
- Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse slides in distilled water.
2. Staining:
- Prepare a working solution of this compound (e.g., 1-10 µg/mL in a suitable buffer like PBS). The optimal concentration needs to be determined empirically.
- Apply the this compound solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
3. Washing:
- Rinse the slides gently with the buffer (e.g., PBS) to remove unbound dye.
- Wash the slides twice in the buffer for 5 minutes each.
4. Mounting:
- Mount the coverslip using an anti-fade mounting medium.
5. Visualization:
- Examine the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation max ~425 nm).
Protocol 2: Hematoxylin and Eosin (H&E) Staining
A standard protocol for H&E staining of paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 10 minutes each.
- Immerse slides in 100% ethanol twice for 10 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse in running tap water.
2. Hematoxylin Staining:
- Immerse in Harris' hematoxylin for 5-15 minutes.
- Rinse in running tap water.
- Differentiate in 1% acid alcohol for a few seconds.
- Rinse in running tap water.
- Blue in Scott's tap water substitute for 1-2 minutes.
- Rinse in running tap water.
3. Eosin Staining:
- Immerse in 1% eosin Y for 1-3 minutes.
- Rinse in running tap water.
4. Dehydration and Clearing:
- Immerse in 95% ethanol, followed by two changes of 100% ethanol.
- Immerse in two changes of xylene.
5. Mounting:
- Mount with a resinous mounting medium.
Protocol 3: Periodic Acid-Schiff (PAS) Staining
Used for the demonstration of glycogen, mucins, and basement membranes.
1. Deparaffinization and Rehydration:
- Follow the same procedure as for H&E staining.
2. Oxidation:
- Immerse in 0.5% periodic acid solution for 5 minutes.
- Rinse in distilled water.
3. Schiff Reaction:
- Immerse in Schiff reagent for 15 minutes.
- Wash in lukewarm tap water for 5 minutes to develop the color.
4. Counterstaining:
- Counterstain with hematoxylin for 1 minute.
- Rinse in running tap water.
- Blue in Scott's tap water substitute.
- Rinse in running tap water.
5. Dehydration, Clearing, and Mounting:
- Follow the same procedure as for H&E staining.
Protocol 4: Masson's Trichrome Staining
Used to differentiate collagen from muscle and other tissues.
1. Deparaffinization and Rehydration:
- Follow the same procedure as for H&E staining.
2. Mordanting:
- Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
- Rinse in running tap water until the yellow color disappears.
3. Nuclear Staining:
- Stain in Weigert's iron hematoxylin for 10 minutes.
- Rinse in running tap water.
4. Cytoplasmic and Muscle Staining:
- Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
- Rinse in distilled water.
5. Differentiation and Collagen Staining:
- Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
- Stain in aniline (B41778) blue solution for 5-10 minutes.
6. Dehydration, Clearing, and Mounting:
- Rinse briefly in 1% acetic acid.
- Follow the same dehydration and clearing procedure as for H&E staining.
- Mount with a resinous mounting medium.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow comparing the staining process of this compound with a traditional histological stain.
Caption: Comparative workflow for this compound and traditional staining.
Signaling Pathway Visualization (Hypothetical)
While this compound is a direct dye and does not directly interrogate signaling pathways, its utility in multiplexing allows for the simultaneous visualization of multiple components of a pathway. The following diagram illustrates a hypothetical signaling pathway that could be studied using a panel of fluorescently labeled antibodies in conjunction with a fluorescent counterstain like this compound.
Caption: Hypothetical signaling pathway visualized with multiplex fluorescence.
Conclusion
This compound, as a representative of fluorescent dyes, offers a significant leap forward in histological staining. Its inherent properties enable more sensitive, specific, and quantitative analysis of tissue sections than is possible with traditional chromogenic stains. The ability to perform robust multiplexing opens up new avenues for understanding complex biological processes in situ. While traditional stains will undoubtedly remain valuable for routine pathological diagnosis, the adoption of fluorescent dyes like this compound is poised to become increasingly critical for researchers, scientists, and drug development professionals who require a deeper, more quantitative understanding of tissue architecture and cellular function. The transition to fluorescence-based histology represents a powerful evolution in our ability to visualize and interpret the microscopic world.
References
- 1. quora.com [quora.com]
- 2. Fluorescent Staining Overview | Visikol [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Fluorescence – Keith R. Porter Imaging Facility – UMBC [kpif.umbc.edu]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Frontiers | Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research [frontiersin.org]
- 13. Overview of multiplex immunohistochemistry/immunofluorescence techniques in the era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Spectrofluorometric Comparison of Basic Yellow 57 and Other Yellow Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the spectrofluorometric properties of Basic Yellow 57 against other commonly used yellow dyes, offering a framework for informed dye selection. Due to a lack of comprehensive, publicly available experimental data for this compound, some of its photophysical parameters have been estimated based on its chemical class and available absorbance data.
Introduction to this compound
This compound, also known as C.I. 12719, is a cationic azo dye.[1] Its molecular structure consists of a single azo group (-N=N-) which is responsible for its color.[2] Primarily used as a direct dye in the cosmetics industry for hair coloring, it also finds applications in biological staining and as a tracer dye in chemical experiments due to its fluorescent properties.[3][4] The cationic nature of this compound facilitates its interaction with negatively charged molecules and structures, making it useful for specific labeling applications.[3]
Comparative Spectrofluorometric Analysis
The utility of a fluorescent dye is determined by its key spectrofluorometric parameters: the maximum excitation (λex) and emission (λem) wavelengths, the quantum yield (Φ), and its photostability. An ideal fluorescent dye possesses a high quantum yield, indicating efficient conversion of absorbed light into emitted fluorescence, and high photostability, ensuring signal stability under prolonged illumination.
Below is a comparative summary of these parameters for this compound and other well-characterized yellow dyes. It is important to note that the fluorescence emission, quantum yield, and photostability data for this compound are estimations based on its classification as a cationic azo dye and its reported absorbance characteristics.
| Dye | Dye Class | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Photostability |
| This compound | Cationic Azo | ~384-450[3] | ~530-560 (Estimated) | Low to Moderate (Estimated) | Moderate (Estimated) |
| Fluorescein | Xanthene | 495 | 520 | ~0.93 | Low |
| Rhodamine B | Xanthene | 545 | 566 | ~0.65 | High |
| Eosin Y | Xanthene | 526 | 544 | ~0.67 | Moderate |
| NovaFluor Yellow 570 | Macromolecule-based | 552 | 568 | High (Proprietary) | High |
Note on this compound Data: The excitation maximum for this compound has been reported in the range of 384 nm to 420-450 nm in aqueous solutions.[3] The emission maximum, quantum yield, and photostability are estimations based on the general properties of azo dyes, which often exhibit lower quantum yields and moderate photostability compared to xanthene dyes.
Experimental Protocols
To facilitate a direct and objective comparison of the fluorescence of this compound with other yellow dyes, the following experimental protocols are recommended.
I. Determination of Fluorescence Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for the dyes in a standardized solvent.
Materials:
-
This compound and comparative dyes (e.g., Fluorescein, Rhodamine B, Eosin Y)
-
Spectroscopy-grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each dye (e.g., 1 mg/mL) in the chosen spectroscopy-grade solvent.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 1 µg/mL) of each dye in the same solvent. The absorbance of the working solutions at their absorption maximum should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 550 nm for yellow dyes).
-
Scan a range of excitation wavelengths (e.g., 350-550 nm).
-
The wavelength with the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths starting from λex + 20 nm.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Caption: Workflow for determining excitation and emission maxima.
II. Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a test dye relative to a standard of known quantum yield.
Materials:
-
Test dye and a standard dye with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).
-
Measure the fluorescence emission spectrum for each solution on a spectrofluorometer, using the same excitation wavelength for both the test and standard dyes.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes.
-
Calculate the quantum yield of the test dye (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the test and standard dyes, respectively.
-
ηx and ηst are the refractive indices of the test and standard solutions, respectively (if the solvent is the same, this term is 1).
-
III. Assessment of Photostability
Objective: To evaluate the rate of photobleaching of a dye under continuous illumination.
Materials:
-
Dye solutions of equal concentration
-
Microscope with a fluorescence illumination source and a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of the dye for microscopy (e.g., in solution on a slide or labeling a substrate).
-
Expose the sample to continuous excitation light using the microscope.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂).
Caption: Process for evaluating the photostability of a fluorescent dye.
Summary and Recommendations
The selection of an appropriate yellow fluorescent dye is highly dependent on the specific experimental requirements.
-
For applications requiring high brightness and photostability, newer generation dyes like NovaFluor Yellow 570 or classic robust dyes such as Rhodamine B are excellent choices.
-
Fluorescein , despite its high quantum yield, suffers from poor photostability and pH sensitivity, limiting its use in long-term imaging experiments.
-
Eosin Y offers a balance of moderate brightness and photostability.
This compound , as a cationic azo dye, is likely to exhibit moderate photostability. Its primary advantage may lie in its specific applications, such as hair dyeing and potentially targeted biological staining, where its cationic nature is beneficial. However, for applications demanding high fluorescence output and resistance to photobleaching, other available yellow dyes currently present more characterized and likely superior options.
Further experimental characterization of the spectrofluorometric properties of this compound is necessary to fully ascertain its potential and limitations as a fluorescent probe in research and development. Researchers are encouraged to perform the outlined experimental protocols to determine the precise parameters of this compound in their specific experimental context.
References
Assessing the Specificity of Basic Yellow 57 for DNA/RNA Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a suitable fluorescent dye for the detection and quantification of nucleic acids is a critical decision in molecular biology and diagnostics. While numerous stains are commercially available, the exploration of novel, cost-effective, and specific dyes remains an active area of research. Basic Yellow 57, a cationic azo dye, has been identified as a potential candidate for nucleic acid staining due to its fluorescent properties and its observed localization within the cell nucleus. This guide provides a comparative assessment of this compound against two widely used nucleic acid stains, Ethidium Bromide (EtBr) and SYBR Green I. Due to the limited availability of quantitative data on the nucleic acid binding properties of this compound, this guide also presents detailed experimental protocols to enable researchers to characterize its performance.
Comparative Analysis of Nucleic Acid Stains
A direct quantitative comparison of this compound with established nucleic acid stains is challenging due to the lack of published data on its binding affinity and fluorescence quantum yield with DNA and RNA. The following tables summarize the known properties of Ethidium Bromide and SYBR Green I, and highlight the parameters that need to be experimentally determined for this compound.
Table 1: Physicochemical and Spectral Properties
| Property | This compound | Ethidium Bromide | SYBR Green I |
| Chemical Class | Cationic Azo Dye | Phenanthridinium | Asymmetrical Cyanine |
| Molecular Weight | 371.87 g/mol | 394.31 g/mol | ~509.7 g/mol |
| Absorption Max (λabs) | ~384 nm[1] | 518 nm (intercalated) | 497 nm (bound to DNA)[2] |
| Emission Max (λem) | To be determined | 605 nm (intercalated) | 520 nm (bound to DNA)[2] |
Table 2: Performance Characteristics for Nucleic Acid Binding
| Parameter | This compound | Ethidium Bromide | SYBR Green I |
| Binding Affinity (Kd) for dsDNA | To be determined | ~1.5 µM | Not clearly defined (multi-modal binding) |
| Binding Affinity (Kd) for RNA | To be determined | Binds to dsRNA | Binds to ssDNA and RNA with lower efficiency[2] |
| Fluorescence Quantum Yield (Φ) with dsDNA | To be determined | ~0.15 | ~0.8[3] |
| Fluorescence Quantum Yield (Φ) with RNA | To be determined | ~0.13 | Lower than with dsDNA |
| Fluorescence Enhancement with dsDNA | To be determined | ~20-30 fold | >1000 fold[4] |
| Specificity for DNA vs. RNA | To be determined | Binds to both | Preferentially binds to dsDNA[2] |
Experimental Protocols for Characterizing this compound
To address the knowledge gap regarding the nucleic acid binding properties of this compound, the following experimental protocols are proposed.
Protocol 1: Determination of Spectral Properties of this compound with DNA and RNA
Objective: To determine the excitation and emission maxima of this compound in the presence of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA.
Materials:
-
This compound
-
Calf thymus DNA (dsDNA)
-
OliGreen ssDNA Quantitation Kit (or equivalent ssDNA standard)
-
RiboGreen RNA Quantitation Kit (or equivalent RNA standard)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of dsDNA, ssDNA, and RNA in TE buffer.
-
In a quartz cuvette, mix the this compound working solution with the dsDNA solution.
-
Scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).
-
Using the determined λex, scan the emission spectrum to find the emission maximum (λem).
-
Repeat steps 3-5 for ssDNA and RNA.
Protocol 2: Determination of Binding Affinity (Kd) by Fluorescence Titration
Objective: To determine the dissociation constant (Kd) of this compound for dsDNA and RNA.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a fixed concentration of this compound in TE buffer.
-
Sequentially add increasing concentrations of dsDNA to the dye solution.
-
After each addition, record the fluorescence intensity at the predetermined λem.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd.
-
Repeat the titration with RNA to determine its Kd.
Protocol 3: Determination of Fluorescence Quantum Yield (Φ)
Objective: To determine the fluorescence quantum yield of this compound when bound to dsDNA and RNA.
Materials:
-
Same as Protocol 1
-
A reference fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a solution of this compound bound to a saturating concentration of dsDNA.
-
Prepare a solution of the reference fluorophore.
-
Measure the absorbance of both solutions at the excitation wavelength of the reference.
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Repeat the procedure with RNA.
Visualizing Methodologies and Mechanisms
To facilitate the understanding of the experimental workflow and the potential binding mechanisms, the following diagrams are provided.
References
Unraveling the Variability of Basic Yellow 57 in Cellular Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving consistent and reproducible results in cellular imaging is paramount. This guide provides a comparative analysis of Basic Yellow 57, a fluorescent dye with applications in biological staining, and evaluates its potential inter-assay variability against established alternatives. While primarily known as a component in hair coloring products, this compound's fluorescent properties have led to its suggested use in fluorescence microscopy for staining nucleic acids and observing cellular processes. However, the lack of standardized protocols and quantitative data on its performance necessitates a thorough examination of the factors that can influence its staining efficacy and reproducibility.
This guide synthesizes available information to provide a framework for understanding and mitigating variability in staining protocols involving this compound. We will explore a generalized protocol for its use, delve into the common sources of inter-assay variability in fluorescence microscopy, and compare its theoretical application with well-established staining reagents.
Experimental Design and Methodologies
Due to a notable absence of published, peer-reviewed protocols for the use of this compound in biological research, a generalized methodology is proposed based on the fundamental principles of fluorescent staining of nucleic acids. This hypothetical protocol serves as a basis for discussing potential sources of variability. In contrast, detailed and established protocols for common alternative stains, DAPI and Propidium Iodide, are provided for a direct comparison.
Generalized Staining Protocol for this compound
This compound is a cationic dye that can bind to anionic molecules such as DNA and RNA.[1] This protocol is a theoretical workflow for staining fixed cells.
Reagents:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., coverslips). Wash with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the dye to access intracellular structures.
-
Staining: Prepare a working solution of this compound by diluting the stock solution in PBS. The optimal concentration needs to be determined empirically but can be hypothesized to be in the range of 1-10 µg/mL. Incubate the permeabilized cells with the staining solution for 5-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells several times with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the stained cells using a fluorescence microscope with a suitable filter set for yellow fluorescence.
Established Staining Protocol for DAPI (4',6-diamidino-2-phenylindole)
DAPI is a popular blue-fluorescent DNA stain used for nuclear counterstaining.
Reagents:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
PBS
-
Fixation and permeabilization solutions (as above)
-
Mounting medium with antifade
Procedure:
-
Fixation and Permeabilization: Follow the same procedure as for this compound.
-
Staining: Prepare a DAPI working solution at a concentration of 1 µg/mL in PBS. Incubate the permeabilized cells for 1-5 minutes at room temperature.
-
Washing: Briefly rinse the cells with PBS.
-
Mounting and Imaging: Mount and image using a fluorescence microscope with a filter set for blue fluorescence.
Established Staining Protocol for Propidium Iodide (PI) for Cell Cycle Analysis
PI is a red-fluorescent intercalating agent that stains DNA and is commonly used for cell cycle analysis by flow cytometry. For microscopy, it is often used to identify dead cells. For cell cycle analysis of fixed cells, RNase treatment is necessary to ensure only DNA is stained.
Reagents:
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% cold ethanol (B145695)
-
PBS
Procedure:
-
Cell Harvest and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy using a filter set for red fluorescence.
Data Presentation: Comparative Analysis of Staining Protocols
The following table summarizes the key parameters and known performance characteristics of this compound (hypothetical) and its alternatives.
| Parameter | This compound (Hypothetical) | DAPI (4',6-diamidino-2-phenylindole) | Propidium Iodide (PI) |
| Target Molecule | DNA and RNA[1] | DNA (specifically A-T rich regions) | DNA (and RNA without RNase treatment) |
| Cell Permeability | Likely requires permeabilization | Permeable to live cells at high concentrations, but typically used on fixed/permeabilized cells | Not permeable to live cells with intact membranes |
| Excitation Max (nm) | ~425 nm | ~358 nm | ~535 nm (bound to DNA) |
| Emission Max (nm) | Not well-documented for biological use | ~461 nm | ~617 nm (bound to DNA) |
| Common Applications | Suggested for cell morphology, cell counting, cell cycle, and apoptosis analysis[1] | Nuclear counterstain, apoptosis detection | Dead cell indicator, cell cycle analysis |
| Protocol Complexity | Moderate (requires optimization) | Low | Low to Moderate (requires RNase for cell cycle) |
| Known Variability | High (undocumented) | Low (well-established protocols) | Low (well-established protocols) |
Inter-Assay Variability: Key Factors and Mitigation Strategies
Caption: Factors contributing to inter-assay variability in fluorescent staining.
Key Sources of Variability and Mitigation:
-
Reagent Consistency:
-
Dye Purity and Concentration: The purity of this compound can vary between batches, which will directly impact staining intensity. It is crucial to use a high-purity dye and prepare fresh stock solutions. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
-
Solvent: The solvent used to dissolve the dye (e.g., DMSO or water) can affect its stability and aggregation state. Using the same solvent and ensuring complete dissolution is important.
-
-
Protocol Parameters:
-
Fixation and Permeabilization: The choice of fixative (e.g., paraformaldehyde vs. methanol) and the duration of fixation and permeabilization can alter cell morphology and the accessibility of target molecules. These steps should be standardized and consistently timed across experiments.
-
Incubation Time and Temperature: The time and temperature of incubation with the staining solution will affect the kinetics of dye binding. Insufficient incubation may lead to weak staining, while excessive incubation could increase background signal.
-
Washing: Inadequate washing will result in high background fluorescence, obscuring the specific signal. The number and duration of washing steps should be consistent.
-
-
Imaging and Analysis:
-
Microscope Settings: Variations in lamp intensity, exposure time, and detector gain will directly affect the measured fluorescence intensity. These settings must be kept constant for all samples within a comparative experiment.
-
Photobleaching: Fluorescent dyes are susceptible to photobleaching upon exposure to excitation light. Minimizing exposure time and using an antifade mounting medium can help mitigate this.
-
Image Analysis: The parameters used for image analysis, such as background subtraction and intensity thresholds, should be applied uniformly across all images.
-
Comparison with Alternatives and Recommendations
Given the significant potential for inter-assay variability and the lack of established protocols for this compound in a research context, well-characterized alternatives like DAPI and Propidium Iodide are strongly recommended for applications such as nuclear counterstaining and cell cycle analysis. These dyes have a long history of use, and their performance characteristics are well-documented, leading to higher reproducibility.
The workflow for selecting an appropriate fluorescent stain should consider the specific application and the need for quantitative and reproducible data.
Caption: Workflow for choosing a suitable fluorescent stain for nucleic acids.
References
Review of scientific literature comparing Basic yellow 57 with similar dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance and toxicological profile of Basic Yellow 57 against other similar direct hair dyes, supported by experimental data from the scientific literature.
Performance Characteristics
This compound is a cationic monoazo dye used in semi-permanent hair coloring products. Its performance is characterized by its ability to directly bind to the hair keratin, providing color without the need for an oxidizing agent.[1][2]
Color Fastness and Substantivity
A key performance indicator for any hair dye is its resistance to fading from washing (wash fastness). This compound has demonstrated superior wash fastness when compared to non-ionic azo dyes, with reported fading of less than or equal to 5% after 10 shampoo washes.[3] Its cationic nature allows for strong electrostatic interaction with the anionic sites on the hair fiber, contributing to its substantivity and color retention.[3]
While direct quantitative comparisons with other specific cationic dyes are limited in the literature, the performance of semi-permanent dyes is generally influenced by the dye's molecular size, the porosity of the hair, and the formulation of the product.[4][5] The inclusion of certain polymers in shampoo formulations has been shown to aid in the deposition and retention of cationic dyes like Basic Red 76.[6]
Toxicological Profile
The safety of hair dye ingredients is of paramount importance. The toxicological profile of this compound has been evaluated through numerous studies, assessing its potential for acute and chronic toxicity, as well as genotoxicity and teratogenicity.
Acute and Subchronic Toxicity
This compound exhibits low acute toxicity. The oral LD50 in mice is approximately 2350 mg/kg body weight, and in rats, it is greater than 2000 mg/kg bw.[1] The dermal LD50 in rats is also greater than 2000 mg/kg bw.[1]
Subchronic toxicity studies have provided more detailed insights. In a 90-day feeding study in rats, a dose-related effect on red blood cell turnover and splenic terminal congestion were observed.[1] The Lowest Observed Adverse Effect Level (LOAEL) was determined to be 100 mg/kg bw/day.[1] However, a 13-week oral study in rats showed no treatment-related effects at a dose of 20 mg/kg bw/day, establishing a No Observed Adverse Effect Level (NOAEL) at this concentration.[1]
Teratogenicity and Genotoxicity
Oral teratogenicity studies in rats indicated a maternal No Observed Effect Level (NOEL) of 100 mg/kg/day and a developmental NOAEL of 300 mg/kg/day.[1] At a high dose of 1000 mg/kg, major visceral and skeletal abnormalities were observed in fetuses.[1]
Genotoxicity studies have yielded mixed results. This compound was not found to be mutagenic in Ames tests or in mouse lymphoma cells.[1] However, some equivocal positive results were observed in Chinese hamster V79 cells at high concentrations without metabolic activation.[1] In vivo, it was not clastogenic or aneugenic in a mouse erythrocyte micronucleus test.[1]
Comparative Data Summary
| Property | This compound | Similar Dyes (General) |
| Chemical Class | Cationic Monoazo Dye | Cationic Azo, Anthraquinone, Triphenylmethane dyes |
| Wash Fastness | ≤5% fading after 10 washes (superior to non-ionic azo dyes)[3] | Varies depending on molecular structure and formulation |
| Acute Oral LD50 (rat) | >2000 mg/kg bw[1] | Generally low to moderate for most cosmetic dyes |
| 90-Day Oral NOAEL (rat) | 20 mg/kg bw/day[1] | Data not available for direct comparison |
| Genotoxicity | Not mutagenic in Ames test; some equivocal in vitro results[1] | Varies; some azo dyes can be genotoxic after metabolic activation |
Experimental Protocols
90-Day Oral Toxicity Study in Rodents (General Guideline based on OECD TG 438)
This study is designed to assess the adverse effects of repeated oral exposure to a substance.
-
Test Animals: Typically, young adult rats of a common laboratory strain are used. Both males and females are included in equal numbers.[7]
-
Dosage: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.[7]
-
Administration: The test substance is administered daily by gavage or in the diet for 90 days.[7]
-
Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.[8]
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.[8]
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.[8]
In Vitro DNA Damage (Comet Assay)
This assay is used to detect DNA strand breaks in individual cells.
-
Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured under standard conditions.[9]
-
Exposure: Cells are treated with various concentrations of the test substance (e.g., this compound), both alone and in combination with other relevant substances like hydrogen peroxide.[9]
-
Cell Lysis and Electrophoresis: The cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates further towards the anode, forming a "comet tail."[9]
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[9]
Toxicological Pathway
The primary toxicological concern with azo dyes is their potential to undergo metabolic reduction of the azo bond, which can lead to the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic.[10] This reduction can be carried out by azoreductase enzymes present in the intestinal microbiota and, to a lesser extent, in the liver.[10][11]
Caption: Metabolic pathway of this compound and potential toxicity.
Experimental Workflow for Performance Testing
The evaluation of a hair dye's performance involves a series of standardized tests to quantify its effectiveness and durability.
Caption: Workflow for hair dye performance testing.
References
- 1. cir-safety.org [cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. blakecharlessalons.com [blakecharlessalons.com]
- 5. 3-Amino-N,N,N-trimethyl-1-propanaminium chloride | C6H17ClN2 | CID 12478016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 11. cir-safety.org [cir-safety.org]
Safety Operating Guide
Proper Disposal of Basic Yellow 57: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Basic Yellow 57 as a hazardous chemical requiring disposal through licensed waste management services. Always consult your institution's specific safety protocols and local regulations before handling or disposing of this substance.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 68391-31-1), a monoazo dye. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Safety First: Understanding the Hazards
Conflicting information exists regarding the GHS classification of this compound. While some sources state it is not a hazardous substance, others classify it with the following hazards. Therefore, it is prudent to handle it with care, assuming the more stringent classifications apply.
Potential GHS Classifications:
-
Eye Irritant: Category 2A (Causes serious eye irritation)[1]
-
Oral Toxicity: Category 4 (Harmful if swallowed)[1]
-
Chronic Aquatic Toxicity: Category 3 (Harmful to aquatic life with long-lasting effects)[1]
Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note that some discrepancies exist in reported values across different sources.
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.87 g/mol |
| Melting Point | 148.5 - 169 °C |
| Boiling Point | ~250 °C |
| Water Solubility | 4.75 g/L at 28°C |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Waste Collection and Storage:
- Collect waste this compound, including contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill Management:
- In the event of a small spill, absorb the material with inert absorbent paper towels.[2]
- Carefully place the contaminated towels and any other cleanup materials into the designated hazardous waste container.
- Clean the spill area with soap and water.
3. Disposal Procedure:
- Do not dispose of this compound down the drain or in regular trash.
- Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
- The recommended ultimate disposal method is incineration in a suitable, permitted facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. Azo dyes as a class are known to be persistent organic pollutants. While research exists on methods like photocatalysis and biological treatment for the degradation of azo dyes in industrial wastewater, these are not typically feasible or recommended for routine laboratory waste disposal.[3] Therefore, reliance on professional waste management services is the safest and most compliant approach.
References
Personal protective equipment for handling Basic yellow 57
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Basic Yellow 57 (CAS No. 68391-31-1) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Overview and Toxicological Data
This compound is a monoazo dye.[1] While it has a history of use in cosmetic hair coloring products, it requires careful handling in a laboratory environment due to potential hazards.[2][3] It is a solid powder, yellow in color, and is soluble in water and ethanol.[4]
An EpiOcular™ assay predicted this compound to be irritating to the human eye.[2] However, studies in rabbits with the neat substance did not show ocular irritation.[2] It is not considered a skin sensitizer.[2] While not found to be mutagenic in Ames tests, some equivocal positive results were observed in other in-vitro genotoxicity assays.[2] There is a lack of carcinogenicity studies, which is a point of concern noted by safety evaluation panels.[2]
Quantitative Toxicological Data
| Metric | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Oral | 2350 mg/kg bw | [2] |
| LD₅₀ | Rat (Sprague-Dawley) | Oral | >2000 mg/kg bw | [2] |
| LD₅₀ | Rat (CFY) | Oral | 1000 - 2000 mg/kg bw | [2] |
| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [2] |
| NOAEL (Developmental) | Rat | Oral | 300 mg/kg/day | [5] |
| NOEL (Maternal) | Rat | Oral | 100 mg/kg/day | [5] |
| LOAEL (Subchronic) | Rat | Oral | 100 mg/kg bw/d | [5] |
| NOAEL (Chronic) | Models | Chronic Exposure | 20 mg/kg/day | [5] |
Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound, particularly in its powdered form, to prevent skin and eye contact and inhalation.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fastened. For procedures with a higher risk of contamination, consider wearing additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator appropriate for powders (e.g., an N95 or P100 particulate respirator) should be used to minimize inhalation.
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.
-
Weighing (Powder): Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The substance is stable under normal temperatures and pressures.[4]
-
Post-Handling: After handling, decontaminate the work surface. Remove and properly dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures: First Aid and Spill Response
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Chemical Spill Response Workflow:
Caption: Logical workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., paper towels, gloves, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
